Technical Documentation Center

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
  • CAS: 108106-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Authored by: Dr. Gemini, Senior Application Scientist Publication Date: January 21, 2026 Abstract This technical guide provides a comprehensive overview of a proposed, robust synthetic route to 2-oxo-1H,2H,5H,6H,7H-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 21, 2026

Abstract

This technical guide provides a comprehensive overview of a proposed, robust synthetic route to 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4), a heterocyclic compound of interest in medicinal chemistry and drug development. While a standardized, publicly available protocol for this specific molecule is not extensively documented, this guide leverages established principles of organic synthesis, drawing parallels from the synthesis of structurally related bicyclic dihydropyridones to outline a plausible and efficient multi-component reaction strategy.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and practical considerations for the successful synthesis and characterization of the target compound.

Introduction and Strategic Rationale

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core represents a valuable scaffold in the design of novel therapeutic agents. The fused ring system provides a rigid conformational framework, while the pyridone moiety and the cyano group offer key hydrogen bonding and dipolar interaction sites, respectively. The synthesis of such bicyclic nitrogen-containing heterocycles is a significant area of research in organic and medicinal chemistry.[4]

This guide proposes a one-pot, three-component synthesis strategy, a variation of the well-established Hantzsch pyridine synthesis, which is known for its efficiency and atom economy in constructing dihydropyridine rings. The selected approach involves the condensation of cyclopentanone, cyanoacetamide, and an α,β-unsaturated aldehyde. This methodology is anticipated to be a straightforward and high-yielding route to the desired product.

Proposed Synthetic Pathway and Mechanism

The proposed synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a multi-component reaction involving cyclopentanone, cyanoacetamide, and acrolein in the presence of a base catalyst, such as piperidine. The reaction is expected to proceed through a cascade of condensation and cyclization reactions.

Reaction Scheme

cluster_reactants Reactants cluster_product Product Cyclopentanone Cyclopentanone Reaction_Vessel + Cyclopentanone->Reaction_Vessel Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction_Vessel Acrolein Acrolein Acrolein->Reaction_Vessel Product 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Catalyst Piperidine (Catalyst) Catalyst->Reaction_Vessel Solvent Ethanol (Solvent) Solvent->Reaction_Vessel Reaction_Vessel->Product Reflux

Caption: Proposed one-pot synthesis of the target molecule.

Mechanistic Insights

The reaction is postulated to initiate with a Knoevenagel condensation between cyclopentanone and cyanoacetamide, catalyzed by piperidine, to form the intermediate 2-cyclopentylidenecyanoacetamide. Concurrently, a Michael addition of the enolate of cyanoacetamide to acrolein can also occur. The resulting intermediates then undergo intramolecular cyclization and subsequent dehydration to yield the final dihydropyridine product. The final tautomerization to the more stable 2-pyridone form is expected.

G start Cyclopentanone + Cyanoacetamide knoevenagel Knoevenagel Condensation (Piperidine catalyst) start->knoevenagel intermediate1 2-cyclopentylidene- cyanoacetamide knoevenagel->intermediate1 michael_addition Michael Addition with Acrolein intermediate1->michael_addition intermediate2 Acyclic Adduct michael_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration dihydropyridine Dihydropyridine Intermediate dehydration->dihydropyridine tautomerization Tautomerization dihydropyridine->tautomerization end 2-oxo-1H,2H,5H,6H,7H- cyclopenta[b]pyridine- 3-carbonitrile tautomerization->end

Caption: Postulated mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplierNotes
Cyclopentanone120-92-384.12≥99%Sigma-Aldrich
Cyanoacetamide107-91-584.08≥99%Sigma-Aldrich
Acrolein107-02-856.06≥90% (with hydroquinone as stabilizer)Sigma-AldrichCaution: Highly toxic and lachrymatory. Handle in a fume hood.
Piperidine110-89-485.15≥99%Sigma-AldrichCatalyst
Ethanol (Absolute)64-17-546.07200 proofFisher ScientificSolvent
Hydrochloric Acid7647-01-036.461 MVWRFor work-up
Sodium Sulfate (Anhydrous)7757-82-6142.04GranularJ.T. BakerDrying agent
Silica Gel7631-86-960.08230-400 meshMerckFor column chromatography
Ethyl Acetate141-78-688.11ACS GradeFisher ScientificEluent
Hexanes110-54-386.18ACS GradeFisher ScientificEluent
Experimental Workflow

A 1. Charge Reactor B 2. Add Reactants & Catalyst A->B Ethanol C 3. Reflux Reaction Mixture B->C Cyclopentanone, Cyanoacetamide, Acrolein, Piperidine D 4. Monitor Reaction Progress (TLC) C->D Heat E 5. Cool to Room Temperature D->E Reaction Complete F 6. Concentrate under Vacuum E->F G 7. Aqueous Work-up F->G Residue H 8. Dry Organic Layer G->H Extract with Ethyl Acetate I 9. Purify by Column Chromatography H->I Anhydrous Na2SO4 J 10. Characterize Product I->J Purified Product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (100 mL).

  • Addition of Reactants: To the stirring ethanol, add cyclopentanone (8.41 g, 0.1 mol), cyanoacetamide (8.41 g, 0.1 mol), and acrolein (5.61 g, 0.1 mol).

  • Catalyst Addition: Carefully add piperidine (1.70 g, 0.02 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of ethyl acetate and 100 mL of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic layer and wash it with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile as a solid.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods:

    • ¹H NMR: To confirm the presence of protons on the cyclopentane and pyridine rings.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • FT-IR: To detect the characteristic stretching frequencies of the C=O (amide), C≡N (nitrile), and N-H groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

Safety and Handling Precautions

  • Acrolein: Acrolein is highly toxic, flammable, and a potent lachrymator. All manipulations involving acrolein must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Piperidine: Piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

This technical guide presents a detailed and scientifically grounded protocol for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. The proposed multi-component approach is designed to be efficient and scalable, providing a reliable method for accessing this valuable heterocyclic scaffold. The successful implementation of this protocol will enable further exploration of the biological activities and potential therapeutic applications of this class of compounds.

References

  • Synthesis of bicyclic pyridone and dihydropyridone analogues of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis, structural studies and pharmacological activity of novel bicyclic compounds derived from 3,4-dihydropyridones: 4-aryl-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines. PubMed.
  • Synthesis, and synthetic applications of cyanoacetamides.
  • Synthesis of Dihydropyridinones and Hexahydroindolizin-7(1H)
  • Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile.
  • Synthesis and Rhodium(I)-Catalyzed Annulative Cleavage of Bicyclo[1.1.0]butyl Dihydroquinolines and Dihydropyridines. ChemRxiv.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations.
  • Gewald reaction. Wikipedia.
  • 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile. MOLBASE.
  • 2-Oxo-1h,2h,5h,6h,7h-cyclopenta[b]pyridine-3-carbonitrile. ChemScene.

Sources

Exploratory

physicochemical properties of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Introduction The heterocyclic scaffold of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Introduction

The heterocyclic scaffold of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4) represents a class of fused pyridinone structures that are of significant interest to the fields of medicinal chemistry and materials science.[1][2] The fusion of a cyclopentane ring to the pyridine core introduces conformational constraints and specific stereochemical features, while the presence of the 2-oxo (pyridinone) moiety, a nitrile group, and a lactam-like N-H donor provides a rich pharmacophore for molecular interactions. Analogous pyridine-containing β-oxo nitrile structures have demonstrated notable potential as anticancer agents and corrosion inhibitors, underscoring the importance of a detailed physicochemical characterization of this core molecule for future development efforts.[3][4][5]

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, outlines robust experimental protocols for their validation, and discusses the scientific context for its potential applications.

Section 1: Core Physicochemical & Structural Properties

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in both biological and chemical systems. The data for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, largely derived from computational models, provides essential parameters for solubility, membrane permeability, and metabolic stability assessments.

PropertyValueSource
CAS Number 108106-97-4[1][2]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Synonyms 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile[1][2]
LogP (Computed) 1.15 / 0.74[1][2]
Topological Polar Surface Area (TPSA) 56.91 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 0[1]

Note on LogP Discrepancy: The variation in computed LogP values (1.15 vs. 0.74) highlights the dependence on the specific algorithm used.[1][2] An experimental determination is necessary for a definitive value, which is crucial for predicting drug absorption and bioavailability.

Section 2: Spectral & Structural Characterization (Predicted)

While direct experimental spectra for this specific molecule are not widely published, its structure allows for the confident prediction of key spectral features based on well-established principles and data from closely related analogs.[3][4][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the following characteristic absorption bands:

  • ~3150-3050 cm⁻¹: N-H stretching vibration from the pyridinone ring.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations from the aliphatic cyclopentane ring.

  • ~2220 cm⁻¹: A sharp, strong band characteristic of the C≡N (nitrile) stretch.[3][4][6]

  • ~1660-1640 cm⁻¹: A strong C=O (amide/lactam) stretching band from the pyridinone carbonyl group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would reveal distinct signals corresponding to the different environments. The aliphatic protons on the fused cyclopentane ring (at positions 5, 6, and 7) would likely appear as complex multiplets in the δ 2.0-3.5 ppm range. The vinyl proton on the pyridine ring would be observed as a singlet further downfield. The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would provide clear evidence of the key functional groups. The carbonyl carbon (C2) would be significantly deshielded, appearing around δ 160-165 ppm. The nitrile carbon (C3-CN) is expected around δ 116-118 ppm.[3][4] The remaining sp² carbons of the pyridine ring and the sp³ carbons of the cyclopentane ring would populate the δ 90-150 ppm and δ 20-40 ppm regions, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 161.0715.

Section 3: Proposed Synthesis Pathway

While a specific synthesis for this exact molecule is not detailed in the provided literature, a highly plausible route can be designed based on established cyclocondensation reactions used for analogous structures.[3][4] A robust method involves the reaction of a β-keto nitrile with a suitable precursor under basic conditions.

Proposed Reaction Scheme

A likely synthetic strategy is the reaction of 2-oxocyclopentane-1-carbonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This would form an enaminonitrile intermediate, which can then be cyclized.

G cluster_0 Proposed Synthesis Workflow start Reactants: - 2-oxocyclopentane-1-carbonitrile - DMF-DMA intermediate Formation of Enaminonitrile Intermediate (Reflux in Toluene) start->intermediate Step 1 cyclization Cyclization with Ammonia Source (e.g., Ammonium Acetate in Acetic Acid) intermediate->cyclization Step 2 product Target Compound: 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b] pyridine-3-carbonitrile cyclization->product Step 3 purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol
  • Intermediate Formation: Dissolve 2-oxocyclopentane-1-carbonitrile (1 eq.) in anhydrous toluene. Add N,N-Dimethylformamide dimethyl acetal (1.2 eq.).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up 1: Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enaminonitrile intermediate.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid and add ammonium acetate (3-5 eq.).

  • Reaction 2: Reflux the mixture for 4-6 hours until TLC analysis indicates the formation of the final product.

  • Work-up 2: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold water and diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Section 4: Standardized Protocols for Physicochemical Determination

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of key physicochemical properties.

Protocol 1: Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a primary determinant of its pharmacokinetic profile.

G cluster_1 LogP Determination Workflow (Shake-Flask) prep Prepare pre-saturated Octanol and Water (pH 7.4 buffer) dissolve Dissolve known mass of compound in one phase (e.g., water) prep->dissolve mix Combine with equal volume of the other phase in a separatory funnel dissolve->mix equilibrate Shake vigorously for 30 min. Allow layers to separate (centrifuge if needed) mix->equilibrate sample Carefully sample both the aqueous and octanol layers equilibrate->sample analyze Quantify compound concentration in each layer using UV-Vis or HPLC sample->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]water) analyze->calculate

Caption: Standard workflow for LogP determination.

Causality: Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Using a buffered aqueous phase (pH 7.4) mimics physiological conditions, providing a more relevant LogP value for drug development.

Protocol 2: Determination of Aqueous Solubility
  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

  • Result: Express the solubility in units such as mg/mL or µM.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid at the end of the experiment confirms that a saturated solution was achieved.

Section 5: Scientific Context and Potential Applications

The structural motifs within 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile suggest significant potential in several research areas.

  • Oncology: The 2-oxo-pyridine-3-carbonitrile core is a well-established pharmacophore in the design of anticancer agents.[7] Compounds with this scaffold have been shown to exhibit potent cytotoxic activity against various cancer cell lines, including lung, colon, and cervical cancer.[5] The mechanism often involves the inhibition of critical enzymes like EGFR and VEGFR-2, which are key regulators of cancer cell proliferation and angiogenesis.[7] The planarity of the fused ring system and the specific arrangement of hydrogen bond donors and acceptors in the target molecule make it a prime candidate for evaluation as a kinase inhibitor.

  • Materials Science: Recently, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and identified as highly effective corrosion inhibitors for steel in acidic environments.[3][4] The proposed mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film. The nitrogen and oxygen atoms in the heterocyclic system, along with the pi-electrons, are crucial for this interaction. The title compound shares these essential features and warrants investigation in this application.

Conclusion

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a compelling profile for further investigation. Its computed physicochemical properties suggest a favorable starting point for drug design, positioning it within a chemical space associated with good membrane permeability. Based on the established biological activities of closely related analogs, this molecule stands as a promising scaffold for the development of novel anticancer therapeutics and advanced materials such as corrosion inhibitors. The experimental validation of its properties using the robust protocols outlined herein is a critical next step toward unlocking its full scientific potential.

References

  • MOLBASE. 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile. [Link]

  • National Institutes of Health (PMC). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • National Institutes of Health. Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. [Link]

  • ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • PubChem. 2-Oxo-2,5,6,7-tetrahydro-1h-cyclopenta[b]pyridine-4-carboxylic acid. [Link]

  • National Institutes of Health (PMC). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • National Institutes of Health (PMC). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. [Link]

  • PubChem. (S)-2'-oxo-1',2',5,7-tetrahydrospiro(cyclopenta(b)pyridine-6,3'-pyrrolo(2,3-b)-bipyridine)-3-carboxylic acid. [Link]

  • PubChem. 1-(2-methylpropyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile. [Link]

  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • SpectraBase. 5H-cyclopenta[b]pyridine-3-carbonitrile, 2-[[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]thio]-6,7-dihydro-. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a heterocyclic compound with p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, and plausible synthetic routes. While specific biological activity data for this exact compound is limited in publicly accessible literature, this guide explores the known therapeutic potential of the broader cyclopenta[b]pyridine scaffold, offering insights into potential areas of investigation. The document also outlines a general experimental protocol for its synthesis and characterization, providing a foundational framework for researchers entering this area of study.

Introduction: The cyclopenta[b]pyridine Scaffold in Drug Discovery

The fusion of a cyclopentane ring with a pyridine core gives rise to the cyclopenta[b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is present in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities. The inherent features of the 2-pyridone moiety, a key component of the title compound, further enhance its drug-like properties. 2-Pyridones can act as bioisosteres for several functional groups, including amides and phenols, and can participate in hydrogen bonding interactions, a critical aspect of drug-receptor binding.[1] The metabolic stability and favorable solubility profiles often associated with 2-pyridone-containing molecules make them attractive candidates for drug development programs.[1]

This guide focuses specifically on 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, providing a centralized resource for its chemical and physical properties and outlining a strategic approach to its synthesis and potential evaluation.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. This section details the key identifiers and physicochemical parameters of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

PropertyValueSource
CAS Number 108106-97-4[2]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Synonyms 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile, 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
SMILES C1CC2=CC(=C(N=C2C1)O)C#N[2]
LogP 1.14758[2]
Topological Polar Surface Area (TPSA) 56.91 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]

Synthesis and Mechanistic Considerations

A proposed synthetic pathway is the reaction between a suitable cyclopentanone derivative and a cyanoacetamide or a related active methylene compound. This type of reaction is a well-established method for the formation of pyridone rings.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopentanone derivative Cyclopentanone derivative Cyclocondensation Cyclocondensation Cyclopentanone derivative->Cyclocondensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Cyclocondensation Target Compound 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Cyclocondensation->Target Compound Base catalyst Heat

Caption: Proposed synthetic workflow for the target compound.

Plausible Reaction Mechanism:

The reaction likely proceeds through an initial Knoevenagel condensation between the cyclopentanone and cyanoacetamide, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyridone ring system. The choice of base and reaction conditions would be critical to optimize the yield and purity of the product.

Potential Therapeutic Applications: An Outlook Based on the Scaffold

While direct pharmacological data for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is scarce, the broader class of cyclopenta[b]pyridine derivatives has shown promise in various therapeutic areas. These compounds have been investigated for their potential as:

  • Anticancer Agents: Certain pyridone derivatives have demonstrated antiproliferative effects.[3]

  • Antiviral and Fungicidal Agents: The cyclopenta[c]pyridine scaffold, a close structural relative, has been explored for its activity against plant viruses and various fungi.

  • Enzyme Inhibitors: The structural features of the cyclopenta[b]pyridine core make it a suitable scaffold for designing inhibitors of various enzymes, such as kinases. For instance, pyrazolopyridine derivatives, which share the fused heterocyclic system, have been identified as potent kinase inhibitors.

Given these precedents, it is reasonable to hypothesize that 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. Further derivatization and biological screening are warranted to explore its full potential.

Experimental Protocols: A General Framework

The following section provides a generalized, step-by-step methodology for the synthesis and characterization of the title compound. This protocol is based on common synthetic procedures for similar heterocyclic systems and should be optimized for specific laboratory conditions.

Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Materials:

  • 2-oxocyclopentanecarbaldehyde (or a suitable equivalent)

  • Cyanoacetamide

  • Piperidine (or another suitable basic catalyst)

  • Ethanol (or another appropriate solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxocyclopentanecarbaldehyde (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

G Start Start Dissolve Reactants Dissolve 2-oxocyclopentanecarbaldehyde and cyanoacetamide in ethanol Start->Dissolve Reactants Add Catalyst Add catalytic piperidine Dissolve Reactants->Add Catalyst Reflux Reflux for 4-6 hours Add Catalyst->Reflux Monitor Reaction Monitor by TLC Reflux->Monitor Reaction Monitor Reaction->Reflux Incomplete Cool Down Cool to room temperature Monitor Reaction->Cool Down Complete Acidify Acidify with dilute HCl Cool Down->Acidify Filter Collect product by filtration Acidify->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol/water Wash->Recrystallize End End Recrystallize->End

Sources

Exploratory

Unambiguous Structural Assignment of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: A Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of the chemical structure of novel heterocyclic compounds is a cornerstone of modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of the chemical structure of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical data required for the unambiguous structure elucidation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a fused N-heterocycle of significant interest in medicinal chemistry.[1][2] By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, alongside the definitive confirmation by single-crystal X-ray crystallography, we present a self-validating workflow for structural verification. This document is designed to serve as a practical guide for researchers, offering not just protocols, but the causal logic behind the experimental choices and data interpretation.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The compound 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile belongs to the pyridone family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fusion of a cyclopentane ring to the pyridine core introduces a three-dimensional architecture that can significantly influence its interaction with biological targets. Given that subtle changes in structure can lead to profound differences in efficacy and toxicity, an unequivocal structural assignment is paramount before committing to further preclinical and clinical development.

This guide will systematically detail the analytical journey from initial molecular weight determination to the complete mapping of its covalent framework and stereochemistry. We will explore the application of modern spectroscopic techniques, culminating in the gold standard of structure determination, X-ray crystallography.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in characterizing any newly synthesized compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition that best fits the observed mass.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol [3]
Ionization ModeESI+
Adduct[M+H]⁺
Calculated m/z161.0709
Observed m/z161.0712 (Hypothetical)

The exceptional mass accuracy of HRMS allows for the confident determination of the elemental formula, C₉H₈N₂O, providing the foundational piece of the structural puzzle.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, we expect to see characteristic absorptions for the nitrile, the amide (lactam), and the aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3200N-HLactam N-H stretch
~2950-2850C-HAliphatic C-H stretches from the cyclopentane ring
~2220C≡NNitrile stretch[4][5]
~1660C=OLactam carbonyl stretch[6]
~1600C=CAlkene C=C stretch within the pyridone ring

The presence of a strong band around 2220 cm⁻¹ is a clear indicator of the nitrile group, while the absorption at approximately 1660 cm⁻¹ is characteristic of the 2-pyridone carbonyl.[4][5][6]

Mapping the Proton and Carbon Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the establishment of their connectivity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Integrate the ¹H NMR spectrum, determine chemical shifts (δ) and coupling constants (J), and analyze the cross-peaks in the 2D spectra to build the molecular framework.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Table 1: Predicted ¹H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)
H1~11.5br s1H-
H4~7.8s1H-
H5~2.9t2H7.5
H6~2.1p2H7.5
H7~2.6t2H7.5

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)DEPT-135
C2~160-
C3~95-
C4~145CH
C4a~118-
C5~30CH₂
C6~22CH₂
C7~28CH₂
C7a~155-
C≡N~117-

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the workflow for integrating the various NMR datasets to arrive at the final structure.

structure_elucidation_workflow H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT-135 (Carbon Types: C, CH, CH₂, CH₃) C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC Confirm spin systems HSQC->HMBC Assign carbons Structure Final Structure HMBC->Structure Assemble fragments

Caption: NMR data integration workflow.

Key Correlations for Structure Confirmation

The connectivity of the molecule is pieced together using 2D NMR data. The following diagram highlights the crucial HMBC correlations that link the cyclopentane and pyridine rings.

Caption: Expected key HMBC correlations.

  • COSY: Will show correlations between the adjacent methylene groups in the cyclopentane ring (H5-H6, H6-H7).

  • HSQC: Will directly link each proton to its attached carbon (e.g., H5 to C5, H6 to C6, H7 to C7, and H4 to C4).

  • HMBC: Is crucial for establishing the connectivity between the two rings. Key expected correlations include:

    • H5 protons to C4, C4a, and C7.

    • H7 protons to C5 and C7a.

    • The vinylic H4 proton to the carbonyl carbon C2, the nitrile-bearing carbon C3, and the bridgehead carbons C4a and C7a.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7][8] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and stereochemical information.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

A successful crystallographic analysis will not only confirm the covalent framework but also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a systematic process that relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a self-validating and unambiguous structural assignment. From the initial confirmation of the molecular formula by HRMS and the identification of key functional groups by FTIR, to the detailed mapping of the molecular framework through an extensive suite of NMR experiments, each step builds upon the last. The final confirmation by single-crystal X-ray crystallography provides the irrefutable evidence required for advancing a compound in the drug discovery pipeline. This guide provides the strategic framework and technical detail necessary for researchers to confidently and accurately characterize novel heterocyclic compounds.

References

  • American Chemical Society. (2025). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. ACS Publications. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Structural and optical profile of a multifunctionalized 2-pyridone derivative in a crystal engineering perspective. IUCr Journals. Retrieved from [Link]

  • Nasser, F. A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24275–24287. Retrieved from [Link]

  • Nasser, F. A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH. Retrieved from [Link]

  • MDPI. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Key Functional Groups The structure of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile comprises a dihydropyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Functional Groups

The structure of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile comprises a dihydropyridinone ring fused to a cyclopentane ring. The key functional groups that will dominate its spectroscopic signatures are the α,β-unsaturated nitrile, the cyclic amide (lactam), and the aliphatic cyclopentane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, both ¹H and ¹³C NMR will provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about neighboring protons). Based on the structure, we can predict the following key signals:

Predicted Proton Signal Approximate Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH10.0 - 12.0Singlet (broad)1HThe amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.
C4-H7.5 - 8.0Singlet1HAs a vinylogous proton attached to a carbon double-bonded to a carbon bearing a nitrile group, it will be significantly deshielded.
C7-H₂2.8 - 3.2Triplet2HThese protons are adjacent to the electron-withdrawing pyridinone ring and will be deshielded relative to a standard alkane.
C5-H₂2.5 - 2.9Triplet2HThese protons are also deshielded due to their proximity to the pyridinone ring.
C6-H₂1.9 - 2.3Quintet2HThis central methylene group in the cyclopentane ring will be the most shielded of the aliphatic protons and will show coupling to both adjacent methylene groups.

Note: The exact chemical shifts and coupling constants are predictions and can be influenced by the solvent and concentration.

In a study of structurally related 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, the cyclic CH₂-CH₂ protons were observed as triplets at approximately δ 2.87 and 3.09 ppm.[1] This aligns with the predicted deshielding of the cyclopentane protons in the target molecule due to the adjacent pyridinone ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments. Given the molecule's asymmetry, we expect to see nine distinct carbon signals.

Predicted Carbon Signal Approximate Chemical Shift (δ, ppm) Rationale
C2 (C=O)160 - 170The amide carbonyl carbon is characteristically found in this downfield region.
C4a150 - 160This quaternary carbon is part of the enamine-like system and is deshielded.
C7a140 - 150This quaternary carbon is also part of the fused ring system and is deshielded.
C4130 - 140The vinylogous carbon bearing a proton will be deshielded.
C3 (C-CN)115 - 125The carbon of the nitrile group itself.
C-CN90 - 100The quaternary carbon to which the nitrile is attached is significantly shielded.
C730 - 40Aliphatic carbon adjacent to the pyridinone ring.
C525 - 35Aliphatic carbon adjacent to the pyridinone ring.
C620 - 30The most shielded aliphatic carbon in the cyclopentane ring.

Data from related 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile shows the C≡N carbon at δ 93.73 ppm and the cyclic CH₂ carbons at δ 27.22 and 28.90 ppm, which supports our predictions for the target molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups. The IR spectrum of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile will be characterized by the following key absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (amide)3200 - 3400Medium-StrongStretching
C-H (aliphatic)2850 - 3000MediumStretching
C≡N (nitrile)2210 - 2260Sharp, MediumStretching
C=O (amide)1650 - 1680StrongStretching
C=C (alkene)1600 - 1650MediumStretching

The strong amide C=O stretch and the sharp C≡N stretch will be the most diagnostic peaks in the IR spectrum. In related, more complex cyclopenta[b]pyridine-3-carbonitrile derivatives, the C≡N stretch is consistently observed in the 2200-2220 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, which has a molecular formula of C₉H₈N₂O, the expected molecular weight is approximately 160.17 g/mol .

In an electron ionization (EI) mass spectrum, we would expect to see a prominent molecular ion peak (M⁺) at m/z = 160. Subsequent fragmentation could involve the loss of small, stable molecules such as CO (28 Da) or HCN (27 Da), leading to fragment ions that can help to confirm the structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Use an appropriate ionization method, such as electron ionization (EI) for volatile and thermally stable compounds or a softer ionization technique like ESI for less stable molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualization of Key Structural Features and Spectroscopic Correlations

Caption: Correlation of molecular structure with key predicted NMR, IR, and MS data.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. While direct experimental data is not currently available in the public domain, the analysis of structurally similar compounds and the application of fundamental spectroscopic principles allow for a robust prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is critical for any researcher working with this compound, enabling its confident identification and characterization in a variety of research and development settings.

References

  • Al-Harbi, N. N., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24456–24468. [Link]

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Foreword: Unveiling the Therapeutic Promise of a Novel Heterocycle To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical exploration into the prospective...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Heterocycle

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical exploration into the prospective biological activities of the novel synthetic compound, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. While direct empirical data on this specific molecule is nascent, its structural architecture, combining a 2-pyridone core, a fused cyclopentane ring, and a reactive carbonitrile group, positions it as a compound of significant interest for therapeutic development. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] This guide will, therefore, extrapolate from the established bioactivities of these related structural motifs to build a robust hypothesis for the therapeutic potential of the title compound and provide the experimental frameworks necessary to validate these claims.

Molecular Profile and Rationale for Investigation

The subject of our investigation, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, is a heterocyclic compound characterized by the fusion of a cyclopentane ring to a 2-pyridone nucleus, with a carbonitrile substituent at the 3-position. The 2-pyridone moiety is capable of acting as both a hydrogen bond donor and acceptor, and can serve as a bioisostere for various functional groups, enhancing its drug-like properties.[1][5] The fusion of the cyclopentane ring introduces a degree of conformational rigidity and three-dimensionality that can be advantageous for specific binding to biological targets.[6][7] Furthermore, the electron-withdrawing nature of the carbonitrile group can modulate the electronic properties of the aromatic system and participate in key interactions with enzymatic targets.[8]

Postulated Biological Activities and Investigational Roadmaps

Based on the extensive literature surrounding the 2-pyridone and fused N-heterocycle scaffolds, we hypothesize that 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile possesses the potential for significant anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][9][10] The following sections will delve into the rationale for each of these potential activities and provide detailed protocols for their in vitro evaluation.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a well-established pharmacophore in the design of anticancer agents.[8][11][12] Derivatives of this core structure have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[8][12] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[13]

A systematic in vitro screening approach is essential to determine the anticancer potential of the target compound.[14][15][16] This workflow will begin with a broad cytotoxicity screen, followed by more detailed mechanistic studies for promising candidates.

anticancer_workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanistic Mechanistic Elucidation start Compound Synthesis and Purification mtt MTT Assay on Cancer Cell Line Panel start->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Assess Cytotoxicity on Non-Cancerous Cell Line ic50->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle If Selective Cytotoxicity Observed apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis pathway Western Blot for Key Signaling Proteins apoptosis->pathway end Lead Compound Identification pathway->end Identify Molecular Targets

Caption: Workflow for in vitro anticancer activity assessment.

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.[14]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile in DMSO. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cancer Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)Selectivity Index (SI)
HeLa (Cervical)8.50.55.9
MCF-7 (Breast)12.20.84.1
A549 (Lung)15.71.23.2
HEK293 (Normal)50.110.5-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Antimicrobial Activity: A Potential New Weapon Against Pathogens

The pyridine nucleus is a constituent of many natural and synthetic compounds with significant antimicrobial properties.[17][18] The incorporation of a 2-pyridone moiety has been shown to enhance antibacterial and antifungal activity.[3] Therefore, it is plausible that 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile could exhibit inhibitory activity against a range of pathogenic microorganisms.

The antimicrobial potential of the compound will be assessed through a tiered screening process, beginning with a qualitative diffusion assay, followed by quantitative determination of the minimum inhibitory concentration (MIC).[19][20][21]

antimicrobial_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening start Compound in DMSO agar_well Agar Well Diffusion Assay (Gram-positive, Gram-negative, Fungi) start->agar_well zone Measure Zone of Inhibition agar_well->zone mic Broth Microdilution Assay zone->mic If Inhibition Zone > 10 mm mic_value Determine MIC Values mic->mic_value mbc_mfc Determine MBC/MFC mic_value->mbc_mfc end Candidate for Further Study mbc_mfc->end Identify Lead Antimicrobial

Caption: Workflow for in vitro antimicrobial activity screening.

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.[20]

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media to the mid-logarithmic phase. Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the agar plates after incubation.

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin (Bacteria)MIC (µg/mL) of Fluconazole (Fungi)
S. aureus (Gram+)161-
E. coli (Gram-)320.5-
C. albicans (Yeast)8-2
A. niger (Mold)64-16
Antiviral and Anti-inflammatory Potential: A Dual Prospect

The 2-pyridone scaffold is also present in several antiviral and anti-inflammatory agents.[2][4] Given the significant overlap in cellular signaling pathways involved in viral infections and inflammatory responses, it is conceivable that 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile could exhibit dual activity.

A targeted approach will be employed to assess the antiviral and anti-inflammatory properties of the compound.[22][23][24][25][26][27][28][29][30][31]

antiviral_anti_inflammatory_workflow cluster_antiviral Antiviral Screening cluster_anti_inflammatory Anti-inflammatory Screening cpe Cytopathic Effect (CPE) Reduction Assay ec50 Determine EC50 Values cpe->ec50 end_antiviral end_antiviral ec50->end_antiviral Identify Antiviral Lead no_inhibition Nitric Oxide (NO) Inhibition Assay in Macrophages cytokine Cytokine Production Assay (ELISA) no_inhibition->cytokine end_anti_inflammatory end_anti_inflammatory cytokine->end_anti_inflammatory Identify Anti-inflammatory Lead start Compound start->cpe start->no_inhibition

Caption: Workflow for antiviral and anti-inflammatory screening.

Antiviral Assay (CPE Reduction): [22]

  • Seed host cells (e.g., Vero cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Infect the cells with a specific virus (e.g., Influenza virus, Herpes Simplex Virus) at a known multiplicity of infection (MOI).

  • Incubate the plates until a cytopathic effect (CPE) is observed in the virus control wells.

  • Quantify cell viability using a colorimetric assay (e.g., MTT).

  • Calculate the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death).

Anti-inflammatory Assay (NO Inhibition): [26]

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Measure the amount of nitric oxide (NO) produced in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Conclusion and Future Directions

The structural features of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile strongly suggest a high probability of it possessing a range of valuable biological activities. The proposed experimental workflows provide a clear and robust strategy for the systematic evaluation of its anticancer, antimicrobial, antiviral, and anti-inflammatory potential. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed mechanistic studies to elucidate the specific molecular targets. This compound represents a promising scaffold for the development of novel therapeutic agents, and its comprehensive biological characterization is a critical next step in realizing this potential.

References

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(12), 656. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]

  • Das, L., & Sengupta, T. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Štefánik, M., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15(1), 1-13. [Link]

  • Song, S., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 603. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17737–17748. [Link]

  • Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (186), e59920. [Link]

  • Antibacterial and antifungal activity of the synthesized compounds against various bacterial and fungal strains. (n.d.). ResearchGate. [Link]

  • El-Naggar, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(3), 3245-3260. [Link]

  • Siddiqui, S., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Simeoni, S., et al. (2004). A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacokinetics and Pharmacodynamics, 31(2), 117-138. [Link]

  • Nguyen, T. H., et al. (2021). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. Letters in Drug Design & Discovery, 18(1), 89-101. [Link]

  • Cvetković, T., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(23), 7179. [Link]

  • Al-Smadi, M., & Al-Momani, L. A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5917-5926. [Link]

  • Pérez-Arancibia, R., et al. (2020). Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. Molecules, 25(16), 3698. [Link]

  • Guryev, E. L., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. Bioorganic & Medicinal Chemistry, 101, 117621. [Link]

  • El-Naggar, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 7(3), 3245-3260. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). National Institutes of Health. [Link]

  • Nemčovičová, I., et al. (2023). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187-2200. [Link]

  • Amr, A. E., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 17(2), 643-651. [Link]

  • Kumar, P., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5276. [Link]

  • Bajod, S. S. (2013). SYNTHESIS AND BIOLOGICAL SCREENING OF SOME HETEROCYCLES DERIVED FROM PIPERONAL. Acta Chimica & Pharmaceutica Indica, 3(4), 261-267. [Link]

  • Ghiulai, R. M., et al. (2023). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. International Journal of Molecular Sciences, 24(6), 5304. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(12), 20293-20314. [Link]

  • N-Heterocycles. (n.d.). Springer Professional. [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. (2025). PubMed. [Link]

  • A study of N-Heterocycles in Anticancer Drug Discovery from 2020-2024. (2025). Journal of Chemical Health Risks, 15(6). [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Molecules, 27(15), 4904. [Link]

  • Ferrari, S., et al. (2022). Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies. International Journal of Molecular Sciences, 23(19), 11822. [Link]

  • Naturally occurring cyclopentane fused 6, 7, 8 and 12 membered rings. (2023). ResearchGate. [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2026). ACS Publications. [Link]

  • Structure of important therapeutic agents based on fused heterocycles. (n.d.). ResearchGate. [Link]

Sources

Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, properties, and applications of the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, properties, and applications of the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core structure. While the history of the parent compound is not extensively documented in readily available literature, significant research into its derivatives has illuminated the synthetic pathways and potential utilities of this heterocyclic scaffold. This document will delve into the key synthetic methodologies, with a focus on the well-documented 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, and explore their established and potential applications, drawing insights from related pyridone-containing compounds.

Introduction to the Cyclopenta[b]pyridine Core

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, with the chemical formula C₉H₈N₂O and CAS number 108106-97-4, represents a fused heterocyclic system of significant interest.[1] This structure combines a pyridinone ring, a known pharmacophore with diverse biological activities, and a cyclopentane ring, which imparts specific conformational constraints.[2] The presence of a nitrile group further enhances its chemical reactivity and potential for biological interactions.[3] While the parent compound serves as a foundational structure, research has predominantly focused on its substituted derivatives, which have shown promise in materials science and medicinal chemistry.

Synthesis and Mechanistic Insights

A pivotal development in the synthesis of derivatives of this core structure is the efficient, one-pot cyclocondensation reaction. This method provides a straightforward route to highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[4][5]

Key Synthetic Strategy: Cyclocondensation

A novel and efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile (malononitrile).[4][5] This reaction is effectively catalyzed by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which also acts as a reagent.[4][5] A key advantage of this method is the high purity of the products obtained in excellent yields without the need for chromatographic separation.[4]

The proposed mechanism for this synthesis is a multi-step process. It begins with the Knoevenagel condensation of cyclopentanone with an aromatic aldehyde to form a diarylidine cyclopentanone derivative. This intermediate then undergoes a Michael addition with propanedinitrile, followed by cyclization and subsequent tautomerization to yield the final pyridinone product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_5_diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone Reaction_Vessel Cyclo- condensation 2_5_diarylidenecyclopentanone->Reaction_Vessel Propanedinitrile Propanedinitrile Propanedinitrile->Reaction_Vessel Sodium_Alkoxide Sodium Alkoxide (Catalyst & Reagent) Sodium_Alkoxide->Reaction_Vessel Reflux Reflux (~2 hours) Reflux->Reaction_Vessel CAPD 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles Reaction_Vessel->CAPD High Yield

Caption: Workflow for the synthesis of cyclopenta[b]pyridine derivatives.

Experimental Protocol: Synthesis of 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)

The following protocol is adapted from a reported synthesis.[4]

Materials:

  • 2,5-bis(pyridin-2-ylmethylidene)cyclopentanone

  • Propanedinitrile (Malononitrile)

  • Sodium ethoxide solution

Procedure:

  • A solution of 2,5-bis(pyridin-2-ylmethylidene)cyclopentanone and propanedinitrile in ethanol is prepared.

  • A sodium ethoxide solution is added to the mixture.

  • The reaction mixture is refluxed for approximately 2 hours.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is recrystallized from an appropriate solvent to yield the pure compound.

Characterization Data for a Representative Derivative (CAPD-1): [4]

  • Appearance: Gray crystal

  • Yield: 77%

  • Melting Point: 149–151 °C

  • IR (ATR, cm⁻¹): 2204 (C≡N)

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 1.43 (t, J = 7.0 Hz, 3H, CH₃-CH₂), 2.87 (t, J = 5.8 Hz, 2H, CH₂-CH₂ Cyclic), 3.09 (t, J = 4.1 Hz, 2H, CH₂–CH₂ Cyclic), 4.61 (q, J = 7.0 Hz, 2H, CH₂-CH₃), 7.31–7.59 (m, 9H, (8CHₐᵣₒₘ. + CH=)).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9.

Applications and Future Directions

The derivatives of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile have demonstrated significant potential in materials science, with emerging prospects in medicinal chemistry.

Corrosion Inhibition

A notable application of the synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) is their use as effective corrosion inhibitors for carbon steel in acidic environments.[4][5] These compounds have been shown to mitigate corrosion in molar H₂SO₄ medium.[4][5] The inhibitory effect is attributed to the adsorption of the molecules onto the steel surface, forming a protective film.

Quantitative Data on Synthesized Derivatives:

Compound IDR Group (Alkoxy)Ar Group (Aryl)Yield (%)Melting Point (°C)Reference
CAPD-1 EthoxyPyridin-2-yl77149–151[4]
CAPD-2 MethoxyPyridin-2-yl--[4]
CAPD-3 MethoxyPyridin-4-yl--[4]
CAPD-4 Ethoxy2-methoxyphenyl75160–161[5]
Potential in Drug Discovery

The broader class of 2-pyridone-containing heterocycles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[2] Although specific biological studies on the parent compound are limited, related structures have shown promising results.

  • Anticancer Activity: Numerous 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have been synthesized and evaluated for their anticancer properties.[2][6] For instance, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated potent activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[3][6] The mechanism of action for some of these compounds is believed to involve the inhibition of kinases such as Pim-1.[2]

  • Antimicrobial Activity: Some 2-oxopyridine carbonitrile derivatives have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria.[7]

The cyclopenta[b]pyridine-3-carbonitrile scaffold, therefore, represents a promising starting point for the design and synthesis of novel therapeutic agents.

Applications cluster_applications Potential Applications Core_Scaffold 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile and Derivatives Materials_Science Materials Science Core_Scaffold->Materials_Science Medicinal_Chemistry Medicinal Chemistry Core_Scaffold->Medicinal_Chemistry Corrosion_Inhibition Corrosion Inhibition Materials_Science->Corrosion_Inhibition Anticancer_Agents Anticancer Agents Medicinal_Chemistry->Anticancer_Agents Antimicrobial_Agents Antimicrobial Agents Medicinal_Chemistry->Antimicrobial_Agents

Caption: Applications of the cyclopenta[b]pyridine-3-carbonitrile scaffold.

Conclusion

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core and its derivatives represent a versatile and promising class of compounds. While the historical discovery of the parent compound is not widely detailed, the development of efficient synthetic routes to its derivatives has opened avenues for their application in materials science, particularly as corrosion inhibitors. Furthermore, the established biological activities of the broader 2-pyridone class of compounds strongly suggest that this scaffold holds significant potential for the development of novel therapeutic agents. Future research should focus on a more thorough exploration of the biological properties of this compound class and the development of new synthetic methodologies to further diversify the available derivatives.

References

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2019). Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Various Authors. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Dotsenko, V. V., et al. (2019). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. [Link]

  • Mekky, A. H., et al. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. University of Thi-Qar Journal of Science. [Link]

  • Various Authors. (2022). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

  • Various Authors. (n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Introduction This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4). As a specialized heterocyclic compound, its unique chemical properties necessitate a thorough understanding of its potential hazards to ensure the safety of researchers, scientists, and drug development professionals. This document synthesizes available safety data, outlines best practices for handling and storage, and provides emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Properties

Correctly identifying the compound is the foundational step in ensuring safe handling.

PropertyValueSource
Chemical Name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrileN/A
CAS Number 108106-97-4[1][2]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [2]
Synonyms 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile, 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile[1][2]

Hazard Identification and Risk Assessment

There is conflicting information in publicly available databases regarding the hazard classification of this compound. One source indicates specific hazards, while another suggests no data is available.[1][3] In such cases, a conservative approach is mandated. Researchers should handle this compound assuming the highest level of reported risk until further validated data becomes available.

2.1. GHS Hazard Statements

The following GHS classifications should be considered when handling this compound[3]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

2.2. Risk Assessment

The primary risks associated with this compound are acute toxicity through multiple routes of exposure (ingestion, skin contact, inhalation) and significant irritation to the skin, eyes, and respiratory system. The nitrile group (C≡N) is a common feature in toxic compounds, and its presence warrants careful handling. Chronic effects have not been well-documented, and it is prudent to minimize exposure.

Safe Handling and Storage Procedures

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

3.1. Engineering Controls

  • Ventilation: All handling of solid 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), use of a glove box is recommended.

3.2. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile gloves. Given the "Harmful in contact with skin" classification, consider double-gloving. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary.

3.3. Storage

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Segregation: Do not store with flammable materials, as the synthesis of related compounds often involves flammable solvents.[5]

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for Safe Handling of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate safety checks and balances at each stage.

4.1. Weighing the Compound

  • Preparation: Designate a specific area within the fume hood for weighing. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare the balance.

  • Transfer: Using a spatula, carefully transfer the desired amount of the compound to the weighing vessel. Avoid creating dust. If any static is observed, use an anti-static gun.

  • Cleaning: After weighing, carefully clean the spatula and the area around the balance using a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe in the designated solid hazardous waste container.

  • Documentation: Record the weight and immediately seal the stock container.

4.2. Preparing a Solution

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Be aware of the flammability and toxicity of the chosen solvent.

  • Vessel Preparation: Select a flask or vial of appropriate size to avoid splashes. Add a stir bar if required.

  • Dissolution: In the fume hood, add the solvent to the vessel containing the weighed compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

  • Mixing: Cap the vessel and stir or sonicate until the solid is fully dissolved. Ensure the cap is secure to prevent leaks.

Emergency Procedures

Immediate and correct response to an emergency is critical.

5.1. Spills

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office.

    • Prevent entry to the contaminated area.

    • Provide details of the spilled material to the emergency response team.

`dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision tree for spill response.

5.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

5.3. Fire

  • Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire.

  • If the fire is significant or cannot be controlled, evacuate the area and activate the fire alarm.

Waste Disposal

All waste containing 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

Conclusion

While 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a valuable compound in research and development, its potential hazards demand rigorous adherence to safety protocols. By understanding the risks, utilizing appropriate controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding are paramount in ensuring a safe laboratory environment.

References

  • Chemical Label for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.
  • 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile - MOLBASE.
  • 108106-97-4 | 2-Oxo-1h,2h,5h,6h,7h-cyclopenta[b]pyridine-3-carbonitrile | ChemScene.
  • Fisher Scientific Safety Data Sheet.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - ACS Omega.

Sources

Protocols & Analytical Methods

Method

Application Note and In Vitro Experimental Protocols for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Pyridine-3-Carbonitrile Scaffold The pyridine ring is a cornerstone in medicinal chemistry, forming the str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyridine-3-Carbonitrile Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of a cyclopentane ring to the pyridine core, as seen in the cyclopenta[b]pyridine scaffold, offers a unique three-dimensional structure that can be exploited for targeted drug design. This application note provides a detailed experimental framework for the in vitro characterization of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile , a novel compound with potential as an antiproliferative agent.

The presence of the 2-oxo-pyridine moiety, coupled with the electron-withdrawing carbonitrile group at the 3-position, suggests that this compound may function as a kinase inhibitor.[3][4] Many compounds with similar structural features have demonstrated potent inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] This guide will therefore focus on protocols to assess the cytotoxic and apoptotic effects of this compound on relevant cancer cell lines and to investigate its potential kinase inhibitory activity.

I. Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.

1.1. Reagent and Material Preparation

  • Compound: 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (Purity ≥95%)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Equipment: Analytical balance, vortex mixer, sterile microcentrifuge tubes, serological pipettes, and pipette tips.

1.2. Stock Solution Preparation Protocol

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolution: Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. The use of DMSO is common for dissolving organic compounds for in vitro screening.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

II. Cell Line Selection and Culture

The choice of cell lines is crucial and should be guided by the therapeutic hypothesis. Given the potential of pyridine derivatives as anticancer agents, a panel of human cancer cell lines is recommended.[3][5][6]

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line (Estrogen receptor-positive).

  • A549: Human lung carcinoma cell line.

  • HepG2: Human liver carcinoma cell line.

  • Caco-2: Human colorectal adenocarcinoma cell line.

Cell Culture Protocol:

  • Media: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

III. In Vitro Assay Protocols

The following protocols are designed to assess the biological activity of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4][6]

Protocol:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in a fresh culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Hypothetical Data Summary:

Cell LineCompound IC50 (µM) after 48h
MCF-712.5
A54925.8
HepG218.2
Caco-232.1
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay elucidates the mechanism of cell death induced by the compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[3]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Experimental Workflow for Cellular Assays

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Compound Stock Preparation (10 mM in DMSO) mtt_assay MTT Cell Viability Assay (Determine IC50) compound_prep->mtt_assay Serial Dilutions apoptosis_assay Annexin V/PI Apoptosis Assay (Mechanism of Cell Death) compound_prep->apoptosis_assay Treatment Concentrations cell_culture Cell Line Culture (MCF-7, A549, etc.) cell_culture->mtt_assay Seed Cells cell_culture->apoptosis_assay Seed Cells data_analysis IC50 Calculation & Apoptosis Quantification mtt_assay->data_analysis Absorbance Data apoptosis_assay->data_analysis Flow Cytometry Data kinase_assay Kinase Inhibition Assay (Target Identification) data_analysis->apoptosis_assay Use IC50 for Treatment data_analysis->kinase_assay Inform Target Selection conclusion Conclusion on Antiproliferative Activity and Mechanism data_analysis->conclusion

Caption: Workflow for in vitro evaluation of the compound.

In Vitro Kinase Inhibition Assay

Based on the structural alerts, a direct enzymatic assay against relevant kinases is a logical next step. This can be performed using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

Protocol (General):

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and compound dilutions as per the kit's instructions.

  • Kinase Reaction: In a 96-well or 384-well plate, incubate the kinase with various concentrations of the compound.

  • Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction and incubate for the recommended time.

  • Stop Reaction & Detect Signal: Add the detection reagent to stop the reaction and measure the luminescence, fluorescence, or absorbance, which correlates with the amount of ADP produced (and thus kinase activity).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the compound against each kinase.

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation Compound 2-oxo-cyclopenta[b] pyridine-3-carbonitrile Compound->RTK:f0 GrowthFactor Growth Factor GrowthFactor->RTK:f0

Caption: Potential inhibition of an RTK signaling pathway.

IV. Conclusion and Future Directions

This application note provides a comprehensive set of protocols to initiate the in vitro characterization of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. The proposed experiments will establish its cytotoxic potential, elucidate its mechanism of cell death, and begin to identify its molecular targets. Positive results from these assays would warrant further investigation, including broader kinase profiling, cell cycle analysis, and eventual progression to in vivo models to assess therapeutic efficacy and safety.

References

  • Saleh Mariziq Al‐Sarhani, M., Arafa, W. A. A., Ghoneim, A. A., Althobaiti, I. O., & Mourad, A. K. (2024). Efficient One‐Pot Synthesis of 2‐Amino‐4H pyran‐3‐carbonitriles Using Ionic Liquid: Reactions, Quantum‐Chemical Calculations, and Antiproliferative Activity. ChemistrySelect. Available at: [Link]

  • Al-Ghorbani, M., Farghaly, T. A., Abdalla, M. M., & El-Gazzar, A. B. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Al-Ghorbani, M., Farghaly, T. A., Abdalla, M. M., & El-Gazzar, A. B. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Kovalenko, S. M., et al. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Center for Biotechnology Information. Available at: [Link]

  • Fassihi, A., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-monem, M. O., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Research Square. Available at: [Link]

  • Zaki, R. M., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. Available at: [Link]

  • Shetty, M., et al. (2010). 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Gucma, M., & Markowicz, J. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information. Available at: [Link]

  • Kraljevic, Pavelic, K., & Markovic, D. (2023). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. MDPI. Available at: [Link]

  • Perez-Perez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PubMed. Available at: [Link]

  • Abdel-monem, M. O., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. in-review.synapse.org. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available at: [Link]

  • Borowska, K., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]

  • Sharma, A., et al. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

Sources

Application

The Versatile Scaffold: 2-Oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile in Modern Medicinal Chemistry

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the 2-oxo-1H,2H,5H,6H,7H-cyclope...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core and its derivatives have garnered significant attention as a versatile framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of this scaffold in medicinal chemistry, complete with synthetic protocols, biological evaluation techniques, and mechanistic insights, tailored for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

The 2-oxo-cyclopenta[b]pyridine-3-carbonitrile moiety represents a unique bicyclic system where a cyclopentane ring is fused to a 2-pyridone nucleus bearing a cyano group at the 3-position. This arrangement of atoms confers a distinct electronic and steric profile, making it an attractive starting point for the development of small molecule inhibitors. The 2-pyridone ring can engage in hydrogen bonding interactions, while the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites. The partially saturated cyclopentane ring offers opportunities for stereochemical diversity and can be functionalized to fine-tune the physicochemical properties of the molecule.

While the parent compound, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4), serves as a foundational building block, it is the diverse array of its derivatives that have demonstrated significant promise in various therapeutic areas, most notably in oncology.[1][2][3]

Synthetic Strategies: Accessing the Core and its Analogs

The construction of the 2-oxo-cyclopenta[b]pyridine-3-carbonitrile scaffold and its derivatives can be achieved through several reliable synthetic routes. A common and efficient approach involves a multi-component reaction, which allows for the rapid assembly of the core structure from readily available starting materials.

General Protocol for the Synthesis of 2-Oxo-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol outlines a general procedure for the synthesis of substituted 2-oxo-cyclopenta[b]pyridine-3-carbonitriles, which can be adapted based on the desired substitution pattern.

Materials:

  • Substituted 2,5-diarylidenecyclopentanone

  • Propanedinitrile (Malononitrile)

  • Sodium alkoxide (e.g., sodium ethoxide or sodium methoxide)

  • Anhydrous alcohol (e.g., ethanol or methanol)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2,5-diarylidenecyclopentanone (1 equivalent) in the appropriate anhydrous alcohol.

  • To this solution, add propanedinitrile (1 equivalent) and sodium alkoxide (1 equivalent).[1]

  • The reaction mixture is then heated to reflux for a period of 1-3 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature and then acidified with glacial acetic acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold alcohol, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 2-oxo-cyclopenta[b]pyridine-3-carbonitrile derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1][4]

Applications in Oncology: A Scaffold for Anticancer Agents

The 2-oxo-pyridine-3-carbonitrile framework has proven to be a particularly fruitful scaffold for the development of novel anticancer agents. Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cancer cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors targeting these kinases is a well-established strategy in cancer therapy. Certain 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives have emerged as potent inhibitors of both EGFR and VEGFR-2.[2]

One notable example, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative, exhibited significant inhibitory activity against EGFR with an IC₅₀ value of 0.124 µM and against VEGFR-2 with an IC₅₀ of 0.221 µM.[2] This dual inhibitory activity is highly desirable in an anticancer agent, as it can simultaneously target tumor cell growth and the blood supply that sustains it.

Table 1: In Vitro Cytotoxic Activity of Selected 2-Oxo-Pyridine Derivatives [2]

CompoundCancer Cell LineIC₅₀ (µM)
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7Caco-27.83 ± 0.50
3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8Caco-213.61 ± 1.20
Doxorubicin (Reference)Caco-212.49 ± 1.10

The data in Table 1 highlights the potent antiproliferative activity of these spiro-pyridine derivatives against the Caco-2 colorectal adenocarcinoma cell line, with compound 7 demonstrating superior activity compared to the standard chemotherapeutic agent doxorubicin.[2]

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, derivatives of the 2-oxo-pyridine-3-carbonitrile scaffold have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Flow cytometry analysis of Caco-2 cells treated with the aforementioned spiro-pyridine derivative 7 revealed a significant increase in the proportion of cells in the S phase of the cell cycle, indicating cell cycle arrest.[2] This disruption of the normal cell cycle progression ultimately contributes to the antiproliferative effects of the compound.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., HepG-2, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in the CO₂ incubator.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Synthetic Pathway

The synthesis of 2-oxo-cyclopenta[b]pyridine-3-carbonitrile derivatives can be visualized as a convergent process where key fragments are assembled to form the final heterocyclic system.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Cyclocondensation Reaction cluster_product Final Product Cyclopentanone_Derivative 2,5-Diarylidenecyclopentanone Reaction_Vessel Reflux in Alcohol Cyclopentanone_Derivative->Reaction_Vessel Malononitrile Propanedinitrile Malononitrile->Reaction_Vessel Base Sodium Alkoxide Base->Reaction_Vessel Product 2-Oxo-cyclopenta[b]pyridine-3-carbonitrile Derivative Reaction_Vessel->Product  Acidification & Purification

Caption: General workflow for the synthesis of 2-oxo-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Broader Therapeutic Potential and Future Directions

While oncology represents a major area of application, the 2-oxo-pyridine-3-carbonitrile scaffold is not limited to this field. The structural features of these compounds make them attractive candidates for targeting a wide range of biological systems. For instance, the discovery of Perampanel, a 2-oxo-pyridine derivative, as a noncompetitive AMPA receptor antagonist for the treatment of epilepsy, underscores the potential of this chemical class in neuroscience.[5]

Furthermore, related pyridine-containing β-oxo nitriles have been investigated for their antimicrobial and anti-inflammatory activities.[4] The ability of these compounds to inhibit enzymes such as COX-2 and 15-LOX suggests their potential utility in the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to optimize the potency and selectivity of lead compounds.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Preclinical evaluation of promising candidates in animal models to assess their therapeutic potential and safety.

References

  • El-Sayed, W. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24433–24446. [Link]

  • PubChem. 2-Oxo-2,5,6,7-tetrahydro-1h-cyclopenta[b]pyridine-4-carboxylic acid. [Link]

  • Abdelgawad, M. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(25), 17166–17181. [Link]

  • Han, C., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. [Link]

  • MOLBASE. 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile. [Link]

  • El-Damasy, A. K., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(1), 202–216. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

  • Elmorsy, S. E., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88. [Link]

  • Zaki, M. E. A., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry, 48(Suppl 1), S1-S12. [Link]

Sources

Method

The Versatile Scaffold: Application and Protocols for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile in Research

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry and drug discovery, the identification of novel molecular scaffolds that offer both synthetic accessibility and di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and drug discovery, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a paramount objective. The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core represents one such privileged structure. This bicyclic heteroaromatic system, featuring a fused cyclopentane ring and a 2-pyridone moiety bearing a nitrile group, serves as a versatile platform for the development of a wide array of research tools and potential therapeutic agents. The inherent electronic properties of the 2-pyridone ring, capable of acting as both a hydrogen bond donor and acceptor, combined with the conformational constraints imposed by the fused aliphatic ring, provide a unique three-dimensional framework for molecular recognition.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile as a foundational research tool. We will delve into its synthetic accessibility, its role as a precursor for generating libraries of bioactive derivatives, and provide detailed protocols for evaluating the biological activities of these compounds. The applications highlighted herein are grounded in the established pharmacological potential of the broader class of 2-oxo-pyridine and cyclopenta[b]pyridine derivatives, which have demonstrated significant promise in oncology, inflammation, and infectious diseases.

Chemical and Physical Properties

The parent compound, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, possesses the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[2] Its structure combines the planarity of the pyridone ring with the non-planar cyclopentane ring, offering opportunities for stereospecific modifications. The nitrile group is a key functional handle for further chemical transformations, while the 2-oxo functionality is a common pharmacophore in many biologically active molecules.

PropertyValueSource
Molecular FormulaC₉H₈N₂OChemScene[2]
Molecular Weight160.17 g/mol ChemScene[2]
CAS Number108106-97-4ChemScene[2]
AppearanceSolid (predicted)-
SolubilitySoluble in organic solvents like DMSO and DMFGeneral knowledge

Synthetic Strategy: A Gateway to Molecular Diversity

The true power of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile as a research tool lies in its accessibility and the ease with which it can be derivatized. The core scaffold is typically synthesized through a multi-component reaction, offering a convergent and efficient route to this key intermediate.

A general and robust method for the synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves a cyclocondensation reaction between a 2,5-diarylidenecyclopentanone derivative and a dinitrile, such as malononitrile, in the presence of a base like sodium ethoxide or sodium methoxide.[1][3] This approach allows for the introduction of diverse substituents on the cyclopentane ring, providing a rapid means to generate a library of analogues for structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol is a generalized procedure based on established literature methods.[1][3]

Materials:

  • Substituted cyclopentanone

  • Appropriate aromatic aldehyde

  • Malononitrile

  • Sodium ethoxide or sodium methoxide

  • Ethanol or methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of the Diarylidenecyclopentanone Intermediate: a. To a solution of cyclopentanone in ethanol, add two equivalents of the desired aromatic aldehyde. b. Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). c. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Cyclocondensation Reaction: a. To a solution of the diarylidenecyclopentanone intermediate in ethanol or methanol, add an equimolar amount of malononitrile. b. Add a solution of sodium ethoxide or sodium methoxide in the corresponding alcohol. c. Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC. d. After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). e. The precipitated solid is collected by filtration, washed with water and cold ethanol, and then purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]

  • IR Spectroscopy: Look for a characteristic absorption band for the C≡N group around 2200-2230 cm⁻¹.

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons, the protons of the cyclopentane ring, and any substituents.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the number of unique carbon atoms and the presence of the nitrile carbon.

Applications in Drug Discovery and Chemical Biology

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold is a launchpad for exploring a multitude of biological targets. Its derivatives have shown promise in several therapeutic areas, primarily in oncology.

Anticancer Drug Discovery

The 2-oxo-pyridine core is a well-established pharmacophore in the design of kinase inhibitors.[1] This is due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. By elaborating the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core with different substituents, researchers can develop potent and selective inhibitors of kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (Caco-2), and glioblastoma.[1][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][5]

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized derivatives.

Materials:

  • Cancer cell lines (e.g., HepG-2, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram 1: General Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization A 2-oxo-cyclopenta[b]pyridine-3-carbonitrile Core B Library of Derivatives A->B Derivatization C In Vitro Antiproliferative Screening (MTT Assay) B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle) C->D E Target Identification (Kinase Inhibition Assays) D->E F SAR Studies E->F F->B Iterative Synthesis G In Vivo Efficacy Studies F->G

Caption: A streamlined workflow for anticancer drug discovery utilizing the 2-oxo-cyclopenta[b]pyridine-3-carbonitrile scaffold.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle progression.

Materials:

  • Cancer cell line

  • Test compound

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells with PBS. c. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. d. Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes. d. Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory and Other Potential Applications

The pyridine ring is a common feature in many anti-inflammatory drugs.[6] Derivatives of the cyclopenta[b]pyridine scaffold have been investigated for their anti-inflammatory properties, suggesting that this core could be a valuable starting point for the development of new anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7][8]

Furthermore, the versatility of the cyclopenta[b]pyridine core is demonstrated by its presence as an intermediate in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome, highlighting its potential in the development of novel antibacterial agents.[6] The general synthetic accessibility allows for the creation of diverse libraries that can be screened against a wide range of biological targets, including those relevant to infectious diseases and neurological disorders.[9][10]

Diagram 2: Signaling Pathway Inhibition by a Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-oxo-cyclopenta[b]pyridine Derivative (Kinase Inhibitor) Inhibitor->RTK

Caption: A simplified diagram illustrating the mechanism of action of a 2-oxo-cyclopenta[b]pyridine derivative as a kinase inhibitor.

Conclusion and Future Directions

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold represents a highly valuable and versatile tool for modern chemical biology and drug discovery. Its straightforward synthesis and the ability to readily introduce chemical diversity make it an ideal starting point for the generation of compound libraries for high-throughput screening. The established anticancer and anti-inflammatory potential of its derivatives provides a strong rationale for its continued exploration.

References

  • Raslan, M. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. BMC Chemistry, 17(1), 1-19. [Link]

  • MOLBASE. (n.d.). 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile. Retrieved from [Link]

  • Goel, B., et al. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Archiv der Pharmazie, 336(2), 77-84. [Link]

  • Magedov, I. V., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(48), 30285-30308. [Link]

  • Zaki, R. M., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry, 49(1), 1-12. [Link]

  • Reddy, T. S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1-13. [Link]

  • Raslan, M. A., et al. (2023). Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1'H-spiro-indene-2,4'-pyridine derivative 5. ResearchGate. [Link]

  • Goel, B., et al. (2002). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

  • D'Auria, I., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. International Journal of Molecular Sciences, 24(14), 11875. [Link]

  • Al-Arab, M. M., et al. (2007). Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]

  • Wang, Y., et al. (2015). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine. ResearchGate. [Link]

  • LeBlanc, B. W., et al. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors.
  • El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(50), 34636-34651. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 24727-24745. [Link]

Sources

Application

Application Notes and Protocols for the Solubilization of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile for In Vitro Cell-Based Assays

Abstract This technical guide provides a detailed protocol for the dissolution of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a heterocyclic compound with potential applications in drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the dissolution of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a heterocyclic compound with potential applications in drug discovery and development. The protocol is designed for researchers, scientists, and professionals in the field of cell biology and pharmacology. The document outlines best practices for preparing stock solutions and subsequent working dilutions for cell culture experiments, with a focus on maintaining compound integrity and minimizing solvent-induced artifacts.

Introduction: The Challenge of Compound Solubility in Cell Culture

The successful evaluation of novel chemical entities in cell-based assays is contingent upon their effective delivery to the cellular environment. Many organic molecules, including heterocyclic compounds like 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, often exhibit poor aqueous solubility. This necessitates the use of organic solvents to create concentrated stock solutions, which are then diluted to working concentrations in aqueous cell culture media. The choice of solvent and the dilution strategy are critical to prevent compound precipitation and to avoid solvent-induced cytotoxicity or off-target effects that can confound experimental results.[1]

This guide provides a systematic approach to solubilizing 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, leveraging common laboratory solvents and practices to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Understanding the basic physicochemical properties of the compound is the first step in developing a robust dissolution protocol.

PropertyValueSource
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Computed LogP 1.14758[2]

The computed LogP value suggests that the compound is moderately lipophilic and will likely have limited solubility in aqueous solutions, necessitating the use of an organic solvent.

Solvent Selection and Considerations

The choice of solvent is a critical factor in the preparation of stock solutions for cell culture. The ideal solvent should effectively dissolve the compound at a high concentration, be miscible with cell culture media, and exhibit low toxicity to the cells at the final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent in cell culture due to its high dissolving power for a broad range of organic compounds and its miscibility with aqueous media.[1][3] For many cell lines, a final DMSO concentration of up to 0.5% is tolerated, although it is best practice to keep it below 0.1% to minimize any potential for off-target effects.[4] Studies on related cyclopenta[b]pyridine derivatives indicate their solubility in DMSO, making it a primary candidate.[5][6]

  • Ethanol: Ethanol is another common solvent for cell culture applications and can be less toxic than DMSO for certain cell lines.[3] It is a suitable alternative if DMSO is found to be incompatible with the experimental system.

It is imperative to perform a solvent toxicity test for each new cell line and experimental setup to determine the maximum tolerable concentration.

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile in DMSO. This concentration is a common starting point for creating a dilution series.

Materials:

  • 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 160.17 g/mol x 1000 mg/g = 1.6017 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.6 mg of the compound and record the exact mass. Place the powder into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the compound. For example, if you weighed exactly 1.60 mg, add 1.0 mL of DMSO.

    • If the exact weight is different, adjust the volume of DMSO accordingly: Volume (mL) = [Mass (mg) / 160.17 ( g/mol )] / 0.010 (mol/L)

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes or use a sonicator for a short period. Visually inspect for complete dissolution.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh Compound (e.g., 1.6 mg) add_solvent Add DMSO (e.g., 1 mL for 10 mM) weigh->add_solvent dissolve Vortex / Sonicate / Warm (37°C) add_solvent->dissolve store Aliquot and Store (-20°C or -80°C) dissolve->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol for Preparation of Working Solutions in Cell Culture Media

Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium.[7] A stepwise dilution process is recommended to mitigate this.[4]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently by pipetting.

  • Final Working Dilution:

    • Add the required volume of the stock or intermediate solution to the final volume of cell culture medium.

    • Example for a 10 µM final concentration from a 10 mM stock (1000x dilution): Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Example for a 10 µM final concentration from a 1 mM intermediate solution (100x dilution): Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This also results in a final DMSO concentration of 0.1%.

  • Mixing and Observation:

    • Immediately after adding the compound, mix the solution gently but thoroughly.

    • Visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, try a more gradual dilution series or consider lowering the final concentration.

Serial Dilution Workflow

G cluster_dilution Preparation of Working Solution stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 10% DMSO + Medium stock->intermediate 1:10 dilution (in medium) working 10 µM Working Solution in 0.1% DMSO + Medium intermediate->working 1:100 dilution (in medium)

Caption: Serial dilution scheme to minimize precipitation.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution, try the following:

    • Decrease the final concentration of the compound.

    • Increase the final concentration of DMSO (ensure it remains within the tolerated range for your cells).

    • Dilute the stock solution directly into medium containing fetal bovine serum (FBS), as serum proteins can help to stabilize hydrophobic compounds.[7]

  • Cell Toxicity: If you observe unexpected cytotoxicity, it is crucial to run a solvent control.

    • Treat a set of cells with the same concentration of DMSO or ethanol used in your highest compound concentration to ensure the vehicle itself is not causing the toxic effects.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the dissolution of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile for use in cell culture. By following these steps and considering the critical aspects of solvent selection and dilution strategy, researchers can ensure the reliable and reproducible delivery of this compound in their in vitro assays, leading to more accurate and meaningful experimental data.

References

  • Holm, A., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 5, 156. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24433–24448. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]

  • PubChem. (n.d.). (S)-2'-oxo-1',2',5,7-tetrahydrospiro(cyclopenta(b)pyridine-6,3'-pyrrolo(2,3-b)-bipyridine)-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Abdel-Aziz, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12, 19198. [Link]

  • Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • El-ziaty, A. K., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15, 12345. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(45), 30485–30497. [Link]

  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(9). [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PubChem. (n.d.). 2-Oxo-2,5,6,7-tetrahydro-1h-cyclopenta[b]pyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 16(43), 8257-8283. [Link]

  • BioForum. (2007). pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology. [Link]

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(1), 123. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Fernando, L. P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809-2815. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Scientific Information Database. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]

  • PubChem. (n.d.). 2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile for Assay Development

Introduction The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its unique electronic and structural features make it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents. To elucidate the mechanism of action, perform high-throughput screening (HTS), and develop diagnostic tools, it is often necessary to derivatize this core structure to create chemical probes, fluorescent labels, or immobilized ligands for various bioassays. This guide provides a comprehensive overview of strategic derivatization approaches for this molecule, complete with detailed protocols, to empower researchers in advancing their drug development programs. The inherent fluorescence of the 3-cyano-2-pyridone core provides a foundational advantage for developing sensitive assay reagents.[1][2][3][4]

Strategic Considerations for Derivatization

The structure of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile offers three primary sites for chemical modification: the nitrile group, the 2-pyridone nitrogen, and the 2-pyridone oxygen. The choice of derivatization strategy depends on the desired application, such as creating fluorescent probes, affinity matrices, or tagged molecules for pull-down assays.

Part 1: Derivatization via the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other functionalities, such as a primary amine or a carboxylic acid, which are amenable to a wide array of well-established bioconjugation techniques.

Reduction of the Nitrile to a Primary Amine

Converting the nitrile to an aminomethyl group introduces a nucleophilic primary amine, which can be readily coupled to commercially available N-hydroxysuccinimide (NHS) esters of fluorophores, biotin, or linkers for immobilization. Catalytic hydrogenation is a common and effective method for this transformation.[5][6]

This protocol describes the reduction of the nitrile functionality to a primary amine using a palladium catalyst.

Materials:

  • 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

  • Palladium on carbon (10% w/w)

  • Methanol, anhydrous

  • Hydrochloric acid (HCl) in dioxane (4 M)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Reaction flask (e.g., Parr hydrogenation bottle or a round-bottom flask)

  • Hydrogenation apparatus or a balloon setup

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1.0 eq) in anhydrous methanol.

  • Carefully add 10% palladium on carbon (0.1 eq by weight).

  • Acidify the mixture with HCl in dioxane (1.1 eq) to prevent side reactions and aid in catalyst activity.

  • Seal the flask and purge the system with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl derivative as its hydrochloride salt.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid provides a handle for coupling to amines on proteins or other molecules using carbodiimide chemistry (e.g., EDC/NHS). Both acidic and basic conditions can be employed for nitrile hydrolysis.[7][8][9][10]

This protocol details the conversion of the nitrile to a carboxylic acid under acidic conditions.

Materials:

  • 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle and stir plate

  • Ice bath

  • pH paper or meter

Procedure:

  • To a round-bottom flask, add 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1.0 eq).

  • Carefully add a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • Adjust the pH of the solution to approximately 3-4 with a saturated solution of sodium bicarbonate or another suitable base. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude carboxylic acid derivative.

  • Further purification can be achieved by recrystallization.

Part 2: Derivatization via the 2-Pyridone Moiety

The 2-pyridone ring offers two sites for alkylation: the nitrogen (N-alkylation) and the oxygen (O-alkylation). N-alkylation is generally favored and provides a stable linkage for attaching various functionalities.[11][12]

N-Alkylation for Linker and Reporter Attachment

N-alkylation with bifunctional reagents containing a reactive group (e.g., a halide) and a terminal functional group (e.g., an azide, alkyne, or protected amine) is a powerful strategy for introducing a versatile handle for downstream modifications.

This protocol describes the N-alkylation using an exemplary bifunctional linker, 1-bromo-3-chloropropane, which can be subsequently modified.

Materials:

  • 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

  • 1-Bromo-3-chloropropane (or other suitable bifunctional linkers)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Stir plate and stir bar

  • Inert gas atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the suspension.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours or gently heat to 50-60 °C to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated derivative. The terminal chloride can then be used in subsequent reactions, for example, conversion to an azide for click chemistry.

"Click" Chemistry Handle Installation

Introducing an azide or alkyne moiety onto the pyridone nitrogen allows for highly efficient and specific conjugation to a wide variety of molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[13][14][15]

This protocol details the introduction of a terminal alkyne via N-alkylation with propargyl bromide.

Materials:

  • 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF, anhydrous

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Follow the general N-alkylation procedure described in Protocol 3, using propargyl bromide (1.2 eq) as the alkylating agent.

  • The reaction is typically carried out in acetone or DMF at room temperature.

  • After workup and purification, the resulting N-propargyl-2-oxo-cyclopenta[b]pyridine-3-carbonitrile can be directly used in CuAAC reactions with azide-containing molecules (e.g., fluorescent dyes, biotin-azide).

Part 3: Assay-Specific Applications and Derivative Design

The choice of derivatization strategy is intrinsically linked to the intended assay. Below is a summary of how the derivatized compounds can be utilized.

Derivatization Strategy Functional Group Introduced Primary Application Example Assay
Nitrile ReductionPrimary Amine (-CH₂NH₂)Covalent labeling with NHS-estersFluorescent labeling for cellular imaging, Biotinylation for pull-down assays
Nitrile HydrolysisCarboxylic Acid (-COOH)Covalent labeling with amines (EDC/NHS)Immobilization on amine-functionalized surfaces for SPR or ELISA
N-Alkylation with LinkerVaries (e.g., - (CH₂)n-Cl)Spacing and further functionalizationAttachment of complex reporter groups, PROTAC development
N-Alkylation with AlkyneTerminal Alkyne"Click" ChemistryModular attachment of fluorescent probes, affinity tags, or crosslinkers

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_nitrile Nitrile Modification cluster_pyridone Pyridone Modification cluster_assays Assay Applications Core 2-oxo-cyclopenta[b]pyridine- 3-carbonitrile Nitrile_Reduction Reduction (H₂, Pd/C) Core->Nitrile_Reduction  Protocol 1 Nitrile_Hydrolysis Hydrolysis (H₃O⁺) Core->Nitrile_Hydrolysis  Protocol 2 N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation  Protocols 3 & 4 Amine_Product Aminomethyl Derivative (-CH₂NH₂) Nitrile_Reduction->Amine_Product Fluorescent_Labeling Fluorescent Labeling Amine_Product->Fluorescent_Labeling Acid_Product Carboxylic Acid Derivative (-COOH) Nitrile_Hydrolysis->Acid_Product Immobilization Immobilization Acid_Product->Immobilization N_Alkyl_Product N-Alkyl Derivative N_Alkylation->N_Alkyl_Product Click_Chemistry Click Chemistry N_Alkyl_Product->Click_Chemistry

Caption: Derivatization strategies for 2-oxo-cyclopenta[b]pyridine-3-carbonitrile.

Conclusion

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core is a versatile scaffold that can be strategically functionalized for a wide range of biological assays. By targeting the nitrile group or the 2-pyridone nitrogen, researchers can introduce a variety of chemical handles for the attachment of reporter groups, linkers, or for immobilization onto solid supports. The protocols outlined in this guide provide a robust starting point for the synthesis of these valuable chemical tools, thereby facilitating the exploration of the biological activity of this important class of molecules.

References

  • Royal Society of Chemistry. (n.d.). Immobilization of pyrene-tagged metal complexes onto solid supports by π-stacking interactions: syntheses and applications. Materials Advances. Retrieved from [Link]

  • Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez Tato, M. P., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • ResearchGate. (n.d.). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Retrieved from [Link]

  • American Chemical Society. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2023). Immobilization of pyrene-tagged metal complexes onto solid supports by π-stacking interactions: Syntheses and applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Universidade de Santiago de Compostela. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Portal da Investigación. Retrieved from [Link]

  • MDPI. (n.d.). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst. Retrieved from [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Click-chemistry for nanoparticle-modification. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Recent advances in immobilization methods of antibodies on solid supports. Analyst. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • SpringerLink. (n.d.). Theoretical and Experimental Study of the Transformation of 2-Pyridone-5-amide into Nitrile. Russian Journal of Physical Chemistry A. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]

  • PubMed. (n.d.). Development of a Pyrone-Fused Tricyclic Scaffold-based Ratiometric Fluorescent Probe for Al3+ Detection. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Design of 2‐Pyridone Fluorophores for Brighter Emissions at Longer Wavelengths. Chemistry – An Asian Journal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A 2-pyridone-based ratiometric fluorescent probe for specific detection and imaging of singlet oxygen in live cells. Chemical Communications. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Retrieved from [Link]

Sources

Application

Application Note: A Scalable Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Abstract This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a valuable heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The described synthetic strategy is a robust and scalable two-step process commencing with the synthesis of the key intermediate, cyclopentane-1,2-diyldiacetonitrile, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization. This guide details the experimental protocols, explains the causal relationships behind the methodological choices, and presents the data in a clear and accessible format to facilitate successful implementation in a research and development setting.

Introduction

Bicyclic pyridone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The fused cyclopentane ring in the target molecule, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, imparts a unique three-dimensional architecture that is of interest for the development of novel therapeutic agents. This document outlines a scalable and efficient synthetic route to this important building block, designed for researchers and professionals in drug discovery and development.

Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the preparation of the dinitrile precursor, cyclopentane-1,2-diyldiacetonitrile, from a commercially available starting material. The subsequent and final step is an intramolecular Thorpe-Ziegler cyclization of the dinitrile, which, upon acidic workup, yields the desired 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

Synthesis_Workflow cluster_step1 Step 1: Dinitrile Precursor Synthesis cluster_step2 Step 2: Thorpe-Ziegler Cyclization Cyclopent-1-ene-1,2-dicarbonitrile Cyclopent-1-ene-1,2-dicarbonitrile Hydrogenation Hydrogenation Cyclopent-1-ene-1,2-dicarbonitrile->Hydrogenation H2, Pd/C Cyclopentane-1,2-diyldiacetonitrile Cyclopentane-1,2-diyldiacetonitrile Hydrogenation->Cyclopentane-1,2-diyldiacetonitrile Cyclopentane-1,2-diyldiacetonitrile_ref Cyclopentane-1,2-diyldiacetonitrile Cyclization Cyclization Cyclopentane-1,2-diyldiacetonitrile_ref->Cyclization Strong Base (e.g., NaH) Enamine_Intermediate Enamine Intermediate Cyclization->Enamine_Intermediate Hydrolysis Hydrolysis Enamine_Intermediate->Hydrolysis Acidic Workup Final_Product 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Hydrolysis->Final_Product

Figure 1: Overall synthetic workflow for the preparation of the target molecule.

Experimental Protocols

Step 1: Synthesis of Cyclopentane-1,2-diyldiacetonitrile

The synthesis of the dinitrile precursor is achieved through the hydrogenation of a commercially available unsaturated precursor, cyclopent-1-ene-1,2-dicarbonitrile.

Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add cyclopent-1-ene-1,2-dicarbonitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, 0.01-0.05 eq) to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude cyclopentane-1,2-diyldiacetonitrile. The product can be purified further by vacuum distillation or recrystallization if necessary.

Step 2: Large-Scale Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile via Thorpe-Ziegler Cyclization

The key step in this synthesis is the intramolecular Thorpe-Ziegler cyclization of the dinitrile precursor. This reaction is a base-catalyzed intramolecular condensation of dinitriles to form a cyclic enamine, which upon hydrolysis, yields the corresponding cyclic ketone.[1][2][3]

Protocol:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suitable aprotic solvent such as toluene or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Addition: Carefully add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1-1.5 eq) to the solvent.

  • Dinitrile Addition: Dissolve cyclopentane-1,2-diyldiacetonitrile (1.0 eq) in the same aprotic solvent and add it dropwise to the stirred suspension of the base at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a proton source, such as ethanol, followed by an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the enamine intermediate.

  • Product Isolation: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

Data Presentation

ParameterStep 1: HydrogenationStep 2: Thorpe-Ziegler Cyclization
Starting Material Cyclopent-1-ene-1,2-dicarbonitrileCyclopentane-1,2-diyldiacetonitrile
Key Reagents H₂, Pd/CSodium Hydride (NaH)
Solvent Ethanol or Ethyl AcetateToluene or THF
Temperature Room TemperatureReflux
Typical Yield >95%70-85%
Purification Vacuum Distillation/RecrystallizationRecrystallization

Table 1: Summary of key reaction parameters and expected outcomes.

Causality and Mechanistic Insights

The success of this synthetic route hinges on the efficient execution of the Thorpe-Ziegler cyclization. The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of one of the nitrile groups, initiating the intramolecular cyclization. The reaction proceeds through a cyclic enamine intermediate, which is then hydrolyzed under acidic conditions to the more stable pyridone tautomer. The choice of an aprotic solvent is crucial to prevent the quenching of the strong base.

Thorpe_Ziegler_Mechanism Dinitrile Cyclopentane-1,2-diyldiacetonitrile Deprotonation Deprotonation Dinitrile->Deprotonation Base Carbanion Carbanion Intermediate Deprotonation->Carbanion Cyclization_Step Intramolecular Nucleophilic Attack Carbanion->Cyclization_Step Enamine_Anion Enamine Anion Cyclization_Step->Enamine_Anion Protonation Protonation Enamine_Anion->Protonation H+ Enamine Enamine Intermediate Protonation->Enamine Tautomerization Tautomerization Enamine->Tautomerization Pyridone 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Tautomerization->Pyridone

Figure 2: Simplified mechanism of the Thorpe-Ziegler cyclization.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. The presented two-step approach, centered around a Thorpe-Ziegler cyclization, offers an efficient and reliable method for accessing this valuable heterocyclic building block. The detailed experimental procedures and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related molecules for their research endeavors.

References

  • Wikipedia. Thorpe reaction. [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. [Link]

Sources

Method

Application Notes and Protocols for Elucidating the Mechanism of Action of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Introduction: The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] Its synthetic tractability and ability to engage in various biological interactions make it a focal point in drug discovery.[3][4] The novel compound, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (hereafter referred to as CPY-3C), integrates this 2-pyridone core with a fused cyclopentane ring, a modification that offers unique steric and electronic properties. Given that many pyridine-based molecules function as kinase inhibitors, a primary hypothesis is that CPY-3C exerts its biological effects by modulating the activity of one or more protein kinases.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action (MoA) of CPY-3C. It outlines a logical, multi-tiered experimental strategy, beginning with broad, unbiased screening to identify potential protein targets and culminating in specific assays to validate target engagement and delineate the downstream cellular consequences.

Part 1: Initial Target Hypothesis and Cellular Phenotyping

The first phase of an MoA study is to determine the compound's effect on a cellular level. This provides the phenotypic context for subsequent molecular investigations. A common starting point for novel compounds with kinase inhibitor-like scaffolds is to assess their anti-proliferative effects on cancer cell lines.

Protocol 1: Cell Viability and Proliferation Assay

This protocol determines the concentration at which CPY-3C inhibits cell growth by 50% (IC50), a key measure of its potency. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity and "add-mix-measure" format.[7][8]

Principle: The assay quantifies ATP, an indicator of metabolically active cells.[7] A decrease in ATP is proportional to the number of viable cells.

Materials:

  • CPY-3C, dissolved in DMSO to create a 10 mM stock solution.

  • Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia).[9]

  • Appropriate cell culture medium and fetal bovine serum (FBS).

  • 96-well or 384-well clear-bottom, opaque-walled plates.

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570).[10]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of CPY-3C in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a standard duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay: a. Equilibrate the plate to room temperature for 30 minutes.[10] b. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[10] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage of viable cells relative to the vehicle control. Plot the results against the logarithm of CPY-3C concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: This assay will establish the potency of CPY-3C and help select appropriate concentrations for subsequent mechanism-focused experiments.

Compound Cell Line Assay Type Hypothetical IC50 (nM)
CPY-3CMCF-7CellTiter-Glo®85
CPY-3CK562CellTiter-Glo®120
Staurosporine (Control)MCF-7CellTiter-Glo®15

Part 2: Target Identification and Validation

With a confirmed cellular phenotype, the next critical step is to identify the direct molecular target(s) of CPY-3C.[11] For a suspected kinase inhibitor, a broad screening approach is the most efficient strategy.

Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Pathway Analysis A CPY-3C B Kinome Profiling (>400 Kinases, e.g., Reaction Biology, Pharmaron) A->B Screen at 1µM C List of Potential Kinase 'Hits' B->C D Cellular Thermal Shift Assay (CETSA) Western Blot Detection C->D Select top hits E Confirmed Target Engagement in Intact Cells D->E F Western Blot for Phospho-Substrates E->F Treat cells with CPY-3C G Elucidation of Downstream Signaling Pathway F->G

Caption: A logical workflow for identifying and validating the molecular target of CPY-3C.

Protocol 2: In Vitro Kinome Profiling

This experiment screens CPY-3C against a large panel of purified protein kinases to identify high-affinity targets and assess selectivity across the kinome.[12][13] Commercial services offer panels of over 500 kinases.[14][15]

Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. The percentage of inhibition by CPY-3C relative to a control is determined.

Procedure:

  • Compound Submission: Provide CPY-3C to a commercial vendor (e.g., Reaction Biology, Pharmaron).[14][16]

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against the kinase panel.

  • Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase. "Hits" are typically defined as kinases inhibited by >90% at the screening concentration.

Expected Outcome: A list of primary kinase targets for CPY-3C. A selective compound will show high inhibition for only a few kinases, while a multi-targeted inhibitor will affect several.

Kinase Target Kinase Family Hypothetical % Inhibition @ 1µM
PI3KαLipid Kinase98%
mTORPI3K-related Kinase95%
CDK2CMGC Kinase35%
MAPK1 (ERK2)CMGC Kinase15%
SRCTyrosine Kinase10%

Data presented is for illustrative purposes.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a physiological context (i.e., within intact cells or cell lysates).[17][18] It leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20]

Principle: Upon heating, unbound proteins denature and aggregate. Ligand-bound proteins are more stable and remain soluble at higher temperatures. The amount of soluble protein at different temperatures is quantified, typically by Western blot.[21]

Materials:

  • Identified "hit" kinase (e.g., PI3Kα) expressing cell line.

  • CPY-3C and a known inhibitor (positive control).

  • Antibody specific to the target protein (e.g., anti-PI3Kα).

  • PCR thermal cycler.

  • Western blot equipment and reagents.

Procedure:

  • Cell Treatment: Treat intact cells with CPY-3C (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein by Western blot.

  • Data Interpretation: Plot the band intensity of the target protein against the temperature for both vehicle- and CPY-3C-treated samples. A shift of the melting curve to the right for the CPY-3C-treated sample indicates target stabilization and thus, direct binding.[19]

Part 3: Delineating the Downstream Signaling Pathway

Once a direct target is validated, the final step is to understand how inhibiting this target leads to the observed cellular phenotype (e.g., decreased proliferation). This involves examining the downstream signaling pathway.[22]

Hypothesized PI3K/AKT Signaling Pathway Modulation

If kinome profiling and CETSA confirm PI3Kα as the primary target, CPY-3C would be expected to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[23]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CPY3C CPY-3C CPY3C->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation

Sources

Application

Application Notes &amp; Protocols: Formulation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile for In Vivo Studies

Abstract This document provides a comprehensive guide for the formulation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (referred to herein as CPC-3), a heterocyclic compound of interest in preclinical res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (referred to herein as CPC-3), a heterocyclic compound of interest in preclinical research. Due to its predicted physicochemical properties, CPC-3 is anticipated to exhibit poor aqueous solubility, a common challenge for many emerging drug candidates.[1][2] This guide outlines a systematic approach to formulation development, starting with essential preformulation characterization and progressing through vehicle screening to the preparation and analysis of formulations suitable for various routes of administration in in vivo studies. The protocols provided are designed to be adaptable, enabling researchers to develop robust and reproducible formulations that ensure consistent bioavailability and reliable experimental outcomes.[3]

Introduction: The Formulation Imperative for Novel Pyridine Scaffolds

The pyridine moiety is a foundational scaffold in medicinal chemistry, present in a multitude of clinically significant drugs.[4][5] Compounds based on the cyclopenta[b]pyridine core, such as CPC-3, are being actively investigated for a range of biological activities.[6][7][8][9] However, the translation of promising in vitro activity to in vivo efficacy is critically dependent on overcoming the hurdle of poor aqueous solubility. An inadequate formulation can lead to low or erratic drug exposure, potentially resulting in an underestimation of a compound's therapeutic potential or an overestimation of its toxicity during preclinical evaluation.[3]

The primary objective of this guide is to provide researchers with the scientific rationale and practical methodologies to formulate CPC-3 for consistent and effective delivery in animal models. We will explore strategies ranging from simple solutions to more complex systems, emphasizing the importance of a structured, data-driven approach.

Preformulation Characterization of CPC-3

A thorough understanding of the physicochemical properties of CPC-3 is the cornerstone of rational formulation design.[10] This initial phase informs the entire development process, from vehicle selection to the choice of analytical methods.[10][11]

Physicochemical Properties

Based on its chemical structure (CAS No. 108106-97-4), CPC-3 has the following characteristics:

PropertyValueSource
Molecular FormulaC₉H₈N₂O[12][13]
Molecular Weight160.17 g/mol [12][13]
LogP (predicted)0.73 - 1.15[12][13]
Topological Polar Surface Area (TPSA)56.91 Ų[12]
Hydrogen Bond Donors1[12]
Hydrogen Bond Acceptors3[12]

The predicted LogP value suggests a moderate lipophilicity, which, combined with the presence of a polar carbonitrile and a lactam ring, indicates that the compound is likely to be poorly soluble in water. Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, where absorption is limited by dissolution rate or both solubility and permeability.[2][3]

Initial Solubility Assessment

Rationale: A tiered solubility screening is the first experimental step. This process identifies potential solvent systems and helps classify the compound's solubility challenges, guiding the selection of an appropriate formulation strategy.[11]

Protocol 1: Tiered Solubility Screening

  • Preparation: Accurately weigh 1-2 mg of CPC-3 into separate 1.5 mL glass vials.

  • Vehicle Addition: Add an initial 100 µL of the test vehicle (see Table 2 for a suggested list) to each vial.

  • Mixing: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator if necessary to break up clumps.

  • Equilibration: Allow the samples to equilibrate at room temperature for 1-2 hours, protected from light.

  • Visual Assessment: Observe for complete dissolution. If the compound dissolves, the solubility is ≥10-20 mg/mL.

  • Incremental Addition: If the compound has not dissolved, add the vehicle in incremental volumes (e.g., 100 µL at a time), vortexing after each addition, until dissolution is achieved or a maximum volume (e.g., 1 mL) is reached.

  • Quantification (Optional but Recommended): For key vehicles, prepare a saturated solution. After equilibration (24h), centrifuge the sample, and quantify the concentration of CPC-3 in the supernatant using a validated analytical method (e.g., HPLC-UV).

Tier 1: Aqueous Vehicles Tier 2: Co-solvents & Surfactants Tier 3: Lipids & Complexing Agents
Purified WaterPropylene Glycol (PG)Corn Oil / Sesame Oil
Phosphate Buffered Saline (PBS), pH 7.4Polyethylene Glycol 400 (PEG 400)Solutol® HS 15
5% Dextrose in Water (D5W)EthanolKolliphor® EL (Cremophor® EL)
0.9% SalineDimethyl Sulfoxide (DMSO)Captisol® (Sulfobutylether-β-cyclodextrin)
pH-adjusted Buffers (e.g., pH 4.5, 9.0)Polysorbate 80 (Tween® 80)-

Table 2: Suggested Vehicles for Tiered Solubility Screening

Formulation Development Strategies

Based on the preformulation data, a suitable formulation strategy can be selected. The goal is to create a physically and chemically stable system that is well-tolerated in the chosen animal model and appropriate for the intended route of administration.

Formulation_Selection_Workflow A Preformulation Data (Solubility, Stability) B Solubility in Aqueous Buffer > Target Dose? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Solubility in Co-solvent / Surfactant System? B->D No J Final Formulation Characterization C->J E Co-solvent/Aqueous Solution (e.g., PEG400/Water) D->E Yes (Co-solvent) F Micellar Solution (e.g., Tween 80/Saline) D->F Yes (Surfactant) G Consider Suspension or Lipid-Based System D->G No E->J F->J H Suspension (e.g., with Methylcellulose) G->H I Lipid Formulation (e.g., SEDDS in Oil) G->I H->J I->J

Caption: Formulation selection workflow for CPC-3.

Strategy 1: Co-Solvent Systems

Rationale: For compounds with poor aqueous solubility, using a water-miscible organic solvent (co-solvent) can significantly increase solubility.[1] This is often the simplest and most common approach for preclinical studies. Common co-solvents include PEG 400, propylene glycol, and ethanol.[14]

Protocol 2: Preparation of a Co-Solvent Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline)

  • Dissolution: Weigh the required amount of CPC-3 into a sterile glass vial.

  • Co-solvent Addition: Add the required volume of DMSO. Vortex until the compound is fully dissolved.

  • Second Co-solvent: Add the required volume of PEG 400. Mix thoroughly.

  • Aqueous Phase: Slowly add the saline to the organic phase while vortexing to prevent precipitation.

  • Final Check: Visually inspect the final formulation for clarity and absence of particulates.

  • pH Measurement: Measure and record the pH of the final formulation.

Expert Insight: The order of addition is critical. Always dissolve the compound in the strongest solvent first (e.g., DMSO) before adding other components. Adding the aqueous phase last and slowly helps maintain the drug in solution.

Strategy 2: Surfactant-Based Micellar Solutions

Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[3] This is particularly useful for intravenous administration where high concentrations of organic co-solvents may cause hemolysis or irritation.

Protocol 3: Preparation of a Micellar Formulation (Example: 10% Solutol® HS 15 in D5W)

  • Vehicle Preparation: Prepare a 10% (w/v) solution of Solutol® HS 15 in 5% Dextrose in Water. Warm the solution slightly (to ~40°C) if necessary to aid dissolution of the surfactant. Allow to cool to room temperature.

  • Drug Addition: Add the weighed CPC-3 directly to the surfactant solution.

  • Solubilization: Vortex and/or sonicate the mixture until the compound is fully dissolved. This may take longer than with co-solvents as the drug needs to partition into the micelles.

  • Final Check: Inspect the solution for clarity. A slight Tyndall effect (light scattering) is normal for micellar solutions.

Strategy 3: Suspensions

Rationale: If sufficient solubility cannot be achieved in a well-tolerated vehicle, a suspension may be necessary, particularly for oral or subcutaneous administration.[11] The goal is to create a uniform dispersion of fine drug particles in a vehicle, often with the aid of a suspending agent to prevent rapid settling and a wetting agent to ensure particles are properly dispersed.

Protocol 4: Preparation of a Suspension (Example: 1% Carboxymethylcellulose, 0.1% Tween® 80)

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding 1% (w/v) sodium carboxymethylcellulose (CMC) to water with vigorous stirring. Add 0.1% (v/v) Tween® 80 to this solution and mix.

  • Particle Size Reduction (Recommended): If possible, micronize the CPC-3 powder using a mortar and pestle to reduce particle size and improve dissolution and homogeneity.

  • Wetting: Create a paste by adding a small amount of the vehicle to the CPC-3 powder and triturating until a smooth, uniform paste is formed.

  • Dilution: Gradually add the remaining vehicle to the paste with continuous mixing to form the final suspension.

  • Homogenization: Homogenize the suspension using a suitable method to ensure uniform particle distribution.

Formulation Characterization and Stability

Once a lead formulation is developed, it must be characterized to ensure it is suitable for in vivo use. This is a self-validating step to guarantee quality and reproducibility.[15]

QC_Workflow A Prepared Formulation B Visual Appearance (Clarity, Color) A->B C pH Measurement A->C D Dose Concentration Verification (HPLC) A->D E For Parenteral: Particulate Matter Analysis A->E F For Suspensions: Particle Size & Resuspendability A->F G Short-Term Stability (Benchtop, 4°C) B->G C->G D->G E->G F->G H Ready for Dosing G->H

Caption: Quality control workflow for preclinical formulations.

Analytical Methods

Key analytical tests for preclinical formulations include:

  • Visual Inspection: Check for clarity (solutions), color changes, and precipitation. For suspensions, check for uniformity and ease of resuspension.

  • pH Measurement: Ensure the pH is within a physiologically tolerable range for the route of administration.

  • Concentration Assay (HPLC): A validated HPLC method is essential to confirm the final concentration of CPC-3 in the formulation. This verifies accurate dose administration.

  • Particulate Matter (for parenteral formulations): Parenteral formulations should be analyzed for sub-visible particles to ensure safety upon injection.[16]

  • Particle Size Analysis (for suspensions): The particle size distribution can affect dissolution rate and bioavailability.[17]

Stability Testing

Rationale: Stability testing ensures that the formulation remains within its specifications for the duration of the study.[18][19] It confirms that the drug does not degrade and remains in the desired physical state (e.g., dissolved or suspended).[20][21]

Protocol 5: Short-Term Stability Assessment

  • Sample Preparation: Prepare the final formulation and dispense it into multiple vials, simulating the conditions under which it will be stored and used.

  • Storage Conditions: Store the vials under relevant conditions, such as:

    • Room temperature (benchtop)

    • Refrigerated (2-8°C)

  • Time Points: Test the formulation at initial (T=0) and subsequent time points (e.g., 4 hours, 24 hours, 7 days).

  • Analysis: At each time point, perform the key analytical tests outlined in section 4.1 (Visual inspection, HPLC assay for potency and degradants).

  • Acceptance Criteria: Define acceptance criteria before starting. For example, potency should remain within ±10% of the initial concentration, and no significant increase in degradation products or change in physical appearance should be observed.

Conclusion and Best Practices

The successful in vivo evaluation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is contingent upon the development of a high-quality, reproducible formulation. The logical progression from preformulation analysis to a tiered vehicle screening and final formulation characterization provides a robust framework for achieving this. Researchers should always prioritize the simplest formulation strategy that meets the requirements for dose, stability, and tolerability. Thorough documentation of all formulation components, preparation steps, and characterization data is paramount for the integrity and reproducibility of preclinical studies.

References

  • Slideshare. (n.d.). Analysis of parenteral dosage forms. Retrieved from [Link]

  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • IJTSRD. (n.d.). Some Quality Control Analysis Parameters of Parenteral Formulations. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). Stability Testing & Studies. Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • Singh, S., & Kumar, S. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • ACS Central Science. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. Retrieved from [Link]

  • IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-2,5,6,7-tetrahydro-1h-cyclopenta[b]pyridine-4-carboxylic acid. Retrieved from [Link]

  • NIH. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • NIH. (2023, January 17). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2017, March 25). Preformulation Analytical Techniques during Drug Development. Retrieved from [Link]

  • PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural products containing the cyclopenta[b]pyridine core. Retrieved from [Link]

  • NIH. (n.d.). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. Retrieved from [Link]

  • NIH. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Retrieved from [Link]

  • ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Retrieved from [Link]

  • ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ResearchGate. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • Dovepress. (2026, January 21). Formulation and Characterization of Capecitabine Loaded Cubosomes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • Semantic Scholar. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This document is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The fused cyclopenta-pyridone core is a valuable building block in medicinal chemistry.[1] However, its synthesis can present challenges, including low yields and purification difficulties.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you optimize your reaction outcomes.

Section 1: Understanding the Core Synthesis

The most common and efficient route to this scaffold is a variation of the Guareschi-Thorpe condensation. The reaction proceeds via a multi-step, one-pot sequence involving the condensation of a β-ketoaldehyde equivalent with an active methylene nitrile, such as cyanoacetamide.

The Reaction Mechanism

The synthesis is typically initiated by reacting the sodium salt of 2-(hydroxymethylene)-1-cyclopentanone with cyanoacetamide in the presence of a basic catalyst like piperidine. The mechanism involves three key stages:

  • Knoevenagel Condensation: The active methylene group of cyanoacetamide attacks the formyl group of the cyclopentanone derivative.

  • Intramolecular Cyclization (Michael Addition): The amide nitrogen then acts as a nucleophile, attacking the α,β-unsaturated carbonyl system in an intramolecular fashion.

  • Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic pyridone ring.

The overall transformation is a robust method for constructing the fused pyridone ring system.

Caption: Reaction mechanism for the synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting materials. What is the most likely cause?

A1: This issue almost always points to a problem with one of the three foundational pillars of the reaction: the quality of the starting materials, the choice and amount of base, or the reaction solvent.

  • Starting Material Integrity: The key starting material, 2-(hydroxymethylene)-1-cyclopentanone, is often generated in situ from cyclopentanone and a formylating agent (e.g., ethyl formate) with a strong base like sodium ethoxide. This intermediate can be unstable. Ensure it is freshly prepared or has been stored under inert gas at low temperature. Cyanoacetamide should be a fine, dry powder.

  • Base Selection: Piperidine is a common and effective catalyst. It acts as a weak base and a nucleophilic catalyst to facilitate the initial condensation. Using too little will result in a sluggish reaction, while a very strong base (e.g., NaOH, NaOEt) can sometimes promote undesired side reactions like polymerization. A catalytic amount (0.1-0.2 equivalents) is typically sufficient.

  • Solvent Choice: The polarity of the solvent is critical. Polar protic solvents like ethanol or methanol are most commonly used because they effectively solvate the intermediates and the base.[2] The reaction often works well in a mixture of ethanol and water.[3]

Q2: The reaction seems to stop after forming the initial yellow/orange intermediate, but it won't proceed to the final product. How can I drive the cyclization step?

A2: This indicates that the Knoevenagel condensation is successful, but the subsequent intramolecular cyclization and dehydration are the rate-limiting steps.

  • Thermal Energy: This cyclization step typically requires heat. If you are running the reaction at room temperature, you will likely need to heat the mixture to reflux. A temperature range of 80-100°C is common. Monitor the reaction by TLC to observe the disappearance of the intermediate (the colored spot) and the appearance of the product (often UV-active).

  • Acidification: After the base-catalyzed condensation and cyclization, the reaction mixture is often acidic. The addition of a small amount of acetic acid to the hot solution can facilitate the final dehydration step and also helps to precipitate the product upon cooling.[3]

Q3: My reaction turns dark brown or black, resulting in a tarry, intractable mixture. What causes this decomposition?

A3: The formation of dark, polymeric materials is a common pitfall, often caused by overly aggressive reaction conditions or the presence of impurities.

  • Temperature Control: While heating is necessary, excessive temperatures or prolonged heating times can lead to the decomposition of the α,β-unsaturated nitrile intermediate. This intermediate can be prone to polymerization. The recommended approach is to heat the reaction just enough to ensure a steady reflux and for the minimum time necessary for completion (as monitored by TLC).

  • Minimizing Side Reactions: Dimerization or polymerization of the unsaturated intermediate can compete with the desired cyclization.[2] This is highly dependent on reaction conditions. Ensure a homogenous solution and steady heating. Sometimes, adding the cyanoacetamide portion-wise can help maintain a low concentration of the reactive intermediate and favor the intramolecular cyclization over intermolecular polymerization.

Q4: The crude product has a low melting point and appears gummy. What are the likely impurities and the best purification strategy?

A4: A gummy or impure product suggests the presence of unreacted starting materials, the Knoevenagel intermediate, or oligomeric side products. The purification method is key to obtaining a high-quality final product.

  • Primary Impurities: The most common impurities are the uncyclized Knoevenagel intermediate and residual starting materials.

  • Purification Protocol:

    • Filtration: The first step after the reaction is complete and cooled is to filter the precipitated solid. Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexane to remove soluble, non-polar impurities.

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol is often the solvent of choice.[3] Dissolve the crude solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and then allow it to cool slowly to form well-defined crystals. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water or DMF/ethanol can be effective. High purity compounds can often be obtained without the need for chromatography.[4][5]

Section 3: Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature for similar heterocyclic systems. It is designed to be a self-validating workflow with clear checkpoints.

ParameterRecommended Value / ConditionRationale
Stoichiometry 1.0 eq. Cyclopentanone derivativeLimiting Reagent
1.0 - 1.1 eq. CyanoacetamideSlight excess can help drive the reaction
0.1 - 0.2 eq. PiperidineCatalytic amount for optimal performance
Solvent Ethanol / Water (1:1 v/v)Provides good solubility for reactants and intermediates[3]
Temperature Reflux (approx. 90-100°C)Necessary to drive the cyclization and dehydration steps
Reaction Time 10 - 60 minutesMonitor by TLC; prolonged heating can cause decomposition
Workup Acetic Acid Quench, Cool to 0-5°CPromotes final dehydration and product precipitation[3]
Purification Recrystallization from EthanolEffective for removing common impurities to yield pure product
Expected Yield 75 - 85%Realistic yield for an optimized, clean reaction[3]

Step-by-Step Methodology

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the sodium salt of 2-(hydroxymethylene)-1-cyclopentanone (1.0 eq) and cyanoacetamide (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (approximately 10 mL per gram of the limiting reagent). Stir to form a suspension.

  • Catalyst Addition: Add piperidine (0.2 eq) to the mixture.

  • Reaction: Heat the mixture to a steady reflux. The solution will typically turn yellow or orange.

    • Checkpoint: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is complete when the spot corresponding to the starting material/intermediate has been consumed. This typically takes 10-30 minutes.

  • Acidification & Precipitation: While the solution is still hot, carefully add acetic acid (approx. 1.5 mL per 10 mmol of starting material).[3] A precipitate should begin to form.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to yield colorless or pale-yellow crystals of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. Dry the final product under vacuum.

Section 4: Visual Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues in your synthesis.

troubleshooting_flowchart decision decision process process result result start Start Synthesis d1 Low or No Yield? start->d1 p1 Check Reactant Purity (Freshly prepare enolate) Verify Base & Solvent d1->p1 Yes d3 Dark/Tarry Mixture? d1->d3 No d2 Reaction Stalls at Intermediate Stage? p1->d2 d2->d3 No p2 Increase Temperature to Reflux Monitor by TLC d2->p2 Yes p3 Reduce Reflux Time Ensure Homogenous Heating Consider Inert Atmosphere d3->p3 Yes p4 Proceed to Workup: Acidify, Cool, Filter d3->p4 No p2->d3 p3->p4 d4 Product Impure/ Gummy? p4->d4 p5 Recrystallize from Ethanol Wash thoroughly d4->p5 Yes r1 High Purity Product d4->r1 No p5->r1

Sources

Optimization

Technical Support Center: Purification of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Welcome to the technical support guide for the purification of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for the purification of pyridine and pyridone derivatives, adapted to the specific structural features of our target molecule.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, particularly when using column chromatography.

Issue 1: Peak Tailing and Poor Resolution in Column Chromatography

Question: My column chromatography runs are showing significant peak tailing for the desired product, leading to poor separation from impurities. What is the cause and how can I resolve this?

Answer:

Peak tailing with pyridine derivatives is a frequent issue, primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of standard silica gel stationary phases.[1] This strong interaction can lead to non-ideal elution behavior and poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1%), into your mobile phase.[2] The competing base will preferentially interact with the active silanol sites, effectively masking them from your compound and improving peak symmetry.[1]

    • pH Adjustment: While less common for preparative chromatography due to potential sample degradation, adjusting the mobile phase pH can be effective.[1] For this specific molecule, maintaining a neutral to slightly basic mobile phase would be preferable to avoid hydrolysis of the nitrile group.

  • Alternative Stationary Phases:

    • Neutralized Silica Gel: Pre-treat your silica gel with a solution of triethylamine in your chosen solvent system, then evaporate the solvent before packing the column. This neutralizes the acidic sites.[2]

    • End-Capped Silica Gel: Use commercially available end-capped silica gel, where the residual silanol groups have been chemically deactivated.

    • Alumina (Neutral or Basic): Consider using neutral or basic alumina as an alternative stationary phase to silica gel.[2] Alumina is generally more robust towards basic compounds.

Issue 2: Low Recovery of the Target Compound

Question: I am experiencing significant loss of my product during purification. What are the likely causes and how can I improve my yield?

Answer:

Low recovery can stem from several factors, including degradation of the compound on the stationary phase, irreversible adsorption, or losses during the work-up and solvent removal steps.[2]

Troubleshooting Steps:

  • Assess Compound Stability with 2D TLC: Before performing column chromatography, it's crucial to check the stability of your compound on the chosen stationary phase.

    • Spot your crude sample on a TLC plate.

    • Develop the plate in a suitable solvent system.

    • After drying, turn the plate 90 degrees and re-develop it in the same solvent system.

    • If you observe streaking or the appearance of new spots that are not on the diagonal, your compound is likely degrading on the silica.[1] In this case, switching to a more inert stationary phase like end-capped silica or alumina is recommended.[1]

  • Gentle Solvent Evaporation: When concentrating your fractions, use a rotary evaporator at a moderate temperature and reduced pressure to prevent thermal decomposition.[2] For the final drying step, a gentle stream of nitrogen or high vacuum at room temperature is preferable.

  • Optimize Work-up Procedure: During aqueous extractions, be mindful of the compound's potential solubility in both aqueous and organic layers, which can be pH-dependent. Ensure you are using the appropriate pH to maximize partitioning into the organic phase.

Issue 3: Product Fails to Crystallize and Remains an Oil

Question: After chromatography, my purified product is a persistent oil and will not solidify. What can I do to induce crystallization?

Answer:

The failure to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.[2] The inherent properties of the molecule can also favor an amorphous state.

Troubleshooting Steps:

  • Ensure High Purity: The first step is to ensure the highest possible purity. You may need to repeat the chromatographic purification or try a different purification technique.

  • Systematic Solvent Screening: Attempt recrystallization from a variety of solvents and solvent mixtures. Start with a small amount of your product and test different solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexanes, and mixtures thereof).

  • Recrystallization Techniques:

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent and then cool it slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small open vial. Place this vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile?

A1: While the specific impurities will depend on the synthetic route, common side products in the synthesis of related pyridone-3-carbonitriles can include:

  • Unreacted Starting Materials: Such as a cyclopentanone derivative and a cyanoacetamide equivalent.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding amide (-CONH2) or carboxylic acid (-COOH) under acidic or basic conditions, especially with prolonged reaction times or harsh work-up procedures.[3]

  • Polymerization Products: Cyanopyridines can sometimes undergo polymerization, especially at elevated temperatures.[3] This would result in a viscous reaction mixture and low yields of the desired product.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative to normal-phase chromatography. It can be particularly effective for separating polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful of the potential for hydrolysis of the nitrile group under acidic conditions.

Q3: My NMR spectrum looks complex, suggesting a mixture, even after purification. What could be the reason?

A3: The 2-oxo-pyridine moiety in your compound can exist in tautomeric equilibrium with its corresponding 2-hydroxy-pyridine form.[2] While the 2-oxo (pyridone) form is generally more stable, the ratio of tautomers can vary depending on the solvent, pH, and temperature.[2] This can lead to the appearance of multiple sets of peaks in an NMR spectrum, which might be mistaken for impurities. To confirm purity, it is advisable to use analytical techniques like HPLC or LC-MS which can often resolve or provide a single peak for rapidly equilibrating tautomers.

III. Recommended Purification Protocol

This protocol provides a general workflow for the purification of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile using flash column chromatography.

Step-by-Step Methodology
  • Preparation of the Crude Sample:

    • After the reaction work-up, dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane or methanol.

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is known as "dry loading" and generally results in better separation than loading the sample as a solution.

  • Column Packing:

    • Select an appropriate size flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

    • Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes), is often effective for separating compounds with different polarities.

    • Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (consider neutralizing with 0.1% TEA) or Neutral AluminaTo minimize peak tailing caused by the basic pyridine nitrogen.[1][2]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity and gradually increase to elute the compound.
Loading Method Dry LoadingProvides better resolution compared to wet loading.
Monitoring TLC with UV visualization (254 nm) and/or stainingTo track the separation and identify fractions containing the pure product.

IV. Visual Workflow and Logical Relationships

Purification Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Solvent Crude->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Dry Evaporate to Dry Powder Adsorb->Dry Load Dry Load Sample Dry->Load Transfer Pack Pack Column Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Monitor Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvents Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A general workflow for the purification of the target compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Purification Issue Identify Issue Peak Tailing? Low Recovery? No Crystallization? Start->Issue Tailing_Sol Solution for Tailing Issue:t->Tailing_Sol Yes Recovery_Sol Solution for Low Recovery Issue:r->Recovery_Sol Yes Crystal_Sol Solution for Crystallization Issue:c->Crystal_Sol Yes Add_Base Add TEA to Mobile Phase Tailing_Sol->Add_Base Option 1 Change_SP Use Alumina or Neutralized Silica Tailing_Sol->Change_SP Option 2 Success Pure Crystalline Product Add_Base->Success Change_SP->Success TLC_2D Perform 2D TLC Stability Test Recovery_Sol->TLC_2D Check Stability Gentle_Evap Gentle Solvent Evaporation Recovery_Sol->Gentle_Evap Improve Technique TLC_2D->Success Gentle_Evap->Success Re_Purify Re-purify by Chromatography Crystal_Sol->Re_Purify Impure? Solvent_Screen Screen Recrystallization Solvents Crystal_Sol->Solvent_Screen Pure? Re_Purify->Success Solvent_Screen->Success

Caption: A decision tree for troubleshooting common purification issues.

V. References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). BenchChem.

  • Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives. (2025). BenchChem.

  • Common side reactions in the synthesis of pyridine-3-carbonitriles. (2025). BenchChem.

Sources

Optimization

troubleshooting unexpected results with 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Welcome to the technical support center for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during the synthesis and handling of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile and what are the key reaction types involved?

A1: The most prevalent and efficient method for synthesizing the title compound is a one-pot multicomponent reaction (MCR).[1][2] This approach typically involves the condensation of three key building blocks: cyclopentanone, an active methylene nitrile (commonly ethyl cyanoacetate or malononitrile), and a nitrogen source, such as ammonium acetate.[3][4] The reaction proceeds through a cascade of classical organic reactions, primarily:

  • Knoevenagel Condensation: An initial reaction between cyclopentanone and the active methylene nitrile.[5][6]

  • Michael Addition: The addition of a second equivalent of the active methylene compound or an enamine intermediate to an α,β-unsaturated intermediate.[7][8]

  • Cyclization and Dehydrogenation/Aromatization: The formation of the dihydropyridine ring followed by oxidation to the more stable pyridone system. This is analogous to the final stages of a Hantzsch pyridine synthesis.[9][10]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this multicomponent synthesis can often be traced back to several critical parameters. Firstly, the equilibrium nature of the initial condensation steps may not favor product formation. Key areas to troubleshoot include reaction temperature, catalyst choice, and effective water removal. Secondly, side reactions, such as polymerization or hydrolysis of the nitrile group, can consume starting materials and reduce the yield of the desired product. Careful monitoring of the reaction progress by TLC is crucial to identify the optimal reaction time and prevent byproduct formation.[11]

Q3: I'm observing an unexpected byproduct with a loss of the nitrile group. What could this be?

A3: The loss of the nitrile group often points towards hydrolysis, which can occur under both acidic and basic conditions, especially at elevated temperatures in the presence of water.[12][13][14] This would result in the formation of the corresponding carboxylic acid or amide. To mitigate this, ensure you are using anhydrous solvents and that any acidic or basic catalysts are used judiciously. If water is a byproduct of the reaction, employing a Dean-Stark apparatus can be beneficial.

Q4: The purification of my crude product is challenging. The compound streaks on the TLC plate and I get poor recovery from my silica gel column. What are my options?

A4: The target molecule possesses a polar pyridone ring and a nitrile group, which can lead to strong interactions with the acidic surface of standard silica gel.[3][15] This often results in streaking and irreversible adsorption. To address this, consider the following strategies:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be an excellent alternative to silica gel for polar, basic compounds.

  • Optimize the Eluent System: A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol) can improve separation. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to your eluent system can significantly improve recovery and peak shape.[3]

  • Dry Loading: If your compound has poor solubility in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the top of your column.[3]

Troubleshooting Guide: Synthesis and Workup

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Actions & Solutions
Low or No Product Formation 1. Inefficient Knoevenagel Condensation: The initial condensation of cyclopentanone and the cyanoacetate derivative is reversible and may not proceed efficiently. 2. Incorrect Catalyst: The choice and amount of catalyst (e.g., ammonium acetate, piperidine) are crucial. 3. Suboptimal Temperature: The reaction may require specific thermal conditions to proceed at an adequate rate.1. Optimize Condensation: Consider the use of a catalyst known to promote Knoevenagel condensations, such as piperidine or DABCO.[1][5] The removal of water using a Dean-Stark trap can drive the equilibrium towards the product. 2. Catalyst Screening: If using ammonium acetate, ensure it is of good quality. Screen other catalysts like p-toluenesulfonic acid or an ionic liquid to potentially improve yields.[4][9] 3. Temperature Study: Perform small-scale reactions at different temperatures (e.g., room temperature, 60 °C, reflux) to determine the optimal condition. Microwave-assisted synthesis can also be explored to shorten reaction times and improve yields.[9]
Formation of a Viscous, Insoluble Mass (Polymerization) 1. Harsh Reaction Conditions: High temperatures or highly concentrated reagents can lead to polymerization of intermediates or the final product. 2. Side reactions of cyano-group: Cyanopyridines can sometimes polymerize under certain catalytic or thermal conditions.[16]1. Milder Conditions: Reduce the reaction temperature and dilute the reaction mixture. 2. Controlled Reagent Addition: Add one of the reagents dropwise to maintain a low concentration of reactive intermediates.
Presence of a Carboxylic Acid or Amide Impurity Hydrolysis of the Nitrile Group: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the nitrile functionality.[12][13][14]1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Control pH: If using an acidic or basic catalyst, use the minimum effective amount. Consider using a buffered system if aqueous workup is necessary.[16] 3. Temperature Management: Avoid excessively high temperatures during the reaction and workup.
Isolation of an α,β-Unsaturated Intermediate (Cyclopentylidene Cyanoacetate) Incomplete Reaction: The reaction may have stalled after the initial Knoevenagel condensation, with the subsequent Michael addition and cyclization steps failing to proceed.1. Increase Reaction Time/Temperature: Continue to heat the reaction mixture and monitor by TLC. 2. Check Nitrogen Source: Ensure an adequate amount of the nitrogen source (e.g., ammonium acetate) has been added. 3. Promote Cyclization: A change of solvent or the addition of a different catalyst might be necessary to facilitate the subsequent steps.

Experimental Protocols & Characterization

General Protocol for Multicomponent Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and ammonium acetate (1.5-2.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol.

  • Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Characterization and Impurity Identification

Accurate characterization is essential to confirm the structure of the desired product and identify any impurities.

The infrared spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Pyridone)3200-3400Broad
C-H Stretch (Aliphatic)2850-2960Sharp, multiple peaks
C≡N Stretch (Nitrile)2220-2240Sharp, strong
C=O Stretch (Pyridone)1640-1680Sharp, very strong
C=C Stretch (Pyridone Ring)1550-1620Medium to strong

A representative FTIR spectrum of a similar pyridone derivative would show these characteristic peaks.[17][18][19]

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR Approximate Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Pyridone)10.0 - 12.0Broad singlet1H
C4-H (Pyridone Ring)7.5 - 8.0Singlet1H
C5-H₂ (Cyclopentane)2.8 - 3.2Multiplet2H
C7-H₂ (Cyclopentane)2.8 - 3.2Multiplet2H
C6-H₂ (Cyclopentane)1.9 - 2.3Multiplet2H
¹³C NMR Approximate Chemical Shift (δ, ppm)
C=O (Pyridone)160 - 170
C=C (Pyridone Ring)145 - 155
C≡N (Nitrile)115 - 120
C-CN (Pyridone Ring)90 - 100
CH₂ (Cyclopentane)25 - 40

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.[20][21]

Identifying Common Impurities by NMR:

  • Unreacted Cyclopentanone: A singlet around 2.1 ppm in ¹H NMR.

  • Unreacted Ethyl Cyanoacetate: A quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR.

  • Hydrolyzed Product (Carboxylic Acid): A very broad singlet for the carboxylic acid proton (>12 ppm) in ¹H NMR and the disappearance of the nitrile signal in both ¹H and ¹³C NMR, replaced by a carboxylic acid carbon signal (~170-180 ppm) in ¹³C NMR.

Diagrams and Workflows

Plausible Reaction Mechanism

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Cyclopentanone + Ethyl Cyanoacetate B Cyclopentylidene Cyanoacetate Intermediate A->B  - H₂O (Base Catalyst) D Adduct Formation B->D  + Enamine (C) or another molecule of Ethyl Cyanoacetate C Enamine of Cyclopentanone E Intramolecular Cyclization D->E F Dihydropyridine Intermediate E->F  - H₂O, -EtOH G Final Product: 2-oxo-cyclopenta[b]pyridine- 3-carbonitrile F->G  [O] (Aromatization)

Caption: Plausible reaction pathway for the multicomponent synthesis.

Troubleshooting Workflow for Low Yield

G cluster_sm Starting Material Present cluster_byproducts Byproducts Observed start Low Yield Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present byproducts Multiple Byproducts or Polymerization? check_tlc->byproducts increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes sm_present->byproducts No check_catalyst Verify Catalyst Activity and Loading increase_time_temp->check_catalyst milder_cond Use Milder Conditions (Lower Temp, Dilution) byproducts->milder_cond Yes optimize_purification Optimize Purification (See Purification Guide) byproducts->optimize_purification No (Clean reaction, but low isolated yield) check_hydrolysis Check for Hydrolysis (Use Anhydrous Solvents) milder_cond->check_hydrolysis

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Resolving Purification Challenges of Polar 2,3-Dihydrofuro[3,2-c]pyridines.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).
  • Wikipedia. (n.d.). Michael addition reaction.
  • ResearchGate. (n.d.). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • BenchChem. (2025). strategies to overcome low yields in multicomponent pyridine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Reddy, P. B., Bodireddy, M., et al. (n.d.). Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • MDPI. (n.d.).
  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • ResearchGate. (n.d.). Cyanoethylations and Michael additions. II. The synthesis of allylic cyclohexenols by γ-cyanoethylation of α,β-unsaturated aldehydes and ketones. Part II | Request PDF.
  • Chemical Review and Letters. (2020).
  • OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2023).
  • MDPI. (n.d.).
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 108106-97-4 | 2-Oxo-1h,2h,5h,6h,7h-cyclopenta[b]pyridine-3-carbonitrile.
  • FTIR Spectroscopic Analysis of Pyrimidine Deriv
  • MDPI. (n.d.). One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile.
  • University of Groningen. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry.
  • PubChem. (n.d.). 2-Oxo-2,5,6,7-tetrahydro-1h-cyclopenta[b]pyridine-4-carboxylic acid.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). 3-Methyl-2-pyridone - Optional[FTIR] - Spectrum.
  • Guidechem. (n.d.). 1H-Cyclopenta[b]pyridine-3-carbonitrile,2,5,6,7-tetrahydro-4-methyl-2-oxo-.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108106-97-4)[1]. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108106-97-4)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this valuable heterocyclic scaffold. The synthesis, while seemingly straightforward, involves a nuanced interplay of reaction parameters that can significantly impact yield and purity. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile?

The most prevalent method for constructing this fused pyridone ring system is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile.[2][3][4] However, a more practical and common approach for this specific target is a one-pot cyclocondensation reaction. This involves reacting a cyclopentanone precursor with an active methylene nitrile, such as cyanoacetamide or malononitrile, in the presence of a suitable base and catalyst.

A highly effective starting point is the reaction between 2-(hydroxymethylene)cyclopentanone and cyanoacetamide. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone form.

Troubleshooting Guide: Common Experimental Issues

Q2: I am experiencing very low to no yield of the desired product. What are the primary factors to investigate?

Low or no yield is the most common issue reported and can almost always be traced back to one of four key areas: reagent quality, base selection, solvent, or temperature.

Logical Troubleshooting Workflow

Below is a workflow to systematically diagnose the root cause of low yield.

TroubleshootingWorkflow start Problem: Low/No Yield reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check reagent_check->reagent_check base_opt Step 2: Optimize Base & Stoichiometry reagent_check->base_opt If reagents are pure base_opt->base_opt solvent_temp Step 3: Screen Solvent & Temperature base_opt->solvent_temp If yield is still low solvent_temp->solvent_temp purification Step 4: Review Work-up & Purification solvent_temp->purification If yield is still low success Resolution: Improved Yield purification->success If product was lost during isolation

Caption: Systematic workflow for troubleshooting low product yield.

Detailed Explanations:

  • Reagent Purity: The key precursor, 2-(hydroxymethylene)cyclopentanone, can be unstable. It is susceptible to self-condensation or degradation upon storage. We strongly recommend preparing it fresh before use or purifying stored material via distillation under reduced pressure. The purity of cyanoacetamide is also critical.

  • Base Selection and Stoichiometry: This is the most critical parameter. The reaction requires a base strong enough to deprotonate the active methylene group of cyanoacetamide but not so nucleophilic that it promotes unwanted side reactions.

    • Causality: A weak base (e.g., triethylamine) may not generate a sufficient concentration of the nucleophilic enolate, stalling the reaction. While sodium ethoxide is commonly used, it can lead to equilibrium issues. A stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) often drives the reaction to completion by irreversibly forming the enolate.[2][5]

  • Solvent Choice: The solvent's polarity and its ability to solvate the intermediate ions are crucial.

    • Causality: Protic solvents like ethanol can compete with the nucleophile and protonate the enolate intermediate, slowing down the reaction. Aprotic polar solvents like DMF or DMSO are generally superior as they effectively solvate the cationic counter-ion without interfering with the nucleophile.

  • Reaction Temperature: The cyclization step often has a significant activation energy barrier.

    • Causality: Room temperature reactions may be sluggish. Heating the reaction mixture, often to 80-120°C, provides the necessary energy to overcome this barrier and facilitate the ring-closing step.[6] However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

Q3: My reaction works, but it's messy. How can I minimize the formation of a dark, tarry byproduct and improve the purity of the crude product?

The formation of dark, polymeric byproducts is typically due to the base-catalyzed self-condensation (polymerization) of the cyanoacetamide or side reactions involving the aldehyde precursor.

Strategies to Enhance Purity:

  • Controlled Reagent Addition: Instead of adding all reagents at once, try a stepwise addition. Add the base to a solution of cyanoacetamide in the chosen solvent first, forming the enolate in situ. Then, add the 2-(hydroxymethylene)cyclopentanone solution dropwise at a controlled temperature (e.g., 0°C or room temperature) before heating. This minimizes the concentration of unreacted starting materials at any given time.

  • Lower the Temperature Initially: As mentioned above, perform the initial condensation at a lower temperature before slowly heating to drive the cyclization. This can prevent rapid, uncontrolled side reactions.

  • Use a Milder Base: If strong bases like NaH are causing excessive polymerization, consider a moderately strong base like piperidine or sodium carbonate, especially if paired with a catalyst like acetic acid.[7] This combination can offer a better balance between reactivity and selectivity.

  • Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation, especially at elevated temperatures.

Q4: How do I choose the optimal reaction conditions? Can you provide a protocol for an optimization screen?

Optimization should be done systematically by varying one parameter at a time. The base and solvent are the most impactful variables to screen first.

Table 1: Example Screening of Different Bases Reaction Conditions: 2-(hydroxymethylene)cyclopentanone (1.0 eq), Cyanoacetamide (1.1 eq), Solvent (DMF), Temp (100°C), Time (4h).

EntryBase (eq)Yield (%)Purity (by LCMS)Observations
1Piperidine (1.1)35%~70%Slow conversion, some starting material remains.
2K₂CO₃ (1.5)45%~80%Moderate conversion, cleaner than entry 1.
3NaOEt (1.1)68%~85%Good conversion, some colored impurities.
4NaH (1.2) 85% >95% Clean reaction, complete conversion.

Experimental Protocol: Base Screening

  • Preparation: To four separate oven-dried round-bottom flasks equipped with stir bars and reflux condensers, add cyanoacetamide (1.1 mmol).

  • Inert Atmosphere: Purge each flask with nitrogen.

  • Solvent & Base Addition: To each flask, add anhydrous DMF (5 mL). Then, add the respective base as listed in Table 1 (e.g., for Entry 4, add NaH, 60% dispersion in mineral oil, 1.2 mmol). Stir for 15 minutes at room temperature.

  • Substrate Addition: Prepare a stock solution of 2-(hydroxymethylene)cyclopentanone (4.0 mmol) in anhydrous DMF (5 mL). Add 1.25 mL of this stock solution (1.0 mmol) to each flask.

  • Reaction: Heat the flasks in a pre-heated aluminum block to 100°C.

  • Monitoring: Monitor the reactions by TLC or LCMS at 1-hour intervals.

  • Work-up: After 4 hours, cool the flasks to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude yield and purity.

Understanding the Mechanism

A clear understanding of the reaction pathway is essential for rational optimization. The reaction follows a sequential condensation-cyclization mechanism.

ReactionMechanism start_materials 2-(hydroxymethylene)cyclopentanone Cyanoacetamide Base (B:) enolate Deprotonation Cyano-stabilized carbanion (Enolate) start_materials:f2->enolate:f0 Deprotonates cyanoacetamide start_materials:f1->enolate:f0 intermediate1 Knoevenagel Condensation Michael Acceptor Intermediate start_materials:f0->intermediate1:f0 enolate:f1->intermediate1:f0 Nucleophilic attack on aldehyde intermediate2 Intramolecular Cyclization 6-exo-trig Ring Closure intermediate1:f1->intermediate2:f0 N-H attacks C=C bond product Tautomerization/ Dehydration 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b] pyridine-3-carbonitrile intermediate2:f1->product:f0 Aromatization

Caption: Proposed mechanism for the cyclocondensation reaction.

This mechanism highlights two critical steps: the initial base-mediated formation of the nucleophile and the subsequent intramolecular ring closure. A failure at either step will result in a poor outcome. If the Knoevenagel condensation occurs but the cyclization does not, you may isolate the acyclic intermediate. This points towards a need for higher temperatures or a more effective catalyst for the cyclization step.

References

  • Botlik, B. B., et al. Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Al-Awadi, N. A., et al. Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • University of Bristol, School of Chemistry. Synthesis of 2-pyridones. [Link]

  • El-Sayed, N. N. E., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. [Link]

  • Al-Mousawi, S. M., et al. Recent approaches to the synthesis of 2-pyridones. ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • El-Sayed, N. N. E., et al. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Mishra, P. S., et al. Synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • Grokipedia. Thorpe reaction. [Link]

  • Chem-Station International Edition. Thorpe-Ziegler Reaction. [Link]

  • Wikipedia. Thorpe reaction. [Link]

Sources

Optimization

avoiding byproduct formation in 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile synthesis

Technical Support Center: Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Welcome to the technical support center for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively troubleshoot common issues, particularly the formation of byproducts. Our goal is to provide you with the expertise and practical insights necessary to achieve high-purity yields of your target molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

The synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry, typically proceeds through a multi-step reaction sequence involving a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. While seemingly straightforward, this process is susceptible to several side reactions that can significantly impact yield and purity. This guide addresses the most common challenges encountered during this synthesis.

Visualizing the Reaction Pathway and Potential Pitfalls

To better understand the synthetic route and the points at which byproduct formation can occur, please refer to the following reaction pathway diagram.

reaction_pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Products cluster_byproducts Potential Byproducts Cyclopentanone Cyclopentanone Knoevenagel Adduct Knoevenagel Adduct Cyclopentanone->Knoevenagel Adduct Knoevenagel Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Adduct Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Michael Addition Dimerized Unsaturated Nitrile Dimerized Unsaturated Nitrile Knoevenagel Adduct->Dimerized Unsaturated Nitrile Dimerization Target Molecule Target Molecule Michael Adduct->Target Molecule Intramolecular Cyclization Partially Reduced Pyridone Partially Reduced Pyridone Michael Adduct->Partially Reduced Pyridone Incomplete Oxidation Alternative Cyclization Product Alternative Cyclization Product Michael Adduct->Alternative Cyclization Product Side Reaction Hydrolyzed Nitrile/Amide Hydrolyzed Nitrile/Amide Target Molecule->Hydrolyzed Nitrile/Amide Hydrolysis

Caption: Reaction pathway for the synthesis of the target molecule, highlighting key stages and potential byproduct formation points.

Q1: My reaction yields are consistently low, and I observe a significant amount of a high molecular weight, insoluble material. What could be the cause?

A1: This is a classic indication of byproduct formation, likely through the dimerization or polymerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel adduct).[1] This side reaction is particularly prevalent under strongly basic conditions.

  • Causality: The α,β-unsaturated nitrile is an excellent Michael acceptor. Under basic conditions, it can react with another molecule of the deprotonated active methylene compound (e.g., cyanoacetamide) or another molecule of the unsaturated nitrile itself, leading to dimers and higher oligomers.

  • Troubleshooting:

    • Optimize Base Strength and Stoichiometry: Switch to a milder base. Instead of strong bases like sodium ethoxide, consider using a weaker amine base such as piperidine or triethylamine. Use the base in catalytic amounts rather than stoichiometric quantities to minimize the concentration of reactive anions.

    • Control Reaction Temperature: Run the initial Knoevenagel condensation at a lower temperature (e.g., 0-25 °C) to control the rate of reaction and disfavor the dimerization pathway.

    • Sequential Addition: Instead of adding all reagents at once, consider a stepwise approach. First, synthesize and isolate the Knoevenagel adduct under carefully controlled conditions. Then, in a separate step, perform the Michael addition and cyclization.

Q2: My final product is contaminated with a significant amount of a more polar impurity that shows a carboxylic acid peak in the IR spectrum. How can I prevent this?

A2: This impurity is likely the corresponding carboxylic acid, formed by the hydrolysis of the nitrile group in your target molecule or an intermediate.[2][3] Both acidic and basic conditions, especially at elevated temperatures, can promote this hydrolysis.

  • Causality: The nitrile group is susceptible to hydrolysis to a carboxylic acid via an amide intermediate.[4][5] This can be catalyzed by acid or base, particularly during workup or prolonged reaction times at high temperatures.

  • Troubleshooting:

    • Neutralize the Reaction Mixture Carefully: During the workup, ensure that the pH is carefully controlled. Avoid strongly acidic or basic conditions for extended periods.

    • Minimize Reaction Time and Temperature: Do not prolong the reaction time unnecessarily, especially at elevated temperatures. Monitor the reaction progress by TLC and quench it as soon as the starting materials are consumed.

    • Purification Strategy: If the hydrolyzed byproduct is already formed, it can often be removed by recrystallization or column chromatography. A basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup can also help to remove the acidic impurity.

Q3: I've isolated a product with a mass corresponding to the target molecule plus two hydrogens. What is this, and how do I avoid it?

A3: You have likely isolated a dihydropyridone derivative, which is a common intermediate or byproduct in pyridone syntheses.[6][7] The final step of the reaction is an oxidation/aromatization to form the pyridone ring, and if this step is incomplete, the dihydropyridone will be present.

  • Causality: The cyclization of the Michael adduct initially forms a dihydropyridine ring. This intermediate must then be oxidized to the aromatic pyridone. In some cases, this oxidation does not go to completion.

  • Troubleshooting:

    • Introduce an Oxidant: If you consistently isolate the dihydropyridone, you may need to introduce a mild oxidant in the final step of the reaction. Common oxidants for this purpose include air (by bubbling it through the reaction mixture), or chemical oxidants like manganese dioxide (MnO2) or ferric chloride (FeCl3).

    • Modify Reaction Conditions: In some cases, simply extending the reaction time or increasing the temperature (while being mindful of hydrolysis) can promote the final oxidation step. The choice of solvent can also play a role; sometimes a switch to a higher-boiling solvent can facilitate the aromatization.

Q4: My reaction is messy, with multiple spots on the TLC plate that are difficult to separate. How can I improve the selectivity of the reaction?

A4: A complex reaction mixture with multiple products often points to a lack of control over the reaction conditions, leading to various side reactions.

  • Causality: This can be a combination of the issues mentioned above (dimerization, hydrolysis, incomplete oxidation) as well as other potential side reactions like alternative cyclization pathways.

  • Troubleshooting:

    • Systematic Optimization: A systematic approach to optimizing the reaction conditions is crucial. The table below outlines key parameters to investigate.

    • Catalyst Screening: The choice of base/catalyst is critical. Consider screening a panel of bases, including organic bases (piperidine, DBU) and inorganic bases (K2CO3, Cs2CO3), to find the one that gives the cleanest reaction profile.

    • Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Test a range of solvents, from polar aprotic (DMF, DMSO) to polar protic (ethanol, isopropanol).

Quantitative Data Summary: Reaction Condition Optimization

The following table provides a starting point for optimizing your reaction conditions to minimize byproduct formation.

ParameterCondition 1 (High Byproduct Risk)Condition 2 (Optimized for Purity)Rationale for Optimization
Base Sodium Ethoxide (1.2 eq)Piperidine (0.1 eq)A weaker, catalytic base reduces the concentration of reactive anions, minimizing dimerization.
Temperature 80 °C (Reflux in Ethanol)25 °C (Room Temperature)Lower temperature slows down side reactions, particularly polymerization of the Knoevenagel adduct.
Solvent EthanolN,N-Dimethylformamide (DMF)A polar aprotic solvent can better solvate intermediates and may favor the desired cyclization pathway.
Reaction Time 24 hoursMonitored by TLC (typically 4-8 hours)Minimizes the risk of hydrolysis of the nitrile group and other degradation pathways.

Experimental Protocols

Optimized Protocol for the Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

This protocol is designed to favor the formation of the desired product while minimizing the byproducts discussed above.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagent1 Dissolve Cyclopentanone (1.0 eq) and Cyanoacetamide (1.0 eq) in DMF step1 Cool the mixture to 0 °C reagent1->step1 step2 Add Piperidine (0.1 eq) dropwise step1->step2 step3 Stir at room temperature and monitor by TLC step2->step3 step4 Pour the reaction mixture into ice-water step3->step4 step5 Collect the precipitate by filtration step4->step5 step6 Wash the solid with cold water and diethyl ether step5->step6 step7 Recrystallize from ethanol or isopropanol step6->step7

Caption: Step-by-step workflow for the optimized synthesis protocol.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add piperidine (0.1 equivalent) dropwise to the cooled solution over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water followed by a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to obtain the pure 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

References

  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile‐Stabilized Carbanions. Organic Reactions, 1-364. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Reddit. (2023, April 30). Hydrolysis of nitriles. r/OrganicChemistry. Retrieved from [Link]

  • Guo, B., Zijlstra, D. S., de Vries, J. G., & Otten, E. (2018). Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives. ChemCatChem, 10(13), 2868-2872. [Link]

  • Pergamon. (2004). The Intramolecular Michael Reaction. Organic Reactions, 1-768. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Beilstein-Institut. (2015). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 11, 2386–2396. [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2021, April 5). Hydrolysis of Nitriles. Chemistry university. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Introduction: Welcome to the technical support guide for the spectral interpretation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This molecule, while seemingly straightforward, presents several classic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the spectral interpretation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. This molecule, while seemingly straightforward, presents several classic challenges in NMR spectroscopy that can lead to complex and potentially confusing spectra. The fusion of the pyridinone and cyclopentane rings, combined with a chiral center and various functional groups, gives rise to issues such as severe signal overlap, diastereotopicity, and complex coupling patterns.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered during the analysis of this and structurally related compounds. Each section provides not only a solution but also the causal scientific reasoning and step-by-step experimental protocols to confidently elucidate the structure.

Frequently Asked Questions & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows a highly crowded and unresolvable multiplet in the aliphatic region (approx. 2.0-3.5 ppm). How can I assign the individual protons of the cyclopentane ring?

A1: The Core Problem: Signal Overlap and Diastereotopicity

The primary challenge arises from two key features of the molecule:

  • Limited Chemical Shift Dispersion: The three CH₂ groups of the cyclopentane ring (C5, C6, and C7) are all aliphatic and therefore resonate in a narrow region of the ¹H NMR spectrum.

  • Diastereotopicity: The fusion of the rings creates a stereocenter at the C4a position. This chiral center makes the local environments of the two protons on each adjacent methylene group (e.g., C5-Ha and C5-Hb) chemically non-equivalent.[1][2] These are known as diastereotopic protons, and they are expected to have different chemical shifts and will couple to each other (geminal coupling).

The combination of six different proton signals, all with complex splitting patterns (from both geminal and vicinal coupling), in a narrow chemical shift range results in a complex, overlapping multiplet that is often impossible to interpret from the 1D spectrum alone.

Troubleshooting Protocol: 2D COSY Spectroscopy

A COrrelation SpectroscopY (COSY) experiment is the most direct way to resolve this issue.[3] A COSY spectrum displays correlations between protons that are coupled to each other, typically through two or three bonds. This allows you to trace the "spin system" or connectivity of the protons.

Step-by-Step Experimental Guide:

  • Acquire a Standard ¹H-¹H COSY Spectrum: Use a standard pulse program (e.g., cosygpqf on a Bruker spectrometer). Ensure good digital resolution in both dimensions to resolve fine coupling.

  • Identify a Starting Point: Begin with the least ambiguous signal. In this molecule, the proton at C4 is expected to be a singlet (or a very narrowly split multiplet) in the olefinic region (~7.5-8.0 ppm) and is an excellent, isolated starting point. While it won't be part of the cyclopentane spin system, the protons on C5 will show a long-range correlation to it in an HMBC spectrum (see Q2). For the cyclopentane ring itself, start from the most downfield or upfield edge of the aliphatic multiplet.

  • Trace the Connectivity:

    • Locate a cross-peak corresponding to one of the proton signals on the diagonal.

    • Move vertically or horizontally from this cross-peak to find its correlation partners (off-diagonal peaks).

    • For example, starting with a proton on C7 (H7a), you should see a cross-peak to the other geminal proton (H7b) and to the vicinal protons on C6 (H6a and H6b).

    • From the C6 protons, you can then trace the next set of correlations to the C5 protons.

  • Map the Spin System: By "walking" through the correlations from one proton to the next, you can map out the entire H7-H6-H5 spin system, even if the signals are severely overlapped in the 1D spectrum.

Data Visualization: Predicted COSY Correlations

The following diagram illustrates the expected three-bond (vicinal) ¹H-¹H couplings that would be identified in a COSY experiment for the cyclopentane portion of the molecule.

Caption: Expected COSY correlations in the cyclopentane ring.

Q2: I can't definitively assign my quaternary carbons, especially the carbonyl (C2), the cyano group (C3), and the bridgehead carbons (C4a, C7a). How can I assign them?

A2: The Core Problem: Lack of Direct Proton Information

Quaternary carbons lack directly attached protons, meaning they do not produce signals in a standard ¹³C DEPT-135 experiment and show no direct one-bond correlations in an HSQC spectrum. Their assignment relies on weaker, long-range couplings to nearby protons.

Troubleshooting Protocol: HMBC Spectroscopy

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task.[4][5] It detects correlations between carbons and protons that are separated by two or three bonds (²J_CH and ³J_CH). By observing which protons "talk" to a quaternary carbon, you can piece together its location in the structure.

Step-by-Step Experimental Guide:

  • Acquire an HMBC Spectrum: Use a standard HMBC pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 8-10 Hz.[6] This value is a good compromise for detecting most ²J_CH and ³J_CH correlations.

  • Analyze Correlations from Known Protons:

    • H4 Proton: This is your most valuable proton for assigning the pyridinone ring. It should show a strong correlation to C2 (³J) and C3 (²J), and also to the bridgehead carbons C4a (²J) and C7a (³J).

    • C5 Protons (H5a, H5b): These protons will show correlations to C4a (²J), C6 (²J), and C7 (³J).

    • C7 Protons (H7a, H7b): These protons will show correlations to C7a (²J), C6 (²J), and C5 (³J).

  • Construct the Carbon Skeleton: By combining the information, you can unambiguously assign the quaternary carbons. For example, the carbon that shows a correlation to H4 but not to any aliphatic protons must be C2 or C3. The carbon that correlates to H4, H5, and H7 protons must be one of the bridgehead carbons.

Predicted ¹³C Chemical Shifts and Key HMBC Correlations:

Carbon AtomPredicted δ (ppm)Key HMBC Correlations (from Protons)
C2 (C=O)160-165H4
C3 (C-CN)95-105H4
C4 (C=CH)145-155H5a, H5b
C4a40-50H4, H5a, H5b
C525-35H4, H6a, H6b, H7a, H7b
C620-30H5a, H5b, H7a, H7b
C730-40H5a, H5b, H6a, H6b
C7a120-130H4, H5a, H5b, H7a, H7b
CN115-120H4

Note: Predicted shifts are estimates based on typical values for 2-pyridones, α,β-unsaturated nitriles, and cyclopentane systems.[7][8][9]

Data Visualization: HMBC Workflow for Quaternary Carbons

This diagram illustrates how correlations from specific, easily identified protons (like H4) can be used to assign the key quaternary carbons in an HMBC experiment.

HMBC_Workflow cluster_protons Protons (¹H) cluster_carbons Quaternary Carbons (¹³C) H4 H4 C2 C2 (C=O) H4->C2 ³J C3 C3 (C-CN) H4->C3 ²J C4a C4a H4->C4a ²J C7a C7a H4->C7a ³J H5 H5a/b H5->C4a ²J H7 H7a/b H7->C7a ²J

Caption: Key HMBC correlations for assigning quaternary carbons.

Q3: My NH proton signal (at position 1) is either very broad or has disappeared entirely. How can I confirm its presence and chemical shift?

A3: The Core Problem: Chemical Exchange and Quadrupolar Broadening

The N-H proton is acidic and can undergo chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent (e.g., CDCl₃).[10] This exchange process can occur on a timescale similar to the NMR measurement, leading to significant signal broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline. Additionally, the adjacent nitrogen (¹⁴N) nucleus has a quadrupole moment which can also contribute to the broadening of the attached proton's signal.

Troubleshooting Protocol: Solvent and Temperature Variation

  • D₂O Exchange (The Definitive Test):

    • Acquire a standard ¹H NMR spectrum.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for 30 seconds, and re-acquire the spectrum.

    • The acidic N-H proton will rapidly exchange with deuterium from the D₂O (N-H + D₂O ⇌ N-D + HDO). Since deuterium is not observed in ¹H NMR, the N-H signal will disappear completely.[10] This confirms the peak was from an exchangeable proton.

  • Change to a Hydrogen-Bond-Accepting Solvent:

    • Re-run the sample in a solvent like DMSO-d₆.

    • DMSO is a strong hydrogen-bond acceptor. It will form a more defined hydrogen bond with the N-H proton, which slows down the chemical exchange rate.

    • This typically results in a much sharper N-H signal, making it easier to identify and observe its coupling to other protons, if any. The chemical shift will also move significantly downfield, often to >10 ppm.

  • Variable Temperature (VT) NMR:

    • Lowering the temperature of the NMR experiment can also slow down the rate of chemical exchange.

    • Acquiring spectra at progressively lower temperatures (e.g., 273 K, 253 K) may resolve a broad peak into a sharper signal. This is a more specialized experiment but can be very effective.

By employing these techniques, you can confidently identify and characterize the N-H proton signal, a crucial step in confirming the overall structure.

References

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Chemistry LibreTexts. (2023). More Complex Spin-Spin Splitting Patterns. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • ARKIVOC. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone. [Link]

  • OChemTutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. [Link]

  • Queen Mary University of London. (n.d.). Long-range heteronuclear correlation. [Link]

  • iNMR. (n.d.). Measurement of Long-Range H,C Couplings. [Link]

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. [Link]

  • Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Synthesis

This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. The fused cyclopenta-pyridone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. The fused cyclopenta-pyridone scaffold is a valuable building block in medicinal chemistry and materials science. While lab-scale syntheses are established, scaling these reactions presents unique challenges in terms of yield, purity, and process control. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of scale-up.

General Synthetic Pathway Overview

The synthesis of the target compound and its derivatives typically involves a multi-component cyclocondensation reaction. A common and effective route utilizes a cyclopentanone derivative and an active methylene nitrile, such as malononitrile, catalyzed by a base.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Conditions Cyclopentanone_Derivative Cyclopentanone Derivative Intermediate Knoevenagel-Cope Intermediate Cyclopentanone_Derivative->Intermediate + Malononitrile Malononitrile Malononitrile Base Base (e.g., NaOEt, NaOMe) Base->Intermediate Catalyzes Solvent Solvent (e.g., Ethanol) Product 2-oxo-1H,2H,5H,6H,7H- cyclopenta[b]pyridine- 3-carbonitrile Solvent->Product Reflux Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: General reaction scheme for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for the 2-oxo-cyclopenta[b]pyridine-3-carbonitrile core structure? A common and effective method is the cyclocondensation reaction between a suitable cyclopentanone precursor (e.g., 2,5-diarylidenecyclopentanone for derivatives) and an active methylene compound like propanedinitrile (malononitrile).[1][2] This reaction is typically catalyzed by a base, such as a sodium alkoxide solution.[1][2]

Q2: My reaction mixture is turning dark brown and becoming viscous. What is the likely cause? A dark, tarry, or viscous reaction mixture often indicates polymerization of the starting materials or intermediates.[3][4] This is typically caused by excessive reaction temperatures or localized overheating. To mitigate this, ensure strict temperature control and consider slower, controlled addition of reagents during scale-up to manage any exothermic events.[4]

Q3: I am experiencing a very low yield. What are the first parameters I should investigate? For low yields, the primary factors to investigate are:

  • Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.[5][6]

  • Base/Catalyst Quality: The choice and activity of the base are critical. For instance, sodium alkoxides are sensitive to moisture and can degrade over time. Using a freshly prepared solution is recommended.

  • Purity of Starting Materials: Impurities in the reactants or solvent (especially water) can inhibit the reaction or promote side reactions like nitrile hydrolysis.[3][4]

Q4: Is this reaction sensitive to atmospheric conditions? Yes, reactions employing strong bases like sodium ethoxide or sodium methoxide are sensitive to moisture and carbon dioxide from the air. Furthermore, the presence of water can lead to the hydrolysis of the target nitrile group to an amide or carboxylic acid, reducing yield and complicating purification.[3][7] It is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon, using anhydrous solvents.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Formation (Poor Conversion)
  • Symptom: TLC or LC-MS analysis shows a high proportion of unreacted starting materials after the expected reaction time.

  • Potential Causes & Solutions:

    • Inactive Base/Catalyst: The base may have degraded due to improper storage or handling.

      • Solution: Use a freshly prepared solution of sodium alkoxide in its corresponding alcohol (e.g., sodium ethoxide in absolute ethanol). Ensure all reagents and solvents are anhydrous.

    • Suboptimal Temperature: The reaction kinetics may be too slow at the current temperature.

      • Solution: Gradually increase the reaction temperature (e.g., from room temperature to reflux) while monitoring the reaction progress by TLC. Be cautious, as higher temperatures can also promote side reactions.[5]

    • Insufficient Reaction Time: Multicomponent reactions, especially when scaling up, may require longer reaction times for completion.

      • Solution: Monitor the reaction over an extended period. Take aliquots every 1-2 hours to determine when the consumption of starting materials has plateaued.[6]

Problem 2: Significant Byproduct Formation
  • Symptom: The crude product analysis (TLC, LC-MS, NMR) shows multiple spots or peaks in addition to the desired product.

  • Potential Causes & Solutions:

    • Nitrile Hydrolysis: The presence of water in the reaction mixture is a primary cause for the formation of the corresponding amide or carboxylic acid byproduct.[3]

      • Solution: Rigorously dry all glassware, solvents, and reagents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the reaction.

    • Polymerization: As mentioned in the FAQs, high temperatures can initiate polymerization of the nitrile-containing intermediates.[4]

      • Solution: Maintain strict temperature control using a reliable heating mantle and temperature probe. For larger scales, use a jacketed reactor with a chiller/heater. Employ controlled, dropwise addition of reagents to dissipate any heat generated during the reaction.

    • Side Reactions from Dimeric Intermediates: Under certain conditions, intermediates can dimerize before cyclizing.[4]

      • Solution: Optimizing the reaction concentration and the rate of reagent addition can favor the desired intramolecular cyclization over intermolecular side reactions.

Problem 3: Challenges in Product Isolation and Purification
  • Symptom: The product oils out instead of precipitating, is difficult to crystallize, or shows poor separation during column chromatography.

  • Potential Causes & Solutions:

    • Presence of Tarry Impurities: Polymeric byproducts can interfere with crystallization and streak during chromatography.

      • Solution: Before attempting crystallization or chromatography, try to remove tars by dissolving the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treating it with activated carbon, followed by filtration through celite. A trituration with a non-polar solvent like hexanes or diethyl ether can also help solidify the product and wash away less polar impurities.

    • Incorrect Crystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization.

      • Solution: A screening of solvents is recommended. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common choices for pyridone derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8] The method of precipitating the product by adding water to the reaction mixture is often effective.[1][2]

    • Suboptimal Chromatography Conditions: The chosen mobile phase may not provide adequate separation.

      • Solution: Systematically screen mobile phases using TLC. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity. For pyridone compounds, which can be somewhat polar, gradients of hexane/ethyl acetate or dichloromethane/methanol are often effective.[8][9]

Key Considerations for Reaction Scale-Up

Transitioning from bench-scale to pilot-plant or manufacturing scale introduces new variables that must be carefully managed.

ParameterBench-Scale (Grams)Scale-Up (Kilograms)Mitigation Strategy & Rationale
Heat Transfer Surface area-to-volume ratio is high; heat dissipates easily.Surface area-to-volume ratio is low; heat can build up, leading to hot spots.Use jacketed reactors with precise temperature control. The reaction may be exothermic, and inefficient heat removal can cause runaway reactions or promote byproduct formation.[3]
Mixing Magnetic or overhead stirring is usually sufficient.Inefficient mixing can lead to non-homogenous reaction mixtures and localized concentration/temperature gradients.Use appropriately sized mechanical stirrers (e.g., impeller, anchor) to ensure the entire reaction volume is homogenous. This is critical for consistent reaction kinetics and temperature distribution.
Reagent Addition Reagents are often added all at once.Rapid addition can cause dangerous exotherms and localized high concentrations, leading to side reactions.Use a programmable pump or an addition funnel for controlled, subsurface addition of key reagents. This allows for better temperature management and kinetic control.
Work-up & Isolation Simple filtration or separatory funnel extractions are feasible.Large-volume filtrations and extractions are slow and can be hazardous.Design the process to favor direct crystallization of the product from the reaction mixture.[1][2] This minimizes solvent use and simplifies isolation, making it more amenable to large-scale filtration equipment like a Nutsche filter.

Troubleshooting Workflow

If you encounter issues during your synthesis, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Analysis Analyze Crude Product: TLC, LC-MS, 1H NMR Check Starting Materials Consumed? Analysis->Check Step 2 Action Action Action_Kinetics Troubleshoot Reaction Kinetics: - Increase Temperature - Check Catalyst Activity - Extend Reaction Time Check->Action_Kinetics No Action_Byproducts Identify Byproducts: - Hydrolysis (Amide/Acid)? - Polymerization (Tars)? - Other? Check->Action_Byproducts Yes End Problem Solved Action_Kinetics->End Action_Conditions Optimize Reaction Conditions: - Use Anhydrous Solvents - Run under Inert Atmosphere - Improve Temperature Control Action_Byproducts->Action_Conditions Action_Purification Optimize Purification: - Screen Recrystallization Solvents - Develop Chromatography Method - Consider Pre-purification (Trituration) Action_Conditions->Action_Purification Action_Purification->End

Caption: A logical workflow for diagnosing and resolving common synthesis issues.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of a 2-Oxo-cyclopenta[b]pyridine-3-carbonitrile Derivative

This protocol is adapted from established literature procedures for related structures and should be optimized for the specific cyclopentanone starting material.[1][2]

Materials:

  • 2,5-diarylidenecyclopentanone derivative (1.0 eq)

  • Propanedinitrile (Malononitrile) (1.2 eq)

  • Sodium ethoxide solution (21 wt% in ethanol, 2.0 eq)

  • Absolute Ethanol (Anhydrous)

  • Distilled Water

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Dry all glassware in an oven prior to use.

  • Reagent Loading: Under a positive flow of nitrogen, charge the flask with the 2,5-diarylidenecyclopentanone (1.0 eq), propanedinitrile (1.2 eq), and absolute ethanol (approx. 10 mL per gram of cyclopentanone).

  • Reaction Initiation: Begin stirring the suspension. Slowly add the sodium ethoxide solution (2.0 eq) to the mixture at room temperature. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 2). The reaction is complete when the starting cyclopentanone spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing distilled water (approx. 10 times the volume of ethanol used), while stirring vigorously.

    • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation & Purification:

    • Collect the crude product by vacuum filtration, washing the filter cake thoroughly with distilled water, followed by a small amount of cold ethanol.

    • Dry the solid product under vacuum.

    • For further purification, recrystallize the crude solid from a suitable solvent, such as ethanol.[2]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate. A good starting ratio is 7:3 (v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under UV light at 254 nm. The product, containing a conjugated system, should be UV-active.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • Pipzine Chemicals. (n.d.). Pyridine-3-carbonitrile.
  • National Institutes of Health (NIH). (n.d.). Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile.
  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH.
  • BenchChem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • Fouda, A. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • SciELO México. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2'-ethoxy-2,3'-bipyridin-6-amine.
  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyridone Derivatives

Welcome to the Technical Support Center for the synthesis of pyridone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyridones are key structural motifs in numerous pharmaceuticals and functional materials, yet their synthesis can be fraught with challenges ranging from low yields to complex purification issues. This center is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Pitfalls

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Guareschi-Thorpe Condensation

Question: My Guareschi-Thorpe reaction for a 3-cyano-2-pyridone is giving a very low yield. What are the likely causes and how can I improve it?

Answer: The Guareschi-Thorpe condensation, a robust method for synthesizing 2-pyridones from a 1,3-dicarbonyl compound, a cyanoacetamide (or a precursor like a cyanoacetic ester with an ammonia source), is susceptible to several factors that can suppress yields.[1][2][3][4][5]

Probable Causes & Recommended Solutions:

Probable CauseDetailed Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, excessive heat can lead to side product formation.
Side Reactions The formation of byproducts is a common reason for low yields.[6] One potential side reaction is the hydrolysis of the cyano group or the ester group (if using a cyanoacetic ester) under the reaction conditions. To mitigate this, ensure your reagents are dry and consider using a milder base or catalyst. The use of ammonium carbonate in an aqueous medium can serve as both a nitrogen source and a buffer to control the pH, which has been shown to improve yields.[4]
Poor Quality Starting Materials The purity of your starting materials is crucial. Impurities in the 1,3-dicarbonyl compound or the cyanoacetamide can lead to the formation of undesired side products. Ensure your starting materials are of high purity, and if necessary, purify them before use.
Suboptimal Reaction Conditions The choice of solvent and base can significantly impact the reaction outcome. While classical methods often use alcohols, recent studies have shown that greener solvent systems, such as water or aqueous ethanol, can be highly effective.[2][3][4] The concentration of reactants also plays a role; ensure you are using the appropriate stoichiometry.

Experimental Protocol: Optimized Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 equiv), cyanoacetamide (1.0 equiv), and a suitable base (e.g., piperidine, 0.1 equiv) in a solvent such as ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Issue 2: Poor Regioselectivity in the Synthesis of Unsymmetrical Pyridones

Question: I am trying to synthesize an unsymmetrically substituted pyridone using a modified Hantzsch synthesis, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Achieving high regioselectivity in the synthesis of unsymmetrical pyridones is a common challenge, particularly in multicomponent reactions like the Hantzsch synthesis where multiple reactive intermediates are present.[7][8][9][10] The formation of regioisomers significantly complicates purification and reduces the yield of the desired product.

Controlling Factors for Regioselectivity:

FactorMechanistic Insight & Practical Recommendation
Steric Hindrance The steric bulk of the substituents on your starting materials can play a significant role in directing the cyclization step.[11][12][13][14] A bulkier substituent on one of the carbonyl components will favor the formation of the less sterically hindered product. Carefully select your starting materials to leverage steric effects to your advantage.
Electronic Effects The electronic nature of the substituents can influence the reactivity of the intermediates. Electron-withdrawing groups can alter the nucleophilicity and electrophilicity of different positions in the reacting molecules, thereby directing the reaction towards a specific regioisomer.
Reaction Conditions The choice of solvent, temperature, and catalyst can have a profound impact on regioselectivity. Experiment with different solvents of varying polarity and consider using a catalyst that can pre-organize the reactants in a way that favors the formation of the desired isomer. For instance, in some cases, a Lewis acid catalyst can coordinate to the carbonyl groups and influence the regiochemical outcome.
Stepwise Synthesis Instead of a one-pot multicomponent reaction, consider a stepwise approach. For example, in a Hantzsch-type synthesis, you can pre-form one of the key intermediates, such as the enamine or the Knoevenagel condensation product, before adding the remaining components.[9] This can provide better control over the subsequent cyclization step.

Diagram: Decision-Making Workflow for Troubleshooting Poor Regioselectivity

G start Low Regioselectivity Observed steric Modify Steric Bulk of Substituents start->steric Steric factors dominant? electronic Alter Electronic Nature of Substituents start->electronic Electronic factors significant? conditions Optimize Reaction Conditions start->conditions Conditions not optimized? stepwise Consider a Stepwise Synthesis start->stepwise One-pot reaction failing? outcome Improved Regioselectivity steric->outcome electronic->outcome conditions->outcome stepwise->outcome G cluster_conditions Reaction Conditions cluster_conditions2 Reaction Conditions pyridone 2-Pyridone Anion n_alkylation N-Alkylation pyridone->n_alkylation Favored by o_alkylation O-Alkylation pyridone->o_alkylation Favored by solvent Polar Protic Solvent counterion Hard Counter-ion (Li+, Na+) electrophile Soft Electrophile (e.g., R-I) solvent2 Nonpolar Aprotic Solvent counterion2 Soft Counter-ion (Cs+, K+) electrophile2 Hard Electrophile (e.g., Acyl Halide)

Sources

Reference Data & Comparative Studies

Validation

biological activity of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile vs other compounds

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, includi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the biological activities of a specific class of these compounds: 2-oxo-fused pyridine-3-carbonitriles, with a focus on derivatives analogous to 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data and the underlying structure-activity relationships that govern the therapeutic potential of this chemical class. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, presenting comparative data and detailed experimental protocols to provide a practical framework for future research and development.

The 2-Oxo-Pyridine-3-Carbonitrile Core: A Privileged Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile moiety is a key pharmacophore that has garnered significant attention in drug discovery. The presence of the cyano group and the lactam function within the pyridine ring system provides unique electronic and steric properties, enabling diverse interactions with biological targets. Fusing this core with various carbocyclic or heterocyclic rings, such as the cyclopentane ring in our title compound, creates a rigid framework that can be further functionalized to modulate potency and selectivity.

The exploration of fused pyridine systems has been a fertile ground for identifying novel bioactive compounds.[2][3] The rationale behind synthesizing and evaluating these derivatives lies in the potential for multi-target activity and the ability to fine-tune pharmacokinetic and pharmacodynamic properties through structural modifications.

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potent antiproliferative activity of 2-oxo-pyridine and its fused derivatives.[4][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2), or the induction of apoptosis.[4]

Comparative Analysis of Antiproliferative Activity

A comparative analysis of various substituted 2-oxo-pyridine-3-carbonitrile derivatives reveals key structure-activity relationships (SAR). For instance, the nature and position of substituents on the fused ring system and the pyridine core significantly influence cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 7 (spiro-pyridine derivative) Caco-27.83 ± 0.50Doxorubicin12.49 ± 1.10[4]
Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile derivative) GlioblastomaPotent--[5]
Compounds 5d, 5g, 5h, 5i (2-methoxypyridine-3-carbonitriles) HepG2, DU145, MBA-MB-2311–5--[6]
Compounds TP1-TP7 (1,2,4-triazole-pyridine hybrids) B16F1041.12–61.11--[7]

Table 1: Comparative in vitro anticancer activity of 2-oxo-pyridine derivatives.

The data in Table 1 illustrates that spiro-fused and certain substituted 2-oxo-pyridine derivatives can exhibit potent anticancer activity, in some cases surpassing that of the standard chemotherapeutic agent, Doxorubicin.[4] The antiproliferative effect is often linked to the induction of apoptosis, as evidenced by the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2.[4]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 48 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[8]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and its fused derivatives have demonstrated significant potential in this area.[1][10] The 2-oxo-pyridine-3-carbonitrile scaffold can be considered a promising starting point for the development of new antibacterial and antifungal drugs.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine 14 Gram-negative bacteriaModerateAspergillus niger, C. albicans1.95[11]
Compound 7 & 9 (Nicotinonitriles) --Candida albicans1.95[11]
Compound 11 (Nicotinonitrile) --Rhizopus spp.1.95[11]
Selenanone 210c S. aureus, S. pyogenes, E. coli, P. aeruginosaPotent-Good[1]

Table 2: Comparative in vitro antimicrobial activity of pyridine-3-carbonitrile derivatives.

The data in Table 2 indicates that certain pyridine-3-carbonitrile derivatives exhibit potent and broad-spectrum antimicrobial activity.[1][11] For instance, some pyrido[2,3-d]pyrimidines and nicotinonitriles show remarkable antifungal activity against clinically relevant fungal pathogens.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[13]

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate for 18-24h C->D E Determine MIC D->E

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Fused pyridine compounds have been shown to modulate key inflammatory pathways, often by inhibiting enzymes like cyclooxygenases (COX) or by reducing the production of pro-inflammatory mediators.[2][3]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed through in vitro assays that measure the inhibition of protein denaturation or the reduction of inflammatory markers in cell-based models.

Compound/DerivativeAssayActivityReference CompoundActivityReference
Pyridine derivatives 7a & 7f Nitric Oxide (NO) Inhibition in LPS-stimulated RAW macrophagesIC50 = 76.6 µM & 96.8 µM--[15]
Fused Pyridine Derivative 8 -SubstantialDiclofenac-[2]
Pyridine-based Hydrazides Protein Denaturation InhibitionPotentialDiclofenac Sodium-[16]

Table 3: Comparative in vitro anti-inflammatory activity of pyridine derivatives.

The data in Table 3 suggests that pyridine derivatives can effectively inhibit key inflammatory mediators. For example, certain compounds have been shown to significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a key event in the inflammatory response.[15]

Experimental Protocol: In Vitro Anti-inflammatory Screening (Protein Denaturation Inhibition)

The inhibition of protein denaturation is a simple and effective in vitro assay to screen for potential anti-inflammatory activity.[16][17]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solution at 660 nm.

  • Inhibition Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Protein_Denaturation_Inhibition_Workflow A Prepare Reaction Mixture (Test Compound + BSA) B Incubate at 37°C A->B C Induce Denaturation at 72°C B->C D Cool to Room Temperature C->D E Measure Turbidity at 660 nm D->E F Calculate % Inhibition E->F

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 2-oxo-fused pyridine-3-carbonitriles is intricately linked to their structural features. Analysis of the available data reveals several key SAR trends:

  • Substitution Pattern: The nature and position of substituents on the fused ring and the pyridine core are critical for activity. Electron-withdrawing or -donating groups can significantly alter the electronic properties of the molecule, influencing its interaction with biological targets.[18]

  • Fused Ring System: The size and nature of the fused ring (e.g., cyclopentane, cyclohexane, or a heterocyclic ring) can impact the overall conformation and rigidity of the molecule, thereby affecting its binding affinity to target proteins.

  • Lipophilicity: The lipophilicity of the molecule, often quantified by LogP, plays a crucial role in its ability to cross cell membranes and reach its site of action.

The compound 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, with its fused cyclopentane ring, represents a promising scaffold for further optimization. Based on the comparative data presented, this class of compounds holds significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to the fused ring and the pyridine core. This will allow for a more detailed exploration of the SAR and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

Conclusion

The 2-oxo-fused pyridine-3-carbonitrile scaffold is a versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds, supported by experimental data and detailed protocols. The insights into the structure-activity relationships offer a rational basis for the design and synthesis of next-generation drug candidates. As our understanding of the biological targets and mechanisms of action of these compounds deepens, we can anticipate the emergence of novel and effective therapies for a range of human diseases.

References

  • Vertex AI Search. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • PubMed Central. (n.d.). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses.
  • National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
  • PubMed. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives.
  • National Institutes of Health. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PubMed. (n.d.). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics.
  • ChemScene. (n.d.). 2-Oxo-1h,2h,5h,6h,7h-cyclopenta[b]pyridine-3-carbonitrile.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives.
  • PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ResearchGate. (2025). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • Slideshare. (n.d.). Screening models for inflammatory drugs.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • European Journal of Medicinal Chemistry. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Taylor & Francis Online. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile.
  • RSC Publishing. (n.d.). Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis.
  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • IIVS.org. (n.d.). Anti-Inflammatory Screen.
  • JournalsPub. (n.d.). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery.
  • ResearchGate. (n.d.). Structure activity relationship.
  • EUCAST. (n.d.). EUCAST Home.
  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • National Institutes of Health. (n.d.). Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • ResearchGate. (2025). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.
  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[13][19]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Retrieved January 21, 2026, from

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents.
  • ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • National Institutes of Health. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The bicyclic pyridone scaffold, specifically 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, represents a core structural motif in numerous pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic pyridone scaffold, specifically 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, represents a core structural motif in numerous pharmacologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This guide provides an in-depth comparison of the primary synthetic methodologies for this valuable heterocyclic building block, offering insights into the underlying chemical principles and providing detailed experimental protocols to facilitate informed decisions in a research and development setting.

Introduction to the Target Scaffold

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile core is a privileged structure in medicinal chemistry. The fused cyclopentane ring introduces conformational rigidity, while the 2-pyridone moiety can act as both a hydrogen bond donor and acceptor. The nitrile group offers a versatile handle for further functionalization. These features contribute to the diverse biological activities exhibited by molecules containing this scaffold. The development of efficient and scalable synthetic routes is therefore of paramount importance.

I. Multicomponent Cyclocondensation Reactions: A Convergent and Efficient Approach

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of derivatives of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a one-pot cyclocondensation reaction has proven to be highly effective.

A. Reaction Principle and Mechanism

This methodology typically involves the reaction of a cyclopentanone-derived intermediate with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. A prominent example is the reaction of a 2,5-diarylidenecyclopentanone with propanedinitrile (malononitrile) catalyzed by a sodium alkoxide.[1][2]

The reaction is believed to proceed through an initial Knoevenagel condensation of cyclopentanone with aromatic aldehydes to form a diarylidene cyclopentanone intermediate.[1] This is followed by a Michael addition of the carbanion generated from propanedinitrile to the α,β-unsaturated ketone system. The resulting adduct then undergoes an intramolecular cyclization via a nucleophilic attack of the alkoxide on a nitrile group, followed by dehydration to yield the final pyridone ring system.[1]

B. Experimental Protocol: Synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

The following protocol is adapted from a reported synthesis of substituted derivatives and illustrates the general procedure for this class of reactions.[1]

Materials:

  • 2,5-Diarylidenecyclopentanone derivative

  • Propanedinitrile (Malononitrile)

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous Ethanol or Methanol

Procedure:

  • To a solution of the 2,5-diarylidenecyclopentanone derivative in anhydrous alcohol, add an equimolar amount of propanedinitrile.

  • Add a catalytic amount of sodium alkoxide to the mixture.

  • Reflux the reaction mixture for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

This method is reported to provide highly pure compounds in outstanding yields without the need for chromatographic purification.[1]

C. Advantages and Limitations

Advantages:

  • High Convergence and Atom Economy: Multiple bonds are formed in a single step, leading to a more efficient synthesis.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup.

  • High Yields and Purity: This method often provides high yields of pure products with simple recrystallization.

Limitations:

  • Limited to Substituted Derivatives: The most well-documented examples of this method lead to the formation of highly substituted derivatives of the target molecule. The synthesis of the unsubstituted core via this route is less common.

  • Starting Material Availability: The synthesis of the required 2,5-diarylidenecyclopentanone precursors adds an extra step to the overall process.

II. Vilsmeier-Haack Cyclization Approach

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can also be employed for the synthesis of heterocyclic systems. While not a direct route to the 2-oxo derivative, it provides a pathway to a key intermediate, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, which can be subsequently converted to the target molecule.[3]

A. Reaction Principle and Mechanism

This multi-step synthesis begins with the nucleophilic addition of benzylamine to cyclopentanone to form an enamine intermediate. Acetylation of the enamine followed by a Vilsmeier-Haack cyclization using phosphorus oxychloride (POCl₃) and a formamide derivative (e.g., DMF) leads to the formation of the 2-chloropyridine ring system. The chloro-substituent can then be hydrolyzed to the corresponding 2-oxo (pyridone) functionality.

B. Experimental Protocol: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

The following is a summary of the key steps for the synthesis of the chloro-intermediate.[3]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • React cyclopentanone with benzylamine at elevated temperatures (117-121 °C) under reflux for approximately 40 minutes.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • React the product from Step 1 with acetic anhydride at a low temperature (0-5 °C), followed by stirring at room temperature for an extended period (e.g., 14 hours).

Step 3: Vilsmeier Cyclization to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Treat the acetamide from Step 2 with phosphorus oxychloride at low temperature (0-5 °C), followed by refluxing for several hours (e.g., 15 hours).

  • Careful hydrolysis at a controlled temperature (40-45 °C) yields the final product.

The overall reported yield for this three-step process is 45.9%.[3]

C. Advantages and Limitations

Advantages:

  • Readily Available Starting Materials: Cyclopentanone and benzylamine are common and inexpensive reagents.

  • Established Chemistry: The Vilsmeier-Haack reaction is a well-understood and widely used transformation.

Limitations:

  • Multi-step Process: This is a longer synthetic sequence compared to the one-pot multicomponent approach.

  • Harsh Reagents: The use of phosphorus oxychloride requires careful handling and anhydrous conditions.

  • Additional Hydrolysis Step: A final step is required to convert the chloro-derivative to the target 2-oxo compound, which may add to the overall complexity and reduce the final yield.

III. Thorpe-Ziegler Cyclization: A Classic Approach to Fused Ring Systems

The Thorpe-Ziegler reaction is a classical method for the intramolecular cyclization of dinitriles to form cyclic α-cyano ketones, which are tautomers of the corresponding enaminonitriles. This approach is conceptually applicable to the synthesis of the target scaffold, although direct examples for the unsubstituted cyclopentapyridine system are less prevalent in the literature.

A. Reaction Principle and Mechanism

The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile. A strong base deprotonates the α-carbon of one nitrile group, and the resulting carbanion attacks the carbon of the other nitrile group to form a cyclic iminonitrile. Tautomerization then leads to the more stable enaminonitrile, which is the α-cyano enamine form of the target 2-hydroxypyridine-3-carbonitrile, which exists in equilibrium with the 2-pyridone tautomer.

Thorpe_Ziegler

B. Conceptual Application to Target Synthesis

To apply this method to the synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a suitable dinitrile precursor would be required, such as a 2-(cyanomethyl)cyclopentane-1,1-dicarbonitrile derivative. The synthesis of such a precursor could, however, be challenging.

C. Advantages and Limitations

Advantages:

  • Robust and Well-Established: A classic and reliable method for ring formation.

  • Direct Formation of the Core Structure: In principle, it can directly generate the desired fused ring system.

Limitations:

  • Precursor Synthesis: The primary challenge lies in the synthesis of the required dinitrile starting material.

  • Strong Basic Conditions: The reaction requires the use of strong bases, which may not be compatible with all functional groups.

  • High Dilution: Intramolecular cyclization often requires high dilution conditions to favor the desired reaction over intermolecular polymerization.

Comparative Summary

Synthesis MethodKey FeaturesStarting MaterialsReagentsNumber of StepsYieldAdvantagesDisadvantages
Multicomponent Cyclocondensation One-pot, convergentCyclopentanone derivatives, malononitrileSodium alkoxide1 (for derivatives)HighHigh efficiency, simplicity, high yieldsPrimarily for substituted derivatives, precursor synthesis needed
Vilsmeier-Haack Cyclization Formation of a chloro-intermediateCyclopentanone, benzylamineAcetic anhydride, POCl₃3+ModerateReadily available starting materialsMulti-step, harsh reagents, additional hydrolysis step
Thorpe-Ziegler Cyclization Intramolecular dinitrile condensationα,ω-Dinitrile precursorStrong base (e.g., NaH)1 (from dinitrile)VariableClassic, robust methodDifficult precursor synthesis, strong base needed

Conclusion

For the synthesis of derivatives of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, the multicomponent cyclocondensation reaction stands out as the most efficient and convergent approach, offering high yields and operational simplicity. However, for the synthesis of the unsubstituted parent compound, this method is less documented.

The Vilsmeier-Haack cyclization provides a more classical, albeit longer, route from simple starting materials, proceeding through a key chloro-intermediate. This method offers the advantage of utilizing readily available precursors.

The Thorpe-Ziegler cyclization remains a powerful conceptual tool for the construction of the fused ring system, but its practical application is contingent on the accessibility of the requisite dinitrile starting material.

The choice of synthetic route will ultimately depend on the specific target molecule (substituted vs. unsubstituted), the availability of starting materials, and the desired scale of the reaction. For rapid access to a library of substituted analogs for structure-activity relationship studies, the multicomponent approach is highly recommended. For a more classical and potentially more scalable synthesis of the core scaffold, the Vilsmeier-Haack route followed by hydrolysis presents a viable, albeit more laborious, alternative. Further research into a direct, high-yielding synthesis of the unsubstituted 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile would be a valuable contribution to the field.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24411–24425. [Link]

  • Mirek, J., & Milart, P. (1986). Differences between the Reaction of 2-Benzylidenecyclopentanone with Malononitrile and the Reaction of Cyclopentylidenemalononitrile with Aromatic Aldehydes. Zeitschrift für Naturforschung B, 41(11), 1471-1478. [Link]

  • Li, J., et al. (2013). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine. Chemical Research and Application, 25(6), 804-806. [Link]

  • Zaki, R. M., et al. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry, 49(1), 1-13. [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary The robust validation of an analytical method is a foundational requirement for the development of any new pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The robust validation of an analytical method is a foundational requirement for the development of any new pharmaceutical agent. It ensures that the data generated for quality control, stability, and clinical studies are reliable, reproducible, and accurate. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a quantitative analytical procedure for the novel heterocyclic compound, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. By grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we present a comprehensive roadmap for establishing a method that is fit for its intended purpose.[1][2][3] We will explore the rationale behind selecting High-Performance Liquid Chromatography (HPLC) as the core analytical technique and detail the experimental design and acceptance criteria for each critical validation parameter.

Strategic Selection of the Analytical Technique

The molecular structure of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile—a polar, heterocyclic molecule with a distinct chromophore—makes it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is the cornerstone of pharmaceutical analysis for its versatility, sensitivity, and robustness in separating and quantifying components within a mixture.[4][5]

Why RP-HPLC is the Superior Choice:

  • Versatility: It can effectively separate a wide range of polar to moderately nonpolar compounds.

  • Specificity: When coupled with a photodiode array (PDA) detector, it can provide information about the spectral purity of a peak, enhancing specificity.

  • Established Framework: The validation parameters and regulatory expectations for HPLC methods are well-defined by bodies like the ICH and FDA.[1][2]

TechniqueSuitability for the Target AnalyteRationale
RP-HPLC with UV/PDA Excellent Ideal for non-volatile, polar, UV-absorbing compounds. Offers robust separation, quantification, and impurity profiling capabilities.
Gas Chromatography (GC) Poor The analyte's high polarity and low volatility make it unsuitable for GC without derivatization, which adds complexity and potential for error.
UPLC/UHPLC Very Good (Alternative) Offers faster run times and higher resolution than traditional HPLC. However, it requires specialized high-pressure equipment and may be overly sensitive for routine QC. HPLC is often preferred for its robustness and wider availability.
LC-MS/MS Excellent (for specific applications) Provides unparalleled sensitivity and specificity, making it ideal for metabolite identification or trace-level impurity analysis.[6] For routine assay and purity testing, the complexity and cost are often unnecessary.

The Validation Master Plan: A Workflow for Confidence

Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following diagram outlines the logical flow of a comprehensive validation plan.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: System Preparation & Verification cluster_2 Phase 3: Core Validation Studies (ICH Q2 R1) cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development (Column, Mobile Phase, Detector) Opt Method Optimization (Robustness Screening) Dev->Opt SST System Suitability Testing (SST) (Confirm System Performance) Opt->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Limits Quantitation & Detection Limits SST->Limits Robustness Robustness SST->Robustness Report Validation Report Compilation Robustness->Report Lifecycle Method Transfer & Continuous Monitoring Report->Lifecycle ForcedDegradation Analyte Analyte Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Analyte->Stress Analyze Analyze via HPLC-PDA Stress->Analyze Evaluate Evaluate Results Analyze->Evaluate Pass PASS Evaluate->Pass Peak Purity > 99.5%? Degradants Resolved (Rs > 2.0)? Fail FAIL Evaluate->Fail Peak Purity < 99.5%? Co-elution Observed?

Sources

Comparative

A Comparative Guide to the Efficacy of 2-oxo-pyridine-3-carbonitrile Scaffolds: An In Vitro and In Vivo Analysis

Introduction The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics. Within this broad class, molecules featuring the 2-oxo-1,2-dihydropyridine-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics. Within this broad class, molecules featuring the 2-oxo-1,2-dihydropyridine-3-carbonitrile core have emerged as a particularly promising scaffold in oncology research. These compounds, often referred to as 2-pyridones, possess a unique electronic and structural arrangement that makes them adept at targeting key proteins in cancer signaling pathways.

This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of compounds based on the 2-oxo-pyridine-3-carbonitrile framework, with a specific focus on the potential of the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile structure. While extensive public data on this specific fused-ring system is limited, we can infer its therapeutic potential by examining closely related analogs that have been rigorously evaluated. This analysis synthesizes data from multiple preclinical studies to offer a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols, and ground our claims in published, verifiable data.

Part 1: In Vitro Efficacy - Profiling Antiproliferative Activity

The foundational step in evaluating any potential anticancer agent is to assess its ability to inhibit the growth of cancer cells in vitro. This is typically achieved by exposing various cancer cell lines to the compound and measuring cell viability after a set period.

The Rationale for Cell-Based Assays

Cancer is not a single disease; it is a collection of diseases characterized by uncontrolled cell growth. Therefore, screening a new compound against a panel of diverse cancer cell lines (e.g., from breast, colon, liver, lung cancers) is crucial. This approach provides an initial spectrum of activity, highlighting which cancer types might be most susceptible to the compound's mechanism of action. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay are industry standards because they are robust, high-throughput, and provide a quantitative measure of cell viability, typically expressed as the half-maximal inhibitory concentration (IC50).[1] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The following is a generalized, yet standard, protocol for determining the IC50 values of a test compound.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of each well is then read using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to solvent-treated control cells. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: Standard In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Culture Cancer Cell Lines seed Seed Cells into 96-Well Plates start->seed treat Treat Cells with Compound (48-72h) seed->treat prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: A typical workflow for assessing the antiproliferative activity of a compound using the MTT assay.

Comparative In Vitro Efficacy of 2-Oxo-Pyridine-3-Carbonitrile Analogs

While data for the specific cyclopenta[b]pyridine derivative is not publicly available, numerous studies have demonstrated the potent anticancer activity of the broader 2-oxo-pyridine-3-carbonitrile class. The table below summarizes the IC50 values for several representative compounds from the literature, showcasing their activity across various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2-Oxo-1'H-spiro-indoline-3,4'-pyridine Compound 7Caco-2 (Colorectal)7.83 ± 0.50[2]
HepG-2 (Liver)8.90 ± 0.60[2]
1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine Compound 24HT29 (Colon)< Doxorubicin[3]
6-Amino-2-oxo-1,2-dihydropyridine Compound 4eHepG-2 (Liver)19.2[4]
EAC (Ascites)20.77[4]
4,6-Diaryl-2-oxo-1,2-dihydropyridine Compound 14aNCIH 460 (Lung)0.025 ± 0.0026[5]
RKOP 27 (Colon)0.016 ± 0.002[5]
Note: Compound 24 was reported as being 2.5 times more active than the standard chemotherapeutic drug doxorubicin against the HT29 cell line.

These data collectively establish that the 2-oxo-pyridine-3-carbonitrile scaffold is a highly effective antiproliferative agent, with some derivatives exhibiting nanomolar to low-micromolar potency. This strongly supports the rationale for investigating the specific efficacy of the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile derivative.

Part 2: Mechanistic Insights - Targeting Key Cancer Pathways

Potent cytotoxicity is a desirable attribute, but understanding how a compound works is critical for its development as a therapeutic. Mechanistic studies for 2-oxo-pyridine derivatives have frequently pointed towards the inhibition of protein kinases, which are crucial regulators of cell signaling.

Rationale: The Importance of Kinase Inhibition

Kinases are enzymes that transfer phosphate groups to other proteins, acting as on/off switches for a vast array of cellular processes, including cell growth, proliferation, and survival. In many cancers, kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are mutated or overexpressed, leading to constant "on" signaling that drives tumor growth and angiogenesis (the formation of new blood vessels to supply the tumor).[1] Therefore, small molecules that can block the ATP-binding site of these kinases are highly sought-after cancer therapies. The 2-oxo-pyridine scaffold has been identified as a "privileged structure" capable of forming key hydrogen bond interactions within these ATP-binding pockets.[6]

EGFR and VEGFR-2 Inhibition Profile

A detailed study on a 2-oxo-1'H-spiro-indoline-3,4'-pyridine derivative (Compound 7) revealed its potent dual inhibitory activity against both EGFR and VEGFR-2.[2]

Target KinaseCompoundEnzymatic IC50 (µM)Standard (Control)Standard IC50 (µM)Reference
EGFR Compound 70.124 ± 0.009Erlotinib0.033 ± 0.002[2]
VEGFR-2 Compound 70.221 ± 0.009Sorafenib0.043 ± 0.002[2]

These sub-micromolar IC50 values confirm that this class of compounds can directly inhibit the enzymatic activity of key oncogenic drivers. Further investigation in the same study showed that this inhibition leads to downstream cellular consequences, including cell cycle arrest in the S phase and a significant increase in apoptosis (programmed cell death), confirming a targeted mechanism of action.[2]

Diagram: EGFR/VEGFR-2 Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Compound 2-Oxo-Pyridine Derivative Compound->EGFR Inhibits ATP Binding Compound->VEGFR2 Inhibits ATP Binding

Caption: Proposed mechanism of action where 2-oxo-pyridine derivatives inhibit EGFR and VEGFR-2 signaling.

Part 3: In Vivo Efficacy - Translating Cell-Based Activity to a Living System

While in vitro data are essential for initial screening and mechanism of action studies, they cannot predict how a compound will behave in a complex living organism. In vivo studies, typically using rodent models, are the critical next step to evaluate a drug's efficacy, pharmacokinetics, and safety profile in a physiological context.[7]

Rationale for Xenograft and Syngeneic Models

The most common preclinical models in oncology are xenograft and syngeneic models.

  • Cell Line-Derived Xenograft (CDX): Human cancer cells are implanted subcutaneously into immunocompromised mice. This model is excellent for assessing the direct antitumor activity of a compound on human cancer cells.

  • Syngeneic Model: Mouse cancer cells are implanted into mice with a competent immune system. This model is indispensable for evaluating immunotherapies, as it allows for the study of the interaction between the drug, the tumor, and the host immune system.

The primary endpoint in these studies is often Tumor Growth Inhibition (TGI), which measures the percentage reduction in tumor volume in treated animals compared to a control group receiving only the vehicle.

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

The following is a generalized protocol for a subcutaneous tumor model.

  • Cell Implantation: A suspension of tumor cells (e.g., 1x10^6 MC38 colon carcinoma cells) is injected subcutaneously into the flank of immunocompetent mice (for a syngeneic model).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: The test compound is formulated in an appropriate vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specific dose and schedule (e.g., once daily). The control group receives the vehicle alone.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 – (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

Diagram: Standard In Vivo Efficacy Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis implant Subcutaneous Implantation of Tumor Cells into Mice growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize admin Administer Compound (e.g., Daily Oral Gavage) randomize->admin monitor Monitor Tumor Volume & Body Weight admin->monitor endpoint Study Endpoint monitor->endpoint excise Excise & Weigh Tumors endpoint->excise calculate Calculate Tumor Growth Inhibition (TGI) excise->calculate

Caption: Workflow for a subcutaneous xenograft or syngeneic model to evaluate in vivo antitumor efficacy.

In Vivo Efficacy of a Representative 2-Pyridone Analog

While in vivo efficacy data for 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is not publicly available, a recent study on a related pyridinone derivative (Compound 38) demonstrated significant antitumor activity in a syngeneic mouse model, validating the therapeutic potential of this scaffold in vivo.[8]

Compound ClassRepresentative CompoundAnimal ModelTreatmentEfficacy EndpointResultReference
Pyridinone Compound 38MC38 Syngeneic Model (Colon Carcinoma)Oral AdministrationTumor Growth Inhibition (TGI)56.0% [8]

This result is highly significant. It demonstrates that a compound from the 2-pyridone class not only possesses potent cellular activity but also has the necessary pharmacokinetic properties (e.g., oral bioavailability) to reach the tumor site and exert a significant therapeutic effect in a living animal with a functioning immune system.[8]

Discussion and Future Directions

The collective evidence strongly supports the 2-oxo-pyridine-3-carbonitrile scaffold as a promising foundation for the development of novel anticancer agents. The consistent, potent antiproliferative activity demonstrated in vitro across a wide range of cancer cell lines establishes a solid baseline of efficacy.[2][3][4][5] Mechanistic studies provide a clear rationale for this activity, pointing towards the inhibition of critical oncogenic kinases like EGFR and VEGFR-2.[2]

Most importantly, the successful translation of this activity to an in vivo model, as shown with the pyridinone derivative achieving 56% tumor growth inhibition, provides crucial validation for the entire class.[8] This suggests that compounds like 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile have a high probability of not only being active in cell-based assays but also demonstrating efficacy in preclinical animal models.

For drug development professionals, the logical next steps for the title compound would be:

  • Head-to-Head In Vitro Profiling: Directly compare the IC50 of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile against the most potent analogs from the literature (e.g., Compound 14a) in a panel of relevant cancer cell lines.

  • Kinase Inhibition Screening: Profile the compound against a panel of kinases, including EGFR and VEGFR-2, to confirm its mechanism of action and assess its selectivity.

  • Pharmacokinetic Studies: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish a suitable formulation and dosing regimen for in vivo studies.

  • In Vivo Efficacy Testing: Conduct a well-designed study in a relevant CDX model (e.g., NCI-H460 or HT29) to quantify its Tumor Growth Inhibition potential and establish a clear in vitro-in vivo correlation.

By following this structured, data-driven approach, the full therapeutic potential of this promising molecular scaffold can be rigorously evaluated and advanced toward clinical development.

References

  • Al-Ghorbani, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

  • Chen, Z., et al. (2022). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomedical Science. [Link]

  • George, R., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals. [Link]

  • Gouda, M. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie. [Link]

  • Raslan, R. R., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. [Link]

  • Hassan, G. S., et al. (2016). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem. [Link]

  • Hafez, H. N., et al. (2015). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-pyridone Derivatives. Molecules. [Link]

  • Sithambaram, S., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]

  • Raslan, R. R., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1′H-spiro-indene-2,4′-pyridine derivative 5. Drug Development Research. [Link]

  • Wang, M., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Kaur, N., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]

  • Raslan, R. R., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. [Link]

  • Liu, I. L., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Analogs

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile analogs. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this heterocyclic scaffold. We will delve into the nuanced interplay between chemical structure and biological activity, drawing upon data from analogous series to illuminate the path for rational drug design.

The 2-oxo-pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties[1][2]. The fusion of a cyclopentane ring to this core, along with the presence of a crucial 3-carbonitrile group, creates a unique chemical entity with significant potential for modulation of various biological targets, particularly protein kinases.

While a comprehensive SAR study on the specific 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold is still emerging, valuable insights can be gleaned from closely related analogs. This guide will synthesize findings from analogous 2-oxo-pyridine and pyrido[2,3-d]pyrimidine systems to build a predictive SAR model for the title compounds.

The 2-Oxo-cyclopenta[b]pyridine-3-carbonitrile Core: A Promising Pharmacophore

The core structure, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, presents several key features that are attractive for drug design:

  • A Rigid Bicyclic System: The fused ring structure provides a conformationally restricted backbone, which can lead to higher binding affinity and selectivity for a target protein.

  • Hydrogen Bonding Capabilities: The 2-oxo group and the pyridine nitrogen can act as hydrogen bond acceptors, while the N-H at position 1 can be a hydrogen bond donor. These interactions are critical for anchoring the molecule within a protein's binding site.

  • The 3-Carbonitrile Group: This electron-withdrawing group is a key feature in many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase. Its presence is often associated with enhanced potency[3].

  • Multiple Points for Substitution: The cyclopentane and pyridine rings offer several positions for substitution, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.

The following diagram illustrates the key pharmacophoric features of the core scaffold.

Caption: Key pharmacophoric features of the core scaffold.

Comparative Structure-Activity Relationship Analysis

To construct a meaningful SAR, we will analyze data from structurally related compound series that have been evaluated for their antiproliferative and kinase inhibitory activities.

Insights from 2-Oxo-Pyridine Analogs as Kinase Inhibitors

A study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) provides valuable SAR insights.[3] These kinases are crucial targets in cancer therapy.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected 2-Oxo-Pyridine Analogs [3]

CompoundR1R2R3HepG-2 IC50 (µM)Caco-2 IC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
1 HCH3CH351.59 ± 2.9041.49 ± 2.50--
2 HCH34-(alkoxystyryl)78.17 ± 3.8084.43 ± 4.0--
3 (Spiro) ---10.58 ± 0.809.78 ± 0.70--
4 (Spiro) ---< 107.83 ± 0.500.124 ± 0.0090.221 ± 0.009
5 (Spiro) ---< 1013.61 ± 1.20--

From this data, we can deduce several key SAR points:

  • The Importance of the 3-Cyano Group: Compound 4 , which possesses a 3-cyano group, demonstrates significantly enhanced antiproliferative activity against the Caco-2 cell line (IC50 = 7.83 ± 0.50 µM) compared to its analog 5 with a 3-ethyl carboxylate group (IC50 = 13.61 ± 1.20 µM).[3] This highlights the critical role of the cyano group in mediating potent biological activity, likely through key interactions with the target kinase.

  • Impact of Substituents at the 4- and 6-Positions: The 4,6-dimethyl-2-oxo-pyridine derivative (1 ) shows moderate cytotoxic activity.[3] However, the introduction of a bulky 4-(alkoxystyryl) group (2 ) leads to a decrease in activity, suggesting that steric hindrance at this position may be detrimental.[3]

  • Benefit of a Spirocyclic System: The spiro-pyridine derivatives (3 , 4 , and 5 ) generally exhibit higher potency than the simple substituted 2-oxo-pyridines.[3] This suggests that the rigid, three-dimensional structure of the spirocyclic system is beneficial for binding to the target enzymes.

The following diagram summarizes the SAR trends observed in 2-oxo-pyridine analogs.

SAR_2_Oxo_Pyridine cluster_core 2-Oxo-Pyridine Core cluster_substituents Substitutions cluster_activity Impact on Activity Core 2-Oxo-Pyridine Activity_Increase Increased Potency Core->Activity_Increase Spirocyclic fusion R1 N1-Substitution R3 C3-Substitution R3->Activity_Increase 3-Cyano > 3-Ester R4_R6 C4/C6-Substitutions Activity_Decrease Decreased Potency R4_R6->Activity_Decrease Bulky groups (e.g., styryl)

Caption: SAR trends for 2-oxo-pyridine analogs.

Lessons from Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Pyrido[2,3-d]pyrimidines represent another class of fused pyridine derivatives that have been extensively studied as kinase inhibitors. While structurally distinct from our target scaffold, they share the fused pyridine ring and often incorporate a cyano group, making them a relevant point of comparison.

A study on pyrido[2,3-d]pyrimidine derivatives as multi-kinase inhibitors revealed the following SAR trends[4]:

  • Substitutions at the 5- and 7-Positions: Aromatic substitutions at these positions are crucial for activity. For instance, a 7-(4-chlorophenyl) and a 5-(p-tolyl) group in compound 5a resulted in potent anticancer activity against multiple cell lines (e.g., HepG-2 IC50: 0.3 µM).[4]

  • The Role of the Pyrazole Moiety: The presence of a 2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl) group contributed significantly to the inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1.[4]

This suggests that for our 2-oxo-cyclopenta[b]pyridine-3-carbonitrile scaffold, substitutions on the cyclopentane ring (corresponding to the 5, 6, and 7 positions) with aryl groups could be a promising strategy to enhance potency.

Projected Structure-Activity Relationship for 2-Oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Analogs

Based on the comparative analysis of related heterocyclic systems, we can project the following SAR for the 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold:

  • The 3-Carbonitrile is Likely Essential: This group is a common feature in potent kinase inhibitors and is expected to be critical for high-affinity binding. Its replacement with other groups like esters or amides may lead to a significant drop in activity.

  • N1-Substitution: The N-H at position 1 provides a hydrogen bond donor. Alkylation or arylation at this position could modulate solubility and cell permeability, but may also disrupt a key hydrogen bond, potentially reducing activity unless the substituent can form other favorable interactions.

  • Substitutions on the Cyclopentane Ring (Positions 5, 6, and 7): This is a key area for SAR exploration.

    • Small alkyl or aryl substituents at the 5- and 7-positions are likely to be well-tolerated and could enhance hydrophobic interactions within the binding pocket.

    • The stereochemistry of substituents on the cyclopentane ring will be critical and needs to be carefully investigated.

  • Substitutions on the Pyridine Ring (Position 4): Based on the 2-oxo-pyridine data, bulky substituents at the 4-position may be detrimental to activity due to steric clashes. Small, electron-donating or -withdrawing groups could be explored to fine-tune the electronic properties of the pyridine ring.

The following diagram illustrates the projected SAR for the target scaffold.

Synthesis_Workflow Start Starting Materials: - Substituted Cyclopentanone - Substituted Aldehyde - Propanedinitrile Step1 Knoevenagel Condensation: Formation of 2,5-diarylidenecyclopentanone Start->Step1 Step2 Cyclocondensation: Reaction with propanedinitrile in the presence of NaOR Step1->Step2 Product Target Analogs: 2-Oxo-cyclopenta[b]pyridine-3-carbonitriles Step2->Product

Caption: General synthetic workflow for target analogs.

In Vitro Kinase Inhibition Assay (EGFR Kinase Assay Example)

This protocol is adapted from established methods for measuring the inhibitory activity of compounds against EGFR kinase. [5][6][7] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock of recombinant human EGFR kinase in kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

    • Prepare a 1.13X stock of ATP and a suitable peptide substrate (e.g., Y12-Sox) in the same buffer.

    • Prepare serial dilutions of the test compounds in 50% DMSO.

  • Assay Procedure:

    • In a 384-well white, non-binding surface microtiter plate, add 5 µL of the diluted enzyme.

    • Add 0.5 µL of the serially diluted test compounds or DMSO (vehicle control).

    • Pre-incubate the plate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

  • Data Acquisition:

    • Monitor the reaction kinetics by measuring the fluorescence (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes using a plate reader.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the progress curves.

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable model (e.g., log[inhibitor] vs. response, variable slope) using software like GraphPad Prism.

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [8][9][10] Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG-2, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold holds considerable promise for the development of novel therapeutics, particularly in the area of kinase inhibition. While direct SAR data for this specific system is limited, a comparative analysis of related 2-oxo-pyridines and pyrido[2,3-d]pyrimidines provides a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs with diverse substitutions on both the cyclopentane and pyridine rings. This will allow for the development of a comprehensive SAR, the identification of lead compounds with improved potency and selectivity, and ultimately, the realization of the therapeutic potential of this exciting class of molecules.

References

  • EGFR Biochemical Assays. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). ACS Omega. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical Chemistry. [Link]

  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). Retrieved from [Link]

  • Table 2 Antiproliferative activity against tumor and normal cell lines... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1. (2023). RSC Medicinal Chemistry. [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Against Known ENPP1 Inhibitors

In the landscape of immuno-oncology, the modulation of the cGAS-STING pathway presents a compelling therapeutic strategy.[1] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immuno-oncology, the modulation of the cGAS-STING pathway presents a compelling therapeutic strategy.[1] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of this pathway, hydrolyzing the STING agonist 2',3'-cGAMP.[1][2] Its inhibition is a promising approach to enhance anti-tumor immunity.[3][4] This guide provides a comprehensive framework for benchmarking the novel compound, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (hereafter referred to as Compound X), against established ENPP1 inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the methodologies and data-driven insights required for a rigorous comparative evaluation.

The Rationale for Benchmarking: Unveiling Therapeutic Potential

The discovery of novel small molecule inhibitors necessitates a thorough comparison against existing standards to ascertain their relative potency, selectivity, and cellular efficacy. For Compound X, a molecule with a pyridine-based scaffold, an initial screen has suggested inhibitory activity against ENPP1. This guide outlines the subsequent steps to validate this preliminary finding and to position Compound X within the current landscape of ENPP1 inhibitors.

A multi-tiered approach is essential, beginning with biochemical validation of direct enzyme inhibition, progressing to cell-based assays that reflect a more physiologically relevant environment, and culminating in target engagement studies to confirm interaction with ENPP1 in living cells. This structured evaluation ensures a holistic understanding of the compound's performance.

The Competitive Landscape: Known ENPP1 Inhibitors

A robust benchmarking study requires well-characterized reference compounds. For ENPP1, a number of small molecule inhibitors have been developed, spanning both nucleotide-based and non-nucleotide scaffolds.[2] For the purpose of this guide, we will focus on a selection of non-nucleotide inhibitors to provide a relevant comparison for the novel, non-nucleotide scaffold of Compound X.

Compound NameChemical ClassReported IC50/KiKey Features
SR-8314 Non-nucleotideKi = 79 nMPromotes STING activation and demonstrates anti-tumor activity.[2]
Compound 7c (quinazoline-4-piperidine sulfamide analog) Quinazoline derivativeKi = 58 nMPotent inhibitor identified through structure-activity relationship studies.[2]
ISM5939 AI-generated novel structurePotent in vitro and in vivo activityOrally available next-generation STING modulator.[5]
RBS2418 Not specifiedIn clinical trialsCurrently under investigation in solid tumors.[6]

These compounds represent a range of potencies and stages of development, providing a comprehensive set of benchmarks for evaluating Compound X.

Experimental Workflow: A Step-by-Step Guide to Comparative Analysis

A rigorous comparison of Compound X with known ENPP1 inhibitors requires a series of well-defined experiments. The following workflow is designed to provide a comprehensive characterization of the compound's activity.

G cluster_0 Biochemical Evaluation cluster_1 Cell-Based Characterization cluster_2 Target Engagement Verification a ENPP1 Biochemical Assay b Selectivity Profiling (ENPP3, CD73) a->b Determine IC50 c Cellular ENPP1 Activity Assay b->c d STING Pathway Activation Assay c->d Confirm cellular potency e Cellular Thermal Shift Assay (CETSA) d->e f Isothermal Dose-Response (ITDR) e->f Validate target binding G cluster_0 Extracellular Space cluster_1 Intracellular Space a 2',3'-cGAMP b ENPP1 a->b Hydrolysis e STING a->e Activation d AMP + GMP b->d c Compound X c->b Inhibition f TBK1 e->f g IRF3 f->g h IFN-β Expression g->h

Figure 2: Mechanism of ENPP1 inhibition leading to STING pathway activation.

Target Engagement: Confirming Direct Interaction in Cells

Confirming that a compound directly binds to its intended target within a cell is a critical step in drug discovery. [7][8]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [9][10][11][12]

CETSA measures the thermal stabilization of a target protein upon ligand binding. [13] Materials:

  • Cell line expressing ENPP1

  • Compound X and a positive control inhibitor

  • PBS and protease inhibitor cocktail

  • PCR tubes and a thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-ENPP1 antibody

Procedure:

  • Treat intact cells with Compound X (at a concentration ~10x the cellular IC50) or vehicle control for 1 hour.

  • Harvest and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble ENPP1 in the supernatant by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble ENPP1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of Compound X indicates target engagement.

To determine a cellular EC50 for target engagement, an isothermal dose-response experiment can be performed. [10]In this setup, cells are treated with a range of compound concentrations and heated at a single temperature (the Tagg of the untreated protein). The concentration-dependent stabilization is then measured.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Potency of ENPP1 Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)CETSA Shift (°C) at 10 µM
Compound X Experimental ValueExperimental ValueExperimental Value
SR-8314 Literature/Experimental ValueExperimental ValueExperimental Value
Compound 7c Literature/Experimental ValueNot AvailableNot Available

Table 2: Selectivity Profile

CompoundENPP1 IC50 (nM)ENPP3 IC50 (nM)CD73 IC50 (nM)
Compound X Experimental ValueExperimental ValueExperimental Value
SR-8314 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

A successful candidate will exhibit a potent biochemical and cellular IC50 for ENPP1, demonstrate a significant thermal shift in the CETSA assay confirming target engagement, and show selectivity over other ectonucleotidases. The ultimate goal is to identify a compound with a superior overall profile compared to the existing inhibitors, potentially offering improved efficacy, safety, or pharmacokinetic properties.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive benchmarking of a novel ENPP1 inhibitor, 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile. By following the detailed protocols and comparative analyses outlined herein, researchers can effectively evaluate its therapeutic potential and position it within the competitive landscape of immuno-oncology drug discovery. The integration of biochemical, cellular, and target engagement assays is paramount for a thorough understanding of a compound's mechanism of action and its promise as a future therapeutic.

References

  • Almqvist, H., et al. (2016). CETSA: a target engagement assay on the forefront of drug discovery. Methods in Molecular Biology, 1888:73-98.
  • Becher, E., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Medicinal Chemistry Letters, 12(9), 1433–1439.
  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Proceedings of the National Academy of Sciences, 117(29), 16838-16847.
  • Cayman Chemical. (n.d.). ENPP1/ENPP3 Cell-Based Activity Assay Kit.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination and mechanistic biomarker studies.
  • Kulkarni, R. P., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Patsnap. (2025). What ENPP1 inhibitors are in clinical trials currently? Synapse.
  • Promega. (2013). Screening for Inhibitors of CD73 (5´-ectonucleotidase) Using a Metabolite Assay. Promega Connections.
  • R&D Systems. (2019). Recombinant Human ENPP-1.
  • Yan, H., et al. (2024). Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 inhibitors: Research progress and prospects. European Journal of Medicinal Chemistry, 269, 116211.
  • Zhao, H., et al. (2020). New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP. SLAS Discovery, 25(3), 276-285.

Sources

Validation

A Comparative Guide to the Reproducible Synthesis and Evaluation of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthesis and potential applications of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis and potential applications of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical importance of experimental reproducibility, this document details a robust synthetic protocol, discusses potential challenges, and compares the target molecule to relevant alternatives.

Introduction: The Significance of the Fused Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of diseases.[1][2][3] Its fusion with other ring systems, such as the cyclopentane ring in the case of cyclopenta[b]pyridines, creates conformationally restricted analogues of known bioactive molecules, a strategy often employed to enhance selectivity and potency. The 2-pyridone motif, in particular, is a well-established pharmacophore known to act as both a hydrogen bond donor and acceptor, making it an attractive feature for inhibitors of enzymes like kinases. The nitrile group can also participate in crucial interactions with biological targets.

This guide focuses on the specific scaffold of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS No. 108106-97-4)[4], a molecule with potential applications in drug discovery. Ensuring reliable access to this compound through a reproducible synthetic route is the first and most critical step in its evaluation.

Synthetic Protocols and Reproducibility

While a specific, peer-reviewed synthesis for the unsubstituted 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is not extensively documented, a highly efficient and reproducible method for synthesizing its derivatives has been reported.[5][6] This section adapts that well-documented cyclocondensation reaction to propose a reliable synthesis for the target molecule.

Proposed Synthetic Pathway

The proposed synthesis is a one-pot, two-step reaction starting from cyclopentanone. The core of this method is a cyclocondensation reaction, a robust and versatile method for the formation of pyridine rings.

Synthetic_Pathway A Cyclopentanone B 2,5-Bis(hydroxymethylene)cyclopentanone A->B Formylation D 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile B->D Cyclocondensation Piperidine Acetate (catalyst) C Cyanoacetamide C->D

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for related compounds and is designed for high reproducibility.[5][6][7]

Step 1: Synthesis of 2,5-Bis(hydroxymethylene)cyclopentanone

  • Reaction Setup: To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add cyclopentanone dropwise at a temperature maintained below 10°C.

  • Formylation: Following the addition of cyclopentanone, add ethyl formate dropwise while maintaining the low temperature.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Work-up: The resulting sodium salt of the product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclocondensation to form 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

  • Reaction Mixture: In a round-bottom flask, suspend the dried 2,5-bis(hydroxymethylene)cyclopentanone sodium salt and an equimolar amount of cyanoacetamide in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine acetate.

  • Reflux: Heat the mixture to reflux and maintain for approximately 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: The precipitated solid product is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent such as ethanol to yield the pure 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile.[5][6]

Causality Behind Experimental Choices
  • Base and Solvent: The use of sodium ethoxide in ethanol provides the necessary basic conditions for the initial formylation of cyclopentanone. Absolute ethanol is crucial to prevent the hydrolysis of the base and reactants.

  • Catalyst: Piperidine acetate is a mild and effective catalyst for the cyclocondensation step, promoting the formation of the pyridine ring without leading to significant side products.

  • Purification: Recrystallization is a cost-effective and efficient method for obtaining a high-purity product, avoiding the need for more complex chromatographic techniques.[5]

Characterization and Data

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The expected data, based on related structures, are summarized below.[6]

Technique Expected Observations
FT-IR (cm⁻¹) ~3400 (N-H stretch), ~2220 (C≡N stretch), ~1650 (C=O stretch)
¹H NMR (ppm) Signals corresponding to the methylene protons of the cyclopentane ring and the vinyl proton of the pyridine ring. A broad singlet for the N-H proton.
¹³C NMR (ppm) Resonances for the carbonyl carbon, the nitrile carbon, and the sp² and sp³ hybridized carbons of the fused ring system.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 160.17 g/mol .

Comparative Analysis with Alternative Scaffolds

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold holds promise in drug discovery due to its structural features. However, it is essential to consider its performance in the context of other well-established heterocyclic systems.

Structural and Functional Alternatives
Scaffold Key Features Therapeutic Areas of Interest
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Fused bicyclic system, 2-pyridone motif, nitrile group.Potential as kinase inhibitors, anti-inflammatory, and anticancer agents.[8]
Thieno[3,2-b]pyridines Isosteric replacement of the benzene ring with a thiophene ring.Potent inhibitors of viral DNA polymerase.[9]
Pyrrolo[2,3-b]pyridines (7-Azaindoles) Fused five-membered nitrogen-containing ring.Broad pharmacological activities.[10]
Pyrimidines Six-membered aromatic ring with two nitrogen atoms.Anti-inflammatory and anticancer properties.[11]
Rationale for Scaffold Selection

The choice of a particular scaffold in a drug discovery program is a multifactorial decision. The cyclopenta[b]pyridine core offers a unique combination of rigidity and three-dimensional structure that can be advantageous for achieving high binding affinity and selectivity for a specific biological target.

Scaffold_Selection cluster_0 Drug Discovery Cascade A Target Protein B 2-oxo-cyclopenta[b]pyridine A->B Binding Affinity & Selectivity C Alternative Scaffolds (e.g., Thienopyridines, Azaindoles) A->C Binding Affinity & Selectivity D Desired Pharmacological Profile B->D ADMET Properties C->D ADMET Properties

Caption: Factors influencing scaffold selection in drug discovery.

Conclusion and Future Directions

The 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile scaffold represents a valuable building block for the synthesis of novel therapeutic agents. The proposed synthetic protocol, based on a reproducible cyclocondensation reaction, provides a reliable means of accessing this compound for further investigation. Comparative analysis with other heterocyclic systems highlights the unique structural features of the cyclopenta[b]pyridine core, suggesting its potential for the development of selective modulators of various biological targets. Future work should focus on the experimental validation of the proposed synthesis, a thorough evaluation of the compound's biological activity, and the exploration of structure-activity relationships through the synthesis of a library of derivatives.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Shaikh, J., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Pharmaceuticals. Available at: [Link]

  • Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. (2023). ResearchGate. Available at: [Link]

  • Synthesis of Hexahydro‐2‐pyrindine (=Hexahydrocyclopenta[c]pyridine) Derivatives as Conformationally Restricted Analogs of the Nicotinic Ligands Arecolone and Isoarecolone. (n.d.). ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

  • An Efficient One-Pot Synthesis of New 2- Thioxo and 2-oxo-pyrimidine-5-carbonitriles in Ball-Milling Under Solvent-Free and Catalyst-Free Conditions. (2013). ResearchGate. Available at: [Link]

  • Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available at: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2023). PubMed. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2016). Molecules. Available at: [Link]

  • Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. (2020). Google Patents.
  • Examples of bioactive cyclopenta[c]pyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Publishing. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Available at: [Link]

  • 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. (2007). PubMed. Available at: [Link]

  • oxo-1',2',5,7-tetrahydrospiro(cyclopenta(b)pyridine-6,3'-pyrrolo(2,3-b)-bipyridine)-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Crystal structure of 1-amino-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. (2016). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 2
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.